Catalpin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,4S,6R,7R,9S,11S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O7/c17-9-3-1-8(2-4-9)14(19)22-11-6-16(20)7-21-15-13(16)10(11)5-12(18)23-15/h1-4,10-13,15,17-18,20H,5-7H2/t10-,11+,12-,13+,15-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEFAWWFLHUTII-ZNOBHYIQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC3(C2C(OC3)OC1O)O)OC(=O)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C[C@@]3([C@H]2[C@@H](OC3)O[C@@H]1O)O)OC(=O)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1390-72-3 | |
| Record name | (2aS,4R,4aR,6S,7aS,7bS)-Octahydro-2a,6-dihydroxy-2H-1,7-dioxacyclopent[cd]inden-4-yl 4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1390-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
what is the mechanism of action of catalpol
An In-depth Technical Guide to the Core Mechanism of Action of Catalpol
Introduction
Catalpol is an iridoid glucoside, a naturally occurring compound predominantly isolated from the root of Rehmannia glutinosa.[1][2] This plant is a cornerstone of traditional Chinese and Korean medicine, utilized for a wide array of disorders.[1] Extensive in vitro and in vivo research has illuminated catalpol's diverse pharmacological properties, establishing it as a molecule of significant interest for drug development. Its biological effects are multifaceted, encompassing neuroprotective, anti-diabetic, anti-inflammatory, antioxidant, hepatoprotective, and anticancer activities.[1] The foundation of these therapeutic effects lies in its ability to modulate a complex network of cellular and molecular signaling pathways. This guide provides a detailed examination of the core mechanisms through which catalpol exerts its effects, supported by experimental data, protocols, and visual pathway diagrams.
Core Mechanisms of Action
Catalpol's therapeutic potential stems from its influence on several key signaling cascades involved in inflammation, oxidative stress, apoptosis, and metabolism.
Anti-inflammatory and Immunomodulatory Effects
A primary mechanism of catalpol is the potent suppression of inflammatory responses. This is largely achieved by inhibiting the Toll-like receptor 4 (TLR4) and the downstream nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] In inflammatory models, such as those induced by lipopolysaccharide (LPS), catalpol has been shown to downregulate the expression of TLR4.[3][4] This prevents the subsequent activation of NF-κB by blocking the degradation of its inhibitor, IκB-α, and thereby inhibiting the nuclear translocation of the p65 subunit.[3] The inhibition of the NF-κB pathway leads to a significant reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[3][5][6]
Furthermore, catalpol modulates the mitogen-activated protein kinase (MAPK) signaling cascade, including the c-Jun N-terminal kinase (JNK) and p38 pathways, which are also involved in inflammatory responses.[7][8] It also inhibits the activation of the NLRP3 inflammasome, a key component of the innate immune system responsible for the maturation and release of IL-1β.[8][9][10]
Caption: Catalpol inhibits the TLR4-mediated NF-κB signaling pathway.
Antioxidant Effects
Catalpol demonstrates significant antioxidant properties by activating the Nuclear factor E2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[5][11] Under normal conditions, Nrf2 is bound in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[12][13] Catalpol promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[12][13] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the transcriptional activation of a suite of antioxidant and cytoprotective genes.[12][14]
This results in increased production of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione (GSH), glutathione peroxidase (GSH-Px), heme oxygenase-1 (HO-1), and NADPH dehydrogenase (NQO1).[5][12][15][16] By bolstering these antioxidant defenses, catalpol effectively reduces levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, thereby protecting cells from oxidative damage.[5][6][17]
Caption: Catalpol activates the Keap1/Nrf2/ARE antioxidant pathway.
Anti-apoptotic Effects
Catalpol confers significant protection against apoptosis through multiple mechanisms. A key pathway involved is the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.[1][18] Activation of this pathway by catalpol promotes cell survival. In contrast, in cancer models, catalpol has been shown to down-regulate the PI3K/Akt pathway, leading to increased apoptosis in cancer cells.[1][19][20]
Catalpol also directly modulates the intrinsic apoptosis pathway by regulating the expression of Bcl-2 family proteins.[1] It consistently upregulates the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax.[7][16][21] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade, notably inhibiting the activity of caspase-9 and the executioner caspase-3.[1][20] In some models, catalpol's anti-apoptotic action is also linked to the inhibition of p53-mediated apoptosis.[5][11]
Caption: Catalpol modulates the intrinsic apoptosis pathway via PI3K/Akt and Bcl-2.
Metabolic Regulation (Anti-diabetic Effects)
Catalpol has demonstrated significant potential in ameliorating diabetes and insulin resistance. Its mechanisms in this area are complex and involve enhancing insulin signaling and improving mitochondrial function.[15][22] Catalpol activates the PI3K/Akt insulin signaling pathway in insulin-responsive tissues like skeletal muscle, liver, and pancreatic β-cells.[15][23][24] This enhances glucose uptake by promoting the translocation of glucose transporter type 4 (GLUT4) to the cell membrane.[15][22]
Additionally, catalpol activates 5' adenosine monophosphate-activated protein kinase (AMPK), a critical energy sensor.[22][23] AMPK activation leads to the stimulation of SIRT1 and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[22][25] This cascade improves mitochondrial biogenesis and function, increases insulin sensitivity, and suppresses hepatic gluconeogenesis.[22][23]
Caption: Catalpol improves insulin sensitivity via AMPK/SIRT1 and PI3K/Akt pathways.
Quantitative Data Summary
The following table summarizes quantitative data from various in vitro and in vivo studies, highlighting the effective concentrations and dosages of catalpol.
| Biological Effect | Model System | Catalpol Concentration/Dosage | Key Quantitative Outcome | Reference |
| Anti-diabetic | STZ-induced diabetic rats | 50 or 100 mg/kg, p.o. (4 weeks) | 59% and 72% reduction in blood glucose, respectively. | [2] |
| Anti-diabetic | HFD/STZ-induced diabetic mice | 100 and 200 mg/kg, p.o. (4 weeks) | Significant decrease in fasting blood glucose, serum insulin, TC, and TG. | [15] |
| Anti-diabetic | High glucose-treated C2C12 cells | 10, 30, 100 µM | Significantly augmented p-IRS-1, p-AKT, PI3K, and GLUT4 protein expression. | [15][24] |
| Anti-cancer | Human colorectal cancer cells (HCT116) | 25–100 µg/mL | Inhibited cell viability; increased activity of caspase-3 and caspase-9. | [1] |
| Anti-cancer | HCT116 cells with PI3K inhibitor | 50 µg/ml catalpol + 5 µM LY294002 | Further decreased cell viability compared to catalpol alone. | [20] |
| Neuroprotection | LPS-induced PC12 cells | 10 µM (pretreated for 12h) | Decreased apoptosis induced by LPS (20–160 ng·mL−1). | [7] |
| Neuroprotection | Astrocytes with LPS + IFN-γ | 0.1 mM and 0.5 mM | Significantly reduced NO and ROS production. | [4] |
| Retinal Protection | RGC-5 cells with OGD | 0.5 mM (pre-administration) | Significantly ameliorated the reduction in cell viability (from 60.8% to 77.6%). | [26] |
| Antioxidant | H₂O₂-treated ARPE-19 cells | 10, 20, 40 µM (pretreated for 24h) | Reversed overproduction of ROS and MDA; activated Nrf2 expression. | [12] |
| IVM of Oocytes | Porcine oocytes | 10 µmol/L in IVM medium | Significantly increased glutathione (GSH) and mitochondrial membrane potential. | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature on catalpol.
In Vitro Anti-inflammatory Assay in Microglia
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Experimental Procedure:
-
BV2 cells are seeded in appropriate culture plates (e.g., 96-well for viability, 6-well for protein/RNA analysis).
-
Cells are pre-treated with various concentrations of catalpol (e.g., 0.1 mM, 0.5 mM) for a specified time, typically 1-2 hours.[4]
-
Inflammation is induced by adding lipopolysaccharide (LPS, e.g., 1 µg/mL) to the culture medium for a duration of 12-24 hours.[5]
-
-
Key Assays:
-
Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reaction.[3][5]
-
Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]
-
Western Blot Analysis: Cell lysates are used to determine the protein expression levels of iNOS, COX-2, and key signaling proteins like p-p65, IκB-α, TLR4, p-JNK, and p-p38.[3]
-
RT-qPCR: Used to measure the mRNA expression of pro-inflammatory genes.[10]
-
In Vitro Antioxidant and Anti-apoptotic Assay
-
Cell Line: Human retinal pigment epithelial cells (ARPE-19) or primary cortical neurons.[5][12]
-
Culture Conditions: Standard culture conditions appropriate for the specific cell line.
-
Experimental Procedure:
-
Key Assays:
-
Cell Viability: Assessed using the MTT assay.[12]
-
ROS Measurement: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA via flow cytometry or fluorescence microscopy.[5]
-
Apoptosis Analysis: Apoptosis is quantified by Annexin V/PI staining followed by flow cytometry.[5]
-
Western Blot Analysis: Used to measure levels of Nrf2 (total and nuclear), Keap1, HO-1, Bcl-2, Bax, and cleaved caspase-3.[5][12]
-
Mitochondrial Membrane Potential (MMP): Assessed using fluorescent dyes like JC-1 or TMRE.[5]
-
In Vivo Model of Type 2 Diabetes
-
Induction of Diabetes:
-
Treatment Protocol:
-
Key Outcome Measures:
-
Metabolic Parameters: Fasting blood glucose (FBG), HbA1c, and serum insulin levels are monitored regularly.[15][27]
-
Glucose and Insulin Tolerance Tests (OGTT & ITT): Performed to assess glucose homeostasis and insulin sensitivity.[15][22]
-
Tissue Analysis: At the end of the study, tissues like skeletal muscle, liver, and pancreas are harvested for Western blot or RT-qPCR analysis of key proteins in the insulin signaling (p-Akt, GLUT4) and AMPK pathways (p-AMPK, PGC-1α).[22]
-
Conclusion
Catalpol is a pleiotropic natural compound that exerts its wide-ranging pharmacological effects by modulating fundamental cellular processes. Its core mechanism of action involves the integrated suppression of inflammatory and oxidative stress pathways (primarily via NF-κB and Nrf2), inhibition of apoptosis (via PI3K/Akt and Bcl-2 family regulation), and enhancement of metabolic function (via AMPK and insulin signaling). This intricate network of interactions underscores its therapeutic potential for a variety of complex diseases, from neurodegenerative disorders to type 2 diabetes. For drug development professionals, catalpol represents a promising scaffold for designing novel therapeutics that target these interconnected signaling nodes. Further research should focus on its pharmacokinetic properties, long-term safety, and clinical efficacy in human trials to fully realize its therapeutic promise.
References
- 1. mdpi.com [mdpi.com]
- 2. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalpol attenuates lipopolysaccharide-induced inflammatory responses in BV2 microglia through inhibiting the TLR4-mediated NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalpol inhibits LPS plus IFN-γ-induced inflammatory response in astrocytes primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalpol ameliorates LPS-induced inflammatory response by activating AMPK/mTOR signaling pathway in rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective activities of catalpol against CaMKII-dependent apoptosis induced by LPS in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalpol Alleviates Depression by Inhibiting NLRP3 Inflammasome via TLR4/MAPK/NF-Kb Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular and Biochemical Pathways of Catalpol in Alleviating Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Catalpol Protects ARPE-19 Cells against Oxidative Stress via Activation of the Keap1/Nrf2/ARE Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Beneficial Effects of Catalpol Supplementation during In Vitro Maturation of Porcine Cumulus-Oocyte Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Catalpol protects rat ovarian granulosa cells against oxidative stress and apoptosis through modulating the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Feasibility of Catalpol Intranasal Administration and Its Protective Effect on Acute Cerebral Ischemia in Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Catalpol ameliorates hepatic insulin resistance in type 2 diabetes through acting on AMPK/NOX4/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Catalpol Ameliorates Insulin Sensitivity and Mitochondrial Respiration in Skeletal Muscle of Type-2 Diabetic Mice Through Insulin Signaling Pathway and AMPK/SIRT1/PGC-1α/PPAR-γ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Catalpol Protects Against Retinal Ischemia Through Antioxidation, Anti-Ischemia, Downregulation of β-Catenin, VEGF, and Angiopoietin-2: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Catalpol's Role in Neuroinflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical underlying factor in the pathogenesis of a wide array of neurological disorders, including Alzheimer's disease, Parkinson's disease, ischemic stroke, and traumatic brain injury.[1][2][3] The activation of glial cells, particularly microglia, and the subsequent release of pro-inflammatory mediators, reactive oxygen species (ROS), and other neurotoxic substances contribute significantly to neuronal damage and disease progression.[2][4][5] Catalpol, an iridoid glycoside primarily isolated from the root of Rehmannia glutinosa, has emerged as a promising neuroprotective agent with potent anti-neuroinflammatory, antioxidant, and anti-apoptotic properties.[6][7][8] This technical guide provides an in-depth analysis of catalpol's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, to inform and guide future research and drug development efforts in the field of neuroinflammatory diseases.
Core Mechanisms of Action in Neuroinflammation
Catalpol exerts its neuroprotective effects through a multi-targeted approach, simultaneously modulating several key cellular pathways involved in neuroinflammation and neurodegeneration.
Anti-Inflammatory Effects
Catalpol has been shown to significantly suppress the activation of microglia, the primary immune cells of the central nervous system.[3][9] In response to stimuli like lipopolysaccharide (LPS), microglia assume a pro-inflammatory M1 phenotype, releasing a cascade of damaging molecules.[10] Catalpol effectively mitigates this response by:
-
Downregulating Pro-inflammatory Mediators: It markedly reduces the production of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][11][12][13]
-
Inhibiting Inflammatory Enzymes: Catalpol decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of inflammatory mediators.[4]
-
Modulating Microglial Polarization: Evidence suggests catalpol can inhibit the polarization of microglia towards the pro-inflammatory M1 phenotype.[10]
Antioxidant Properties
The brain is highly susceptible to oxidative stress, which promotes neuronal damage.[4] Catalpol combats oxidative stress through a dual mechanism:
-
Scavenging Reactive Oxygen Species (ROS): It directly reduces the levels of intracellular ROS, mitigating their damaging effects on cellular components.[1][4]
-
Enhancing Endogenous Antioxidant Defenses: Catalpol increases the activity of key antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase.[4][11][14][15] It also boosts the levels of glutathione (GSH), a critical intracellular antioxidant.[1][11] This is achieved, in part, by activating the Keap1/Nrf2 signaling pathway.[1][2][11]
Anti-Apoptotic Effects
Neuronal apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative diseases. Catalpol provides neuroprotection by:
-
Regulating Apoptosis-Related Proteins: It inhibits the p53-mediated apoptotic pathway by downregulating the expression of the pro-apoptotic protein Bax and upregulating the anti-apoptotic protein Bcl-2.[1][2][11][16]
-
Inhibiting Caspase Activity: Catalpol reduces the activity of key executioner caspases, such as caspase-3 and caspase-9, which are critical for dismantling the cell during apoptosis.[2][4][5][16]
-
Preserving Mitochondrial Integrity: It helps to restore the mitochondrial membrane potential (MMP), preventing the release of pro-apoptotic factors like cytochrome c.[1][11]
Key Signaling Pathways Modulated by Catalpol
Catalpol's pleiotropic effects are rooted in its ability to modulate several critical intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[4] Upon stimulation by LPS, Toll-like receptor 4 (TLR4) is activated, initiating a cascade that leads to the phosphorylation and degradation of the inhibitor of κB (IκBα). This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes.[17] Catalpol inhibits this pathway by preventing the phosphorylation of NF-κB and blocking the nuclear translocation of the p65 subunit.[9][12][17] This action appears to be mediated by reducing TLR4 levels and scavenging ROS.[4][17]
Suppression of the NLRP3 Inflammasome
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of the potent pro-inflammatory cytokine IL-1β.[14] Catalpol has been shown to inhibit the activation of the NLRP3 inflammasome.[12][14][18] This is achieved by suppressing upstream signals, including ROS generation and the NF-κB pathway, which prevents the assembly of the inflammasome complex and subsequent activation of caspase-1.[18][19]
Activation of the Keap1/Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, it is bound by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. Oxidative stress or activators like catalpol disrupt this interaction, allowing Nrf2 to translocate to the nucleus and promote the expression of antioxidant enzymes.[1][2][11] Catalpol has been shown to regulate the Keap1/Nrf2 pathway, thereby bolstering the cell's ability to counteract oxidative damage.[1][2][11]
Other Relevant Pathways
-
p53-mediated Apoptosis: Catalpol blocks neuronal oxidative damage by inhibiting the p53-mediated Bcl-2/Bax/caspase-3 apoptosis pathway.[1][2][11]
-
MAPK Pathway: Catalpol has been shown to suppress the activation of TLR4-mediated Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including ERK, JNK, and p38, which are also involved in the inflammatory response.[18][19]
-
Shh Signaling Pathway: In the context of recovery from cerebral infarction, catalpol may promote neurogenesis and synaptogenesis by activating the Sonic hedgehog (Shh) signaling pathway.[13]
Quantitative Data Summary
The following tables summarize the quantitative effects of catalpol on key biomarkers of neuroinflammation and oxidative stress from various experimental models.
Table 1: Effects of Catalpol on Inflammatory Markers in LPS-Stimulated BV2 Microglia
| Marker | Catalpol Concentration | Effect | Reference |
| Nitric Oxide (NO) | 1, 5, 25 µM | Dose-dependent significant suppression | [2][5][11] |
| IL-6 | 1, 5, 25 µM | Significant downregulation | [1][11] |
| TNF-α | 1, 5, 25 µM | Significant downregulation | [1][11] |
| IL-1β | Not specified | Downregulated mRNA expression | [12] |
| iNOS | Not specified | Reduced expression | [4][10] |
| COX-2 | Not specified | Reduced gene expression | [4] |
| TLR4 | Not specified | Reduced gene expression | [4] |
| NF-κB (p-p65) | Not specified | Significantly inhibited phosphorylation | [12] |
| NLRP3 | Not specified | Downregulated mRNA and protein expression | [12] |
Table 2: Effects of Catalpol on Oxidative Stress Markers in H₂O₂-Stimulated Primary Cortical Neurons
| Marker | Catalpol Concentration | Effect | Reference |
| ROS | 12.5, 25, 50 µM | Significant decrease | [11] |
| MDA | 12.5, 25, 50 µM | Significant decrease | [11] |
| GSH | 12.5, 25, 50 µM | Significant increase | [11] |
| SOD | 12.5, 25, 50 µM | Significant increase | [11] |
| MMP | Not specified | Restored mitochondrial membrane potential | [1][11] |
Table 3: In Vivo Effects of Catalpol in Neuroinflammatory Models
| Animal Model | Catalpol Dosage | Route | Key Findings | Reference |
| D-galactose induced senescent mice | 5 or 10 mg/kg | Subcutaneous | Improved learning and memory; increased SOD, GSH-Px; decreased MDA | [15] |
| Traumatic Brain Injury (TBI) rats | 10 mg/kg | Intravenous | Ameliorated neurological impairment, BBB disruption, and cerebral edema; reduced ROS and MDA; inhibited NLRP3 inflammasome | [14] |
| Multiple Cerebral Infarctions (MCI) rats | 60, 120 mg/kg | Not specified | Improved neurological function; reduced brain atrophy; promoted neurogenesis and synaptogenesis | [13] |
| Ischemic Stroke (MCAO) animals | Various (e.g., 5 mg/kg) | i.p., i.v. | Significantly decreased infarct size; improved neurological function scores | [7][20] |
Key Experimental Protocols
In Vitro Model: LPS-Induced Neuroinflammation in BV2 Microglia
This model is widely used to study the anti-inflammatory effects of compounds on microglia.
-
Cell Culture: BV2 immortalized murine microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol: Cells are pre-treated with various concentrations of catalpol (e.g., 1, 5, 25 µM) for a specified time (e.g., 2 hours). Subsequently, neuroinflammation is induced by adding lipopolysaccharide (LPS) (e.g., 0.5 µg/ml) for a duration of 18-24 hours.[11]
-
Key Assays:
-
Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reaction.[12]
-
Cytokine Levels (TNF-α, IL-6, IL-1β): Quantified from the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression (iNOS, COX-2, NLRP3, etc.): Analyzed from cell lysates using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[12]
-
Protein Expression & Pathway Activation: Assessed by Western blot analysis of cell lysates to measure levels of total and phosphorylated proteins (e.g., NF-κB p65, IκBα).[12]
-
Immunofluorescence: Used to visualize microglial activation markers (e.g., Iba-1) and the nuclear translocation of NF-κB p65.[12]
-
In Vitro Model: H₂O₂-Induced Oxidative Stress in Primary Cortical Neurons
This model is used to evaluate the antioxidant and anti-apoptotic effects of compounds on neurons.
-
Cell Culture: Primary cortical neurons are typically isolated from the cerebral cortices of embryonic day 14-16 mice or rats.[11] The tissue is dissociated and cells are plated on poly-D-lysine-coated plates and cultured in neurobasal medium supplemented with B27.[2]
-
Treatment Protocol: Neurons are pre-treated with catalpol (e.g., 12.5, 25, 50 µM) before being exposed to hydrogen peroxide (H₂O₂) (e.g., 50 µM) for 2 hours to induce oxidative stress and apoptosis.[11]
-
Key Assays:
-
Cell Viability: Assessed using the MTT assay.
-
ROS Measurement: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA followed by flow cytometry or fluorescence microscopy.
-
Oxidative Stress Markers: Levels of malondialdehyde (MDA) and glutathione (GSH), and the activity of superoxide dismutase (SOD) are measured using commercially available assay kits.[11]
-
Apoptosis Assays: Apoptosis can be quantified by Annexin V/PI staining followed by flow cytometry.[21] Western blot is used to measure the expression of apoptosis-related proteins like Bcl-2, Bax, and cleaved caspase-3.[2][5]
-
Mitochondrial Membrane Potential (MMP): Assessed using fluorescent dyes like JC-1 or Rhodamine 123.
-
In Vivo Model: Traumatic Brain Injury (TBI) in Rats
This model simulates mechanical injury to the brain to study subsequent neuroinflammation and oxidative stress.
-
Model Induction: A controlled cortical impact (CCI) device is commonly used. Anesthetized rats are subjected to a craniotomy, and the CCI device delivers a precise impact to the exposed cortex.[14]
-
Treatment Protocol: Catalpol (e.g., 10 mg/kg) or a vehicle is administered, often via intravenous injection, at a set time point post-injury (e.g., 1 hour) and then daily for a specified duration.[14]
-
Outcome Measures:
-
Neurological Function: Assessed using scoring systems like the modified neurological severity score (mNSS) or behavioral tests.
-
Cerebral Edema: Measured by comparing the wet and dry weight of the brain tissue.[14]
-
Blood-Brain Barrier (BBB) Permeability: Evaluated using Evans blue dye extravasation.
-
Histology and Immunohistochemistry: Brain sections are analyzed for neuronal apoptosis (e.g., TUNEL staining), microglial activation (e.g., Iba-1 staining), and neutrophil infiltration.[14]
-
Biochemical Analysis: Brain tissue homogenates are used to measure levels of oxidative stress markers (ROS, MDA) and the activity of antioxidant enzymes (SOD, CAT, GSH-Px), as well as the expression of inflammatory proteins (NLRP3, IL-1β).[14]
-
Conclusion and Future Directions
The evidence strongly indicates that catalpol is a potent neuroprotective agent with significant therapeutic potential for a range of neuroinflammatory diseases. Its multi-faceted mechanism of action, encompassing the suppression of key inflammatory pathways like NF-κB and the NLRP3 inflammasome, the enhancement of endogenous antioxidant defenses via the Nrf2 pathway, and the inhibition of apoptotic cascades, makes it a highly attractive candidate for drug development.[1][7][11]
While preclinical data from in vitro and in vivo models are compelling, the translation of these findings to clinical applications requires further investigation.[4] Future research should focus on:
-
Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of catalpol, particularly its ability to cross the blood-brain barrier effectively.
-
Toxicology: Comprehensive safety and toxicology profiles must be established.
-
Clinical Trials: Well-designed, randomized controlled clinical trials are essential to validate the efficacy and safety of catalpol in human patients with neuroinflammatory conditions.[4][7][8]
References
- 1. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Effects of Catalpol on Alzheimer's Disease and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Catapol: a promising natural neuroprotective agent for neurologic disorders – ScienceOpen [scienceopen.com]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. Catalpol alleviates the lipopolysaccharide-induced inflammatory response of BV2 cells | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 11. researchgate.net [researchgate.net]
- 12. Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catalpol promotes hippocampal neurogenesis and synaptogenesis in rats after multiple cerebral infarctions by mitochondrial regulation: involvement of the Shh signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalpol Ameliorates Oxidative Stress and Neuroinflammation after Traumatic Brain Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Catalpol ameliorates cognition deficits and attenuates oxidative damage in the brain of senescent mice induced by D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. scienceopen.com [scienceopen.com]
- 18. Catalpol Alleviates Depression by Inhibiting NLRP3 Inflammasome via TLR4/MAPK/NF-Kb Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Catalpol Mitigates Alzheimer's Disease Progression by Promoting the Expression of Neural Stem Cell Exosomes Released miR-138-5p - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Biosynthesis of Catalpol for Researchers and Drug Development Professionals
Introduction
Catalpol, an iridoid glycoside, is a bioactive compound of significant interest in the pharmaceutical and medicinal research fields. It is predominantly found in a variety of medicinal plants and has been extensively studied for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, anti-diabetic, and anti-tumor effects.[1][2] This technical guide provides an in-depth overview of the natural sources of catalpol, its biosynthetic pathway, and the experimental methodologies employed for its study. The information is tailored for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this natural compound.
Natural Sources of Catalpol
Catalpol is distributed across several plant families. The most notable sources include:
-
Rehmannia glutinosa (Chinese Foxglove): The root of this plant is a primary and commercially significant source of catalpol.[3] It is a key herb in traditional Chinese medicine.
-
Plantago species (Plantain): Various species within this genus are known to contain catalpol, often alongside its biosynthetic precursor, aucubin.[4] Documented species include Plantago lanceolata, Plantago altissima, Plantago lagopus, and Plantago argentea.[1][4]
-
Buddleia species (Butterfly Bush): The leaves of these plants have been identified as a source of catalpol.[1]
-
Scrophularia species (Figworts): Radix Scrophulariae is another known source of this iridoid glycoside.[1]
-
Lancea tibetica: This plant is also a documented natural source of catalpol.[1]
Quantitative Data on Catalpol Content
The concentration of catalpol can vary significantly depending on the plant species, cultivar, the specific plant part, and even the developmental stage of the plant. Below are tables summarizing the quantitative data from various studies.
Table 1: Catalpol Content in Rehmannia glutinosa
| Cultivar/Condition | Plant Part | Catalpol Content | Reference |
| Korea | Dried Root | 144.9 mg/g | [5] |
| Kokang | Dried Root | 85.2 mg/g | [5] |
| Suwon 10 | Dried Root | Not specified, lower than 'Korea' | [5] |
| Suwon 11 | Dried Root | Not specified, lower than 'Korea' | [5] |
| Jiwhang 1 | Dried Root | Not specified, lower than 'Korea' | [5] |
| Jin No. 9 | Young Leaves | Higher than other cultivars | [2] |
| Jin No. 9 | Tuberous Roots | Lower than young leaves | [2] |
| Jin No. 9 | Adventitious Roots | Not detected | [2] |
| Various | Root (1.0 to < 1.5 cm diameter) | 0.5% | [6] |
| Various | Root (1.5 to < 2.5 cm diameter) | 2.2% | [6] |
| Various | Root (2.5 to ≤ 3.5 cm diameter) | 2.3% | [6] |
Table 2: Catalpol Content in Plantago Species
| Species | Plant Part | Catalpol Content (% of dry weight) | Reference |
| P. lanceolata | Leaves | Up to 1.81% | [7] |
| P. altissima | Leaves | Up to 1.81% | [7] |
| P. argentea | Leaves | Up to 1.81% | [7] |
| P. lagopus | Leaves | Up to 1.81% | [7] |
| Various species | Spike | 4.33% (43.33 µg/mg) | [8] |
Biosynthesis of Catalpol
The biosynthesis of catalpol is a complex process that is part of the broader iridoid biosynthetic pathway. It originates from the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are produced via the mevalonate (MVA) and/or the methylerythritol 4-phosphate (MEP) pathways.[2][6]
The biosynthesis of catalpol follows what is known as "Route II", which leads to iridoids with an 8α-stereochemistry.[2] The key steps are outlined below:
-
Formation of Geranyl Diphosphate (GPP): IPP and DMAPP are condensed to form GPP.
-
Conversion to Geraniol: GPP is converted to geraniol by the enzyme geraniol synthase (GES) .[2][9]
-
Hydroxylation and Oxidation: Geraniol undergoes hydroxylation by geraniol 10-hydroxylase (G10H) to form 10-hydroxygeraniol, which is then oxidized to 10-oxogeranial.[6]
-
Cyclization to Iridoid Scaffold: The crucial cyclization of 10-oxogeranial to form the iridoid skeleton is catalyzed by iridoid synthase (ISY) . This step leads to the formation of 8-epi-iridodial.[6][10]
-
Further Modifications: 8-epi-iridodial undergoes a series of enzymatic reactions including glycosylation, oxidation, hydroxylation, and decarboxylation.[6] Key intermediates in this part of the pathway include epideoxyloganic acid.[6]
-
Formation of Aucubin: Through a series of further modifications, the intermediate compounds are converted to aucubin. Aucubin is the direct precursor to catalpol.[4][11]
-
Final Epoxidation to Catalpol: The final step in the biosynthesis is the epoxidation of aucubin between carbons 7 and 8 to yield catalpol.[6]
The downstream steps from 10-oxogeranial to catalpol are thought to involve a variety of enzymes, including UDP-glycosyltransferases (UGTs), aldehyde dehydrogenases, oxidoreductases, hydroxylases, dehydratases, decarboxylases, epoxidases, and cytochrome P450s.[2][9]
References
- 1. mdpi.com [mdpi.com]
- 2. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes [mdpi.com]
- 3. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of aucubin and catalpol in Plantago species by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iridoid - Wikipedia [en.wikipedia.org]
- 11. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
Catalpol's Core Signaling Pathways in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Catalpol, an iridoid glycoside extracted from the root of Rehmannia glutinosa, has emerged as a promising neuroprotective agent with therapeutic potential for a range of neurological disorders. Its multifaceted effects at the cellular level are attributed to its ability to modulate several key signaling pathways within neuronal cells. This in-depth technical guide provides a comprehensive overview of the core signaling cascades influenced by catalpol, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Signaling Pathways Modulated by Catalpol
Catalpol exerts its neuroprotective, anti-inflammatory, and anti-apoptotic effects by targeting multiple interconnected signaling pathways. The primary pathways identified in neuronal cells include the PI3K/Akt/mTOR pathway, crucial for cell survival and growth; the Keap1/Nrf2 pathway, a key regulator of the antioxidant response; the NF-κB pathway, central to the inflammatory response; and the MAPK/ERK pathway, involved in cell proliferation and differentiation. Furthermore, catalpol influences the BDNF/TrkB signaling cascade, which is vital for neurogenesis and synaptic plasticity, and the intrinsic apoptosis pathway.
PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. In the context of neuronal cells, its activation is strongly associated with neuroprotection and axonal regeneration.
Catalpol has been shown to activate the PI3K/Akt/mTOR pathway, contributing to its neuroprotective effects.[1] Studies have demonstrated that catalpol treatment can increase the phosphorylation levels of PI3K, Akt, and mTOR, leading to the promotion of neuronal survival and axonal growth, particularly under ischemic conditions.[1][2] This activation is associated with the upregulation of downstream targets like the ribosomal protein S6 (S6), a key factor in protein synthesis and cell growth.[1] Interestingly, catalpol's regulatory effect on this pathway may also be mediated by its ability to inhibit microRNA-124 (miR-124), which in turn activates the PI3K/Akt/mTOR pathway.[2]
Keap1/Nrf2 Antioxidant Response Pathway
The Kelch-like ECH-associated protein 1 (Keap1)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant genes.
Catalpol has been demonstrated to bolster the antioxidant capacity of neuronal cells by activating the Nrf2 pathway.[3][4][5] It achieves this by downregulating the expression of Keap1, the negative regulator of Nrf2.[5][6] This leads to increased nuclear translocation of Nrf2 and subsequent upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), quinone oxidoreductase-1 (NQO1), superoxide dismutase (SOD), and glutathione (GSH).[3][4][5][6] The activation of this pathway by catalpol helps to mitigate oxidative damage in neurons.[3][4][5]
NF-κB Inflammatory Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines and mediators. Chronic activation of this pathway in the brain is implicated in neuroinflammation and neurodegeneration.
Catalpol exhibits potent anti-inflammatory effects in the central nervous system by inhibiting the NF-κB signaling pathway.[3][4][7] It has been shown to block the phosphorylation and degradation of the inhibitor of κB (IκBα), which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[7] This inhibition leads to a marked downregulation of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3][4]
MAPK/ERK Signaling Pathway
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is involved in a wide array of cellular processes, including proliferation, differentiation, and survival. In the nervous system, the ERK pathway plays a role in neurogenesis and synaptic plasticity.
Catalpol has been shown to modulate the MAPK/ERK pathway, although its effects can be context-dependent.[8][9] Some studies suggest that catalpol can activate the Ras/Raf/MAPK pathway, promoting neuronal proliferation and differentiation.[10] In other contexts, such as in response to certain toxins, catalpol may attenuate excessive ERK activation to reduce neuronal damage.[8] This suggests that catalpol may help to maintain homeostasis of the MAPK/ERK signaling pathway.
Intrinsic Apoptosis Pathway
Apoptosis, or programmed cell death, is a tightly regulated process that is essential for normal development and tissue homeostasis. The intrinsic apoptosis pathway is initiated by cellular stress and is controlled by the Bcl-2 family of proteins.
Catalpol exerts a significant anti-apoptotic effect in neuronal cells by modulating the intrinsic apoptosis pathway.[3][4][5] It has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2 and downregulate the expression of the pro-apoptotic protein Bax.[7][11] This shift in the Bcl-2/Bax ratio helps to maintain mitochondrial membrane potential, prevent the release of cytochrome c, and inhibit the activation of downstream caspases, such as caspase-3 and caspase-9, thereby preventing neuronal cell death.[10][11] The p53 tumor suppressor protein, which can induce apoptosis, is also inhibited by catalpol.[3][4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the effects of catalpol on neuronal cells.
Table 1: Effects of Catalpol on Cell Viability and Death in Primary Cortical Neurons Subjected to Oxygen-Glucose Deprivation/Reperfusion (OGD/R) [1]
| Treatment Group | Catalpol Concentration (µg/mL) | Cell Viability (MTT Assay, % of Control) | Cell Death (LDH Release, % of Control) |
| Control | - | 100 ± 0.0 | 100 ± 0.0 |
| OGD/R Model | - | 52.3 ± 4.5 | 189.7 ± 12.3 |
| Catalpol | 0.1 | 65.4 ± 5.1 | 165.2 ± 10.1 |
| Catalpol | 1 | 72.1 ± 6.2 | 152.8 ± 9.8 |
| Catalpol | 10 | 78.9 ± 5.8 | 141.5 ± 8.5 |
| Catalpol | 100 | 75.3 ± 6.5 | 148.3 ± 9.1 |
| *P < 0.05 vs. OGD/R Model group. Data are presented as mean ± SD. |
Table 2: Effects of Catalpol on Oxidative Stress Markers in Primary Cortical Neurons Stimulated with H₂O₂ [4]
| Treatment Group | Catalpol Concentration (µM) | ROS Level (% of Control) | MDA Level (nmol/mg protein) | SOD Activity (U/mg protein) | GSH Level (nmol/mg protein) |
| Control | - | 100 ± 0.0 | 2.1 ± 0.2 | 125.4 ± 10.2 | 45.6 ± 3.8 |
| H₂O₂ Model | - | 254.3 ± 20.1 | 5.8 ± 0.5 | 62.3 ± 5.1 | 21.3 ± 2.5 |
| Catalpol | 12.5 | 189.7 ± 15.4 | 4.9 ± 0.4 | 85.7 ± 7.3 | 30.1 ± 2.9 |
| Catalpol | 25 | 152.1 ± 12.8 | 3.8 ± 0.3 | 102.4 ± 8.9 | 38.7 ± 3.1 |
| Catalpol | 50 | 121.5 ± 10.9 | 2.9 ± 0.2 | 115.8 ± 9.5 | 42.3 ± 3.5 |
| *P < 0.05 vs. H₂O₂ Model group. Data are presented as mean ± SD. |
Table 3: Effects of Catalpol on the Expression of Apoptosis-Related Proteins in Primary Cortical Neurons Stimulated with H₂O₂ [5]
| Treatment Group | Catalpol Concentration (µM) | Bcl-2/Bax Ratio (Fold Change vs. H₂O₂ Model) | Cleaved Caspase-3/Caspase-3 Ratio (Fold Change vs. H₂O₂ Model) |
| H₂O₂ Model | - | 1.00 | 1.00 |
| Catalpol | 12.5 | 1.85 ± 0.15 | 0.68 ± 0.07 |
| Catalpol | 25 | 2.54 ± 0.21 | 0.45 ± 0.05 |
| Catalpol | 50 | 3.21 ± 0.28 | 0.29 ± 0.04 |
| *P < 0.05 vs. H₂O₂ Model group. Data are presented as mean ± SD. |
Detailed Experimental Protocols
Primary Cortical Neuron Culture
-
Tissue Dissociation: Cerebral cortices are dissected from neonatal (P0-P1) Sprague-Dawley rats. The tissue is minced and digested with 0.125% trypsin-EDTA for 15 minutes at 37°C.
-
Cell Plating: The digestion is stopped with DMEM containing 10% fetal bovine serum (FBS). The cell suspension is then filtered through a 70 µm cell strainer and centrifuged. The cell pellet is resuspended in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin. Cells are plated onto poly-L-lysine-coated plates or coverslips at a density of 1 x 10⁵ cells/cm².
-
Culture Maintenance: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The culture medium is partially replaced every 2-3 days.
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model
-
OGD Induction: After 7 days in culture, the normal culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS). The cultures are then placed in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a specified duration (e.g., 2 hours).
-
Reperfusion: Following the OGD period, the glucose-free EBSS is replaced with the original culture medium, and the cells are returned to the normoxic incubator for a reperfusion period (e.g., 24 hours).
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-Akt, anti-Nrf2, anti-Bcl-2, anti-Bax, anti-β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using image analysis software.
Cell Viability (MTT) Assay
-
MTT Incubation: Following treatment, 20 µL of 5 mg/mL MTT solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Lactate Dehydrogenase (LDH) Release Assay
-
Sample Collection: The cell culture supernatant is collected after treatment.
-
LDH Measurement: The LDH activity in the supernatant is measured using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Calculation: LDH release is calculated as a percentage of the control group.
Conclusion
Catalpol demonstrates significant neuroprotective potential through its ability to modulate a complex network of intracellular signaling pathways. By activating pro-survival and antioxidant pathways such as PI3K/Akt/mTOR and Keap1/Nrf2, while simultaneously inhibiting pro-inflammatory and pro-apoptotic pathways like NF-κB and the intrinsic apoptosis cascade, catalpol presents a multi-target therapeutic strategy for neurological disorders. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of catalpol as a novel neurotherapeutic agent. The visualization of these pathways aims to clarify the intricate mechanisms underlying catalpol's beneficial effects on neuronal cells.
References
- 1. Catalpol induces cell activity to promote axonal regeneration via the PI3K/AKT/mTOR pathway in vivo and in vitro stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalpol may improve axonal growth via regulating miR-124 regulated PI3K/AKT/mTOR pathway in neurons after ischemia - Zhu - Annals of Translational Medicine [atm.amegroups.org]
- 3. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Catalpol on Alzheimer's Disease and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Catalpol promotes the generation of cerebral organoids with oRGs through activation of STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. scienceopen.com [scienceopen.com]
The Therapeutic Potential of Catalpol in Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] Current therapeutic strategies offer limited symptomatic relief, highlighting the urgent need for novel disease-modifying agents. Catalpol, an iridoid glycoside extracted from the root of Rehmannia glutinosa, has emerged as a promising multi-target therapeutic candidate for AD.[2][3][4] Extensive preclinical studies, both in vivo and in vitro, have demonstrated its neuroprotective effects, which are attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[2][3][4] This technical guide provides a comprehensive overview of the therapeutic potential of catalpol in AD, focusing on its mechanisms of action, summarizing quantitative data from preclinical studies, detailing key experimental protocols, and visualizing relevant signaling pathways.
Introduction to Catalpol and Alzheimer's Disease
Alzheimer's disease is the most common form of dementia, pathologically defined by the extracellular deposition of Aβ peptides and the intracellular accumulation of hyperphosphorylated tau.[1] These pathologies trigger a cascade of detrimental events, including synaptic dysfunction, neuronal loss, and chronic neuroinflammation, ultimately leading to severe cognitive impairment.[1]
Catalpol is a key active component of Rehmannia glutinosa, a plant used in traditional Chinese medicine.[2][5] Its neuroprotective effects have been documented in various models of neurodegenerative diseases.[4] In the context of AD, catalpol's therapeutic potential stems from its ability to concurrently address multiple facets of the disease's complex pathophysiology.[2][3]
Core Mechanisms of Action
Catalpol exerts its neuroprotective effects through several interconnected mechanisms:
-
Anti-Amyloidogenic Effects: Catalpol has been shown to inhibit the formation of Aβ fibrils and oligomers.[6] It also reduces the levels of soluble Aβ40 and Aβ42 in the cerebral cortex of AD mouse models, thereby limiting the formation of senile plaques.[5][7][8] This effect is partly mediated by the upregulation of insulin-degrading enzyme (IDE), an enzyme involved in Aβ clearance.[7][8]
-
Anti-Neuroinflammatory Effects: Neuroinflammation, primarily driven by activated microglia and astrocytes, is a critical component of AD progression.[5] Catalpol significantly mitigates this by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), while promoting the expression of the anti-inflammatory cytokine IL-10.[6] It achieves this by inhibiting the activation of key inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4)/NF-κB pathway.[5][9]
-
Antioxidant Effects: Oxidative stress is an early and significant factor in AD pathogenesis, contributing to Aβ deposition and tau hyperphosphorylation.[10] Catalpol combats oxidative stress by enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), and by reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[5][11] A key mechanism is the activation of the Keap1-Nrf2/ARE signaling pathway, a major regulator of cellular antioxidant responses.[11][12]
-
Anti-Apoptotic Effects: Neuronal cell death is the ultimate cause of brain atrophy and cognitive decline in AD. Catalpol protects neurons from apoptosis by regulating the expression of apoptosis-related proteins. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax.[5] It also inhibits the mitochondria-dependent caspase pathway by reducing the release of cytochrome c and the activation of caspase-3 and caspase-9.[2][5]
-
Modulation of Tau Pathology: Catalpol has been shown to interfere with tau-related pathology. It promotes the expression of miR-138-5p in neural stem cell exosomes, which in turn targets the 3'UTR of Tau, interfering with its pathological processes and reducing neuronal apoptosis.[13][14]
Key Signaling Pathways Modulated by Catalpol
Catalpol's multifaceted effects are mediated through the modulation of several critical intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In AD, Aβ can activate this pathway in microglia and astrocytes, leading to the production of neurotoxic inflammatory mediators. Catalpol inhibits the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes like iNOS and COX-2.[5] This inhibition is achieved by preventing the degradation of the IκB-α inhibitor and blocking the nuclear translocation of the p65 subunit of NF-κB.[5]
References
- 1. Amyloid-β and tau: the trigger and bullet in Alzheimer disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Catalpol on Alzheimer's Disease and Its Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalpol: a potential therapeutic for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Catalpol on Alzheimer's Disease and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalpol rescues cognitive deficits by attenuating amyloid β plaques and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. ovid.com [ovid.com]
- 9. Combined administration of catalpol, puerarin, gastrodin, and borneol modulates the Tlr4/Myd88/NF-κB signaling pathway and alleviates microglia inflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer's disease and SKNMC cells co-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catalpol Mitigates Alzheimer's Disease Progression by Promoting the Expression of Neural Stem Cell Exosomes Released miR-138-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalpol Mitigates Alzheimer's Disease Progression by Promoting the Expression of Neural Stem Cell Exosomes Released miR-138-5p - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalpol's Impact on Glial Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the impact of catalpol, a natural iridoid glucoside, on glial cell activation. It is intended for researchers, scientists, and professionals in drug development who are investigating novel therapeutic strategies for neuroinflammatory and neurodegenerative diseases. This document synthesizes current research on how catalpol modulates the activation of microglia and astrocytes, the primary immune cells of the central nervous system. Key findings are presented in structured tables for clear data comparison, and detailed experimental protocols for the cited studies are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of catalpol's mechanism of action.
Introduction
Neuroinflammation, characterized by the activation of glial cells, is a critical component in the pathogenesis of various neurological disorders, including ischemic stroke, Alzheimer's disease, and Parkinson's disease.[1] Microglia and astrocytes, when activated by stimuli such as lipopolysaccharide (LPS), release a plethora of pro-inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which contribute to neuronal damage.[2][3][4] Catalpol, an active compound extracted from the root of Rehmannia glutinosa, has demonstrated significant anti-inflammatory and neuroprotective properties.[1][5] This guide delves into the specific effects of catalpol on glial cell activation, focusing on the underlying signaling pathways.
Impact of Catalpol on Microglial Activation
Catalpol has been shown to effectively suppress the activation of microglial cells, thereby reducing the production of neurotoxic inflammatory molecules. The primary mechanisms involve the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway and the NLRP3 inflammasome.[3][6]
Quantitative Data on Catalpol's Effect on Microglia
The following table summarizes the quantitative data from studies investigating the inhibitory effects of catalpol on LPS-stimulated microglial cells.
| Cell Line | Stimulant | Catalpol Conc. | Measured Parameter | Result | Reference |
| BV2 Microglia | LPS (0.5 µg/ml) | 1, 5, 25 µM | NO Production | Significant decrease | [7] |
| BV2 Microglia | LPS (0.5 µg/ml) | 1, 5, 25 µM | IL-6 Production | Significant decrease | [7] |
| BV2 Microglia | LPS (0.5 µg/ml) | 1, 5, 25 µM | TNF-α Production | Significant decrease | [7] |
| BV2 Microglia | LPS | Not specified | Iba-1 Expression | Reduced expression | [6][8] |
| BV2 Microglia | LPS | Not specified | IL-6 mRNA | Downregulated | [6][8] |
| BV2 Microglia | LPS | Not specified | TNF-α mRNA | Downregulated | [6][8] |
| BV2 Microglia | LPS | Not specified | IL-1β mRNA | Downregulated | [6][8] |
| BV2 Microglia | LPS | Not specified | NLRP3 mRNA | Downregulated | [6][8] |
| BV2 Microglia | LPS | Not specified | NF-κB mRNA | Downregulated | [6][8] |
| BV2 Microglia | LPS | Not specified | Caspase-1 mRNA | Downregulated | [6][8] |
| BV2 Microglia | LPS | Not specified | ASC mRNA | Downregulated | [6][8] |
Signaling Pathways Modulated by Catalpol in Microglia
Catalpol's inhibitory effect on microglia is primarily mediated through the downregulation of the NF-κB and NLRP3 inflammasome pathways.[6][9] Upon stimulation with LPS, TLR4 is activated, initiating a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB-α (IκB-α). This allows the nuclear translocation of the p65 subunit of NF-κB, which then promotes the transcription of pro-inflammatory genes.[3] Catalpol has been shown to block the phosphorylation of IκB-α and the nuclear translocation of p65.[3][7] Furthermore, catalpol inhibits the activation of the NLRP3 inflammasome, a key component in the production of active IL-1β.[6][8]
Caption: Catalpol's inhibition of microglial activation pathways.
Impact of Catalpol on Astrocyte Activation
Similar to its effects on microglia, catalpol also demonstrates potent anti-inflammatory activity in astrocytes. It has been shown to inhibit the inflammatory response in primary astrocyte cultures stimulated with LPS and interferon-gamma (IFN-γ).[10]
Quantitative Data on Catalpol's Effect on Astrocytes
The following table summarizes the quantitative data on the inhibitory effects of catalpol on activated astrocytes.
| Cell Line | Stimulant | Catalpol Conc. | Measured Parameter | Result | Reference |
| Primary Astrocytes | LPS + IFN-γ | 0.1, 0.5 mM | NO Production | Significantly reduced | [10] |
| Primary Astrocytes | LPS + IFN-γ | 0.1, 0.5 mM | ROS Production | Significantly reduced | [10] |
| Primary Astrocytes | LPS + IFN-γ | 0.1, 0.5 mM | iNOS Activity | Significantly reduced | [10] |
| Primary Astrocytes | LPS + IFN-γ | 0.1, 0.5 mM | iNOS Gene Expression | Potently attenuated | [10] |
| Primary Astrocytes | LPS + IFN-γ | 0.1, 0.5 mM | COX-2 Gene Expression | Potently attenuated | [10] |
| Primary Astrocytes | LPS + IFN-γ | 0.1, 0.5 mM | TLR4 Gene Expression | Potently attenuated | [10] |
Signaling Pathway Modulated by Catalpol in Astrocytes
The primary mechanism by which catalpol suppresses the inflammatory response in astrocytes is through the inhibition of the NF-κB signaling pathway.[4][10] This inactivation of NF-κB is considered a major determinant of its anti-inflammatory action in these cells.[10]
Caption: Catalpol's inhibition of astrocyte activation pathway.
Detailed Experimental Protocols
To facilitate the replication and further investigation of catalpol's effects, this section provides a detailed methodology for key experiments cited in this guide.
Cell Culture and Treatment
-
BV2 Microglial Cells: BV2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of catalpol (e.g., 1, 5, 25 µM) for 2 hours before stimulation with LPS (e.g., 0.5 µg/ml) for a specified duration (e.g., 18-24 hours).[7][11]
-
Primary Astrocyte Culture: Primary astrocytes are typically isolated from the cerebral cortices of neonatal mice or rats. After dissociation, cells are cultured in DMEM/F12 medium with 10% FBS. Purity is assessed by glial fibrillary acidic protein (GFAP) staining. For experiments, astrocytes are pretreated with catalpol (e.g., 0.1, 0.5 mM) for 1 hour prior to stimulation with LPS and IFN-γ.[10]
Measurement of Nitric Oxide (NO) Production
NO production in the culture supernatant is measured using the Griess reaction.[8]
-
Collect 100 µL of cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the mRNA levels of inflammatory markers.[8]
-
Extract total RNA from cells using a suitable kit (e.g., TRIzol reagent).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using specific primers for the target genes (e.g., IL-6, TNF-α, IL-1β, NLRP3, NF-κB, Caspase-1, ASC) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.
Western Blot Analysis
Western blotting is employed to examine the protein expression levels of key signaling molecules.[8]
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA protein assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, NLRP3, Caspase-1, ASC, and β-actin as a loading control).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Immunofluorescence
Immunofluorescence is used to visualize the expression and localization of specific proteins within the cells.[8]
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., containing BSA or serum).
-
Incubate with primary antibodies (e.g., anti-Iba-1 for microglia, anti-p65 for NF-κB nuclear translocation).
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Capture images using a fluorescence microscope.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of catalpol on glial cell activation.
References
- 1. Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]
- 3. Catalpol attenuates lipopolysaccharide-induced inflammatory responses in BV2 microglia through inhibiting the TLR4-mediated NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Catalpol on Alzheimer's Disease and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study [frontiersin.org]
- 7. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Catalpol inhibits LPS plus IFN-γ-induced inflammatory response in astrocytes primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Foundational Research on Catalpol for Neurodegenerative Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalpol, an iridoid glycoside extracted from the root of Rehmannia glutinosa, has emerged as a promising therapeutic candidate for a range of neurodegenerative disorders.[1][2][3][4] Extensive preclinical research, conducted in both in vitro and in vivo models, has illuminated its neuroprotective effects, which are attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2][5][6] This technical guide provides a comprehensive overview of the foundational research on catalpol, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][3]
Quantitative Data Summary
The neuroprotective effects of catalpol have been quantified across various experimental models. The following tables summarize the key findings related to its efficacy in mitigating cellular and animal models of neurodegeneration.
Table 1: In Vitro Efficacy of Catalpol
| Cell Line/Primary Culture | Inducing Agent | Catalpol Concentration(s) | Key Findings | Reference(s) |
| BV2 Microglia | Lipopolysaccharide (LPS) | 1, 5, 25 µM | Markedly downregulated nitric oxide (NO), IL-6, and TNF-α. | [7][8] |
| BV2 Microglia | Lipopolysaccharide (LPS) | 250, 500 µM | Suppressed LPS-induced NO production and downregulated mRNA of IL-6, TNF-α, and IL-1β. | [9] |
| Primary Cortical Neurons | Hydrogen Peroxide (H₂O₂) | 12.5, 25, 50 µM | Significantly decreased intracellular reactive oxygen species (ROS) and malondialdehyde (MDA); increased superoxide dismutase (SOD) activity and glutathione (GSH) levels; reversed apoptosis and restored mitochondrial membrane potential. | [4][7] |
| SKNMC Cells (co-cultured with AD LCL) | AD Lymphoblastoid Cell Line (LCL) | 10, 50, 100 µM | Prevented Aβ1-42 overproduction and reduced levels of BACE1 and APP-C99; enhanced antioxidant capacity and reduced apoptosis. | [10][11] |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 0.1, 1, 10, 100 µg/mL | Significantly promoted cell survival and decreased cell death. | [10] |
Table 2: In Vivo Efficacy of Catalpol
| Animal Model | Disease Induction | Catalpol Dosage and Administration | Key Findings | Reference(s) |
| MPTP Mouse Model of Parkinson's Disease | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | 15 mg/kg/day, intraperitoneal injection | Mitigated the loss of dopaminergic neurons, increased exploratory behavior, and inhibited oxidative stress. Reversed the MPTP-induced decrease in the Bcl-2/Bax ratio. | [1][2] |
| Alzheimer's Disease Mouse Model (PSAPP) | Transgenic (APPSwePS1d9) | 120 mg/kg/day, intragastric administration for 4 weeks | Mitigated AD progression. | [12] |
| Multiple Cerebral Infarctions Rat Model | Intracerebral microsphere injection | 30, 60, 120 mg/kg, gastric administration | Alleviated neurological deficits, reduced brain atrophy, and promoted hippocampal neurogenesis and synaptogenesis. | [13] |
| STZ-induced AD Rat Model | Streptozotocin (STZ) | 90, 180, 360 mg/kg (as part of a 4-component formula) | Ameliorated cognitive deficits and pathological changes in hippocampal tissues. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols employed in the foundational research of catalpol.
In Vitro Neuroinflammation Model: LPS-Stimulated BV2 Microglia
-
Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are pre-treated with varying concentrations of catalpol (e.g., 1, 5, 25 µM or 250, 500 µM) for a specified duration (e.g., 24 hours).[4][9]
-
Induction of Inflammation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 500 ng/mL) for a designated time (e.g., 6 or 24 hours) to induce an inflammatory response.[5][9]
-
Analysis:
-
Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reaction.[9]
-
Cytokine Expression: mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using RT-qPCR.[9] Protein levels can be measured by ELISA.
-
Western Blot Analysis: Protein expression of key signaling molecules in the NF-κB pathway (e.g., p-p65, IκBα) is assessed.[5]
-
In Vitro Oxidative Stress Model: H₂O₂-Stimulated Primary Cortical Neurons
-
Primary Neuron Culture: Primary cortical neurons are isolated from embryonic mouse or rat brains (e.g., E14 C57BL/6 mouse embryos) and cultured in a suitable medium (e.g., Neurobasal medium supplemented with B27).[4]
-
Treatment: Neurons are pre-treated with catalpol (e.g., 12.5, 25, 50 µM) for a defined period.
-
Induction of Oxidative Stress: Cells are then exposed to hydrogen peroxide (H₂O₂) (e.g., 50 µM) for a specific duration (e.g., 2 hours) to induce oxidative damage.[4][7]
-
Analysis:
-
Cell Viability: Assessed using the MTT assay.[4]
-
Oxidative Stress Markers: Intracellular ROS is measured using fluorescent probes like DCFH-DA. Levels of MDA, SOD, and GSH are quantified using commercially available kits.[7]
-
Apoptosis Assays: Apoptosis can be evaluated by DAPI staining to observe nuclear morphology, and flow cytometry analysis after Annexin V/PI staining.[4] Western blot analysis is used to measure the expression of apoptosis-related proteins like Bcl-2, Bax, and cleaved caspase-3.[14]
-
In Vivo Parkinson's Disease Model: MPTP-Treated Mice
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Catalpol Administration: Mice receive daily intraperitoneal injections of catalpol (e.g., 15 mg/kg) or vehicle (saline) for a pre-treatment period (e.g., 3 days).[1][2]
-
MPTP Induction: Parkinsonism is induced by administering MPTP hydrochloride (e.g., 30 mg/kg/day, i.p.) for a specified number of days (e.g., 5 days).[1][2] A control group receives saline. The catalpol-treated group continues to receive catalpol along with MPTP.
-
Behavioral Testing: Exploratory behavior and motor function are assessed using tests like the open field test.
-
Histological and Biochemical Analysis:
-
Immunohistochemistry: Brain sections (substantia nigra and striatum) are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.[2]
-
Western Blot Analysis: Protein levels of TH, DAT, α-synuclein, and apoptotic markers (Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3) in brain tissue homogenates are measured.[1]
-
Signaling Pathways and Mechanisms of Action
Catalpol exerts its neuroprotective effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Anti-Inflammatory Pathway: Inhibition of NF-κB Signaling
Catalpol has been shown to suppress neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway in microglia.[5] This inhibition leads to a reduction in the production of pro-inflammatory mediators.
Caption: Catalpol's anti-inflammatory mechanism via NF-κB pathway inhibition.
Antioxidant Pathway: Activation of Keap1-Nrf2/ARE Signaling
Catalpol enhances the cellular antioxidant defense system by activating the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[7][11] This leads to the transcription of various antioxidant enzymes.
Caption: Catalpol's antioxidant effect through Keap1-Nrf2/ARE pathway activation.
Anti-Apoptotic Pathway: Regulation of Bcl-2 Family Proteins
Catalpol has been demonstrated to protect neurons from apoptosis by modulating the expression of Bcl-2 family proteins, specifically by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[1][14]
Caption: Catalpol's anti-apoptotic mechanism via regulation of Bcl-2 family proteins.
Conclusion and Future Directions
The foundational research on catalpol strongly supports its potential as a multifaceted neuroprotective agent for the treatment of neurodegenerative disorders. Its ability to concurrently target inflammation, oxidative stress, and apoptosis highlights its therapeutic promise. While the preclinical data are compelling, further research is warranted. Future investigations should focus on elucidating the precise molecular targets of catalpol, conducting comprehensive pharmacokinetic and toxicological studies, and ultimately, translating these promising preclinical findings into well-designed clinical trials to evaluate its safety and efficacy in human populations. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate these future research endeavors and accelerate the development of catalpol as a novel therapy for neurodegenerative diseases.
References
- 1. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]
- 2. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalpol attenuates lipopolysaccharide-induced inflammatory responses in BV2 microglia through inhibiting the TLR4-mediated NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined administration of catalpol, puerarin, gastrodin, and borneol modulates the Tlr4/Myd88/NF-κB signaling pathway and alleviates microglia inflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalpol induces cell activity to promote axonal regeneration via the PI3K/AKT/mTOR pathway in vivo and in vitro stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalpol Mitigates Alzheimer's Disease Progression by Promoting the Expression of Neural Stem Cell Exosomes Released miR-138-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalpol promotes hippocampal neurogenesis and synaptogenesis in rats after multiple cerebral infarctions by mitochondrial regulation: involvement of the Shh signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]
An In-depth Technical Guide on the Anti-Apoptotic Effects of Catalpol
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Catalpol, an iridoid glucoside extracted from the root of Rehmannia glutinosa, is a bioactive compound with a growing body of evidence supporting its pleiotropic therapeutic effects, including potent neuroprotective, anti-inflammatory, and anti-oxidative properties.[1] A critical mechanism underpinning its efficacy, particularly in the context of neurodegenerative diseases, ischemic injury, and other cellular stress-related pathologies, is its profound ability to inhibit apoptosis, or programmed cell death.[2] This technical guide provides a comprehensive exploration of the molecular pathways and core mechanisms through which catalpol exerts its anti-apoptotic effects. It summarizes key quantitative data, details common experimental protocols for investigation, and presents visual diagrams of the principal signaling cascades involved.
Core Mechanisms of Catalpol's Anti-Apoptotic Action
Catalpol's anti-apoptotic activity is not mediated by a single target but rather through the strategic modulation of multiple, interconnected signaling pathways. Its primary mechanisms involve reinforcing endogenous pro-survival pathways while simultaneously suppressing pro-apoptotic cascades.
Modulation of the Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic apoptosis pathway, governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, is a central target of catalpol.[3] Under conditions of cellular stress, such as oxidative damage induced by hydrogen peroxide (H₂O₂), a cascade of events is initiated that leads to mitochondrial dysfunction and cell death.[4] Catalpol intervenes at several key junctures in this pathway.
Studies have shown that catalpol can suppress the upregulation of the pro-apoptotic protein Bax and prevent the downregulation of the anti-apoptotic protein Bcl-2.[5][6] This regulation of the Bcl-2/Bax ratio is critical for maintaining mitochondrial membrane potential.[7][8] By stabilizing the mitochondrial membrane, catalpol inhibits the release of cytochrome c from the mitochondria into the cytosol, a pivotal event that triggers the activation of initiator caspase-9 and, subsequently, executioner caspase-3.[5][8] The inhibition of this caspase cascade ultimately prevents the cleavage of cellular substrates and the execution of the apoptotic program.[4][5] Furthermore, some evidence suggests catalpol can inhibit the p53-mediated Bcl-2/Bax/caspase-3 apoptotic pathway, positioning its action upstream of the core mitochondrial events.[7][9]
Caption: Catalpol inhibits the intrinsic apoptosis pathway.
Activation of Pro-Survival Signaling: The PI3K/Akt Pathway
Beyond directly inhibiting apoptotic machinery, catalpol actively promotes cell survival by activating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[10][11] The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival. Upon activation by catalpol, Akt phosphorylates and inactivates several pro-apoptotic targets, including members of the Bcl-2 family.[6] This activation has been observed in various cell types, including ovarian granulosa cells and cardiomyocytes, protecting them from oxidative stress-induced apoptosis.[10][12] The protective effects of catalpol can often be reversed by the application of PI3K inhibitors like LY294002 or wortmannin, confirming the pathway's essential role in its anti-apoptotic mechanism.[6][11] In some contexts, this pathway extends to the mammalian target of rapamycin (mTOR), forming a PI3K/Akt/mTOR signaling axis that is crucial for catalpol's protective effects.[10][12]
Caption: Catalpol promotes cell survival via PI3K/Akt signaling.
Inhibition of Stress-Activated & Inflammatory Pathways
In models of neuroinflammation, such as lipopolysaccharide (LPS)-induced apoptosis in PC12 cells, catalpol demonstrates neuroprotective effects by inhibiting stress-activated signaling cascades.[2][13] One such pathway involves Calcium/calmodulin-dependent protein kinase II (CaMKII). Catalpol has been shown to attenuate increases in intracellular calcium concentration and down-regulate CaMKII phosphorylation.[2][13] This action blocks the downstream activation of the Apoptosis Signal-regulating Kinase-1 (ASK-1)/JNK/p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is a key regulator of cell death in response to inflammatory and stress signals.[2] By blocking this pathway, catalpol prevents the execution of apoptosis in response to neuroinflammatory stimuli.[2][13]
Quantitative Effects of Catalpol on Apoptotic Markers
The anti-apoptotic efficacy of catalpol has been quantified across numerous studies. The following table summarizes key findings, illustrating the compound's potent effects on critical markers of apoptosis in various experimental models.
| Experimental Model | Apoptotic Stimulus | Catalpol Concentration(s) | Key Apoptotic Marker(s) | Observed Effect | Reference(s) |
| Primary Cortical Neurons | Hydrogen Peroxide (H₂O₂) | 25-50 µM | Apoptotic Cell Percentage | Significant reversal of H₂O₂-induced apoptosis. | [14] |
| 12.5-50 µM | p53, Bax, Caspase-3 | Dose-dependent decrease in protein expression. | [4][14] | ||
| 12.5-50 µM | Bcl-2 | Dose-dependent increase in protein expression. | [4][14] | ||
| H9c2 Cardiomyocytes | Hydrogen Peroxide (H₂O₂) | 0.1-10 µg/mL | Apoptotic Cell Percentage | Concentration-dependent decrease in apoptosis. | [8][15] |
| 0.1-10 µg/mL | Cytochrome c, Cleaved Caspase-3 | Concentration-dependent decrease in protein levels. | [8] | ||
| PC12 Pheochromocytoma Cells | Lipopolysaccharide (LPS) | Not specified | Bax/Bcl-2 Ratio | Significantly decreased ratio, indicating anti-apoptotic shift. | [2] |
| Human iPSCs | Aconitine (8 µM) | 1, 10, 100 µM | Caspase-3 Positive Cells | Reduction by 12.7%, 39.9%, and 71.8%, respectively. | [16][17] |
| 1, 10, 100 µM | Caspase-9 Positive Cells | Reduction by 7.9%, 34.3%, and 67.8%, respectively. | [16] | ||
| Retinal Ischemia (in vivo) | Pressure-induced Ischemia | 0.5 mM | TUNEL-positive cells | Significant reduction from 1.80 to 0.40 cells/field. | [18] |
Experimental Methodologies for Studying Catalpol's Effects
Investigating the anti-apoptotic properties of catalpol involves a series of well-established in vitro and in vivo protocols. A generalized workflow for an in vitro study is outlined below, followed by detailed descriptions of key experimental techniques.
Caption: A typical workflow for assessing catalpol's anti-apoptotic effects.
Cell Culture and Apoptosis Induction
-
Cell Lines: Commonly used cell lines include rat pheochromocytoma (PC12) cells, rat embryonic ventricular myocardial cells (H9c2), and primary cortical neurons.[2][4][8] Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics on poly-D-lysine-coated plates.[7]
-
Apoptosis Induction: Apoptosis is typically induced using well-characterized chemical stressors. A common model for oxidative stress is treatment with hydrogen peroxide (H₂O₂) at concentrations around 100 µM for 24 hours.[8][15] For neuroinflammatory models, lipopolysaccharide (LPS) at concentrations like 80 ng/mL is used.[2][13]
Catalpol Treatment
Cells are often pre-treated with varying concentrations of catalpol (ranging from µM to mM, depending on the cell type and model) for a period of 2 to 12 hours before the addition of the apoptotic stimulus.[2][7]
Assessment of Apoptosis
-
Cell Viability Assay (MTT): The MTT assay is used to measure metabolically active cells. A reduction in viability indicates cytotoxicity and cell death. The absorbance is typically measured at 570 nm.[7]
-
Nuclear Morphology Staining (DAPI/Hoechst): Stains like DAPI or Hoechst 33258 are used to visualize nuclear morphology. Apoptotic cells exhibit characteristic changes such as chromatin condensation and nuclear fragmentation, which can be observed under a fluorescence microscope.[7][8]
-
Flow Cytometry (Annexin V-FITC/PI Staining): This is a quantitative method to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) enters cells with compromised membranes (late apoptosis/necrosis).[8][14]
-
Mitochondrial Membrane Potential (MMP) Assay: The JC-1 dye is used to assess mitochondrial health. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green. The shift from red to green fluorescence is measured by flow cytometry or microscopy.[7]
-
Western Blot Analysis: This technique is used to measure the protein levels of key apoptosis regulators. Primary antibodies target proteins such as Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, cytochrome c, p-Akt, and total Akt. β-actin is commonly used as an internal loading control.[2][19]
-
Caspase Activity Assays: Commercially available kits are used to measure the enzymatic activity of specific caspases, such as caspase-3 and caspase-9, providing a direct measure of the execution phase of apoptosis.[20][21]
Conclusion and Future Directions
Catalpol consistently demonstrates significant anti-apoptotic effects across a wide range of cellular and animal models. Its ability to modulate the Bcl-2 protein family, activate the PI3K/Akt survival pathway, and inhibit stress-activated MAPK cascades makes it a compelling therapeutic candidate for diseases characterized by excessive cell death, including ischemic stroke, cardiac injury, and neurodegenerative disorders.[22][1]
Future research should focus on elucidating the direct binding targets of catalpol to better understand the upstream initiation of its signaling effects. Furthermore, while preclinical evidence is strong, well-designed clinical trials are necessary to translate these promising findings into viable therapeutic strategies for human diseases. The development of more bioavailable derivatives of catalpol may also enhance its therapeutic potential.
References
- 1. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective activities of catalpol against CaMKII-dependent apoptosis induced by LPS in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]
- 5. Catalpol inhibits apoptosis in hydrogen peroxide-induced PC12 cells by preventing cytochrome c release and inactivating of caspase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalpol inhibits apoptosis in hydrogen peroxide-induced cardiac myocytes through a mitochondrial-dependent caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalpol protects rat ovarian granulosa cells against oxidative stress and apoptosis through modulating the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. portlandpress.com [portlandpress.com]
- 13. Neuroprotective activities of catalpol against CaMKII-dependent apoptosis induced by LPS in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Catalpol inhibits apoptosis in hydrogen peroxide-induced cardiac myocytes through a mitochondrial-dependent caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Therapeutic efficacy of catalpol against apoptosis in cardiomyocytes derived from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Catalpol Protects Against Retinal Ischemia Through Antioxidation, Anti-Ischemia, Downregulation of β-Catenin, VEGF, and Angiopoietin-2: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Feasibility of Catalpol Intranasal Administration and Its Protective Effect on Acute Cerebral Ischemia in Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Catalpol's Engagement with the Keap1/Nrf2 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catalpol, an iridoid glycoside extracted from the root of Rehmannia glutinosa, has demonstrated significant neuroprotective and antioxidant properties. A primary mechanism underlying these effects is its interaction with the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This technical guide provides a comprehensive overview of the molecular interactions, quantitative effects, and experimental methodologies related to catalpol's modulation of the Keap1/Nrf2 axis. The information presented herein is intended to support further research and development of catalpol as a potential therapeutic agent for conditions associated with oxidative stress.
Introduction to the Keap1/Nrf2 Pathway
The Keap1/Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation[1][2][3]. Upon exposure to oxidative stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction[2]. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes[1][4]. These genes encode for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and components of the glutathione (GSH) synthesis pathway, thereby fortifying the cell's antioxidant capacity. Dysregulation of this pathway is implicated in various pathologies, including neurodegenerative diseases, cancer, and inflammatory disorders[2][5].
Catalpol's Mechanism of Action on the Keap1/Nrf2 Pathway
Catalpol has been shown to activate the Nrf2 signaling pathway, contributing to its antioxidant and neuroprotective effects[5][6][7]. The primary mechanism involves the disruption of the Keap1-Nrf2 complex. Evidence suggests that catalpol promotes the disassociation of Nrf2 from Keap1 in the cytoplasm[7]. This action prevents the degradation of Nrf2, leading to its accumulation and subsequent translocation into the nucleus[6][7].
Once in the nucleus, Nrf2 upregulates the expression of its target genes, including HO-1 and NQO1[6][7][8]. This increased expression of antioxidant enzymes enhances the cellular defense against oxidative stress. The antioxidant effect of catalpol has been shown to be dependent on Nrf2 activation, as the protective effects are diminished by Nrf2 inhibitors like ML385[6][7].
Furthermore, catalpol's influence on the Nrf2 pathway may also be modulated by upstream signaling cascades, including the PI3K/Akt and GSK-3β pathways[4][9][10][11]. Inhibition of GSK-3β, for instance, has been shown to promote Nrf2 activation[11][12].
Below is a diagram illustrating the proposed mechanism of catalpol's interaction with the Keap1/Nrf2 pathway.
Caption: Catalpol's interaction with the Keap1/Nrf2 signaling pathway.
Quantitative Data on Catalpol's Effects
The following tables summarize the quantitative data from various studies investigating the effects of catalpol on the Keap1/Nrf2 pathway and markers of oxidative stress.
Table 1: Dose-Dependent Effects of Catalpol on Protein Expression in SKNMC Cells [6]
| Treatment | Nrf2 Expression | Keap1 Expression | HO-1 Expression | NQO1 Expression |
| Control | Baseline | Baseline | Baseline | Baseline |
| AD LCL Co-culture | Decreased | Increased | Decreased | Decreased |
| + Catalpol (10 µM) | Increased | Decreased | Increased | Increased |
| + Catalpol (50 µM) | Further Increased | Further Decreased | Further Increased | Further Increased |
| + Catalpol (100 µM) | Markedly Increased | Markedly Decreased | Markedly Increased | Markedly Increased |
Table 2: Dose-Dependent Effects of Catalpol on Oxidative Stress Markers in SKNMC Cells [6]
| Treatment | MDA Level | GSH Level | GSH/GSSG Ratio | SOD Activity | CAT Activity |
| Control | Baseline | Baseline | Baseline | Baseline | Baseline |
| AD LCL Co-culture | Markedly Increased | Markedly Decreased | Markedly Decreased | Markedly Decreased | Markedly Decreased |
| + Catalpol (10 µM) | Decreased | Increased | Increased | Increased | Increased |
| + Catalpol (50 µM) | Further Decreased | Further Increased | Further Increased | Further Increased | Further Increased |
| + Catalpol (100 µM) | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
Table 3: Effects of Catalpol on Protein Expression in H₂O₂-Treated ARPE-19 Cells [7]
| Treatment | Total-Nrf2 Expression | Nuclear-Nrf2 Expression | Keap1 Expression | HO-1 Expression | NQO1 Expression |
| Control | Baseline | Baseline | Baseline | Baseline | Baseline |
| H₂O₂ (400 µM) | No significant change | Decreased | Increased | Decreased | Decreased |
| + Catalpol (10 µM) | Increased | Increased | Decreased | Increased | Increased |
| + Catalpol (20 µM) | Further Increased | Further Increased | Further Decreased | Further Increased | Further Increased |
| + Catalpol (40 µM) | Markedly Increased | Markedly Increased | Markedly Decreased | Markedly Increased | Markedly Increased |
Table 4: Effects of Catalpol on Oxidative Stress Markers in H₂O₂-Treated ARPE-19 Cells [7]
| Treatment | ROS Production | MDA Level | GSH Level | SOD Activity |
| Control | Baseline | Baseline | Baseline | Baseline |
| H₂O₂ (400 µM) | Markedly Increased | Markedly Increased | Markedly Decreased | Markedly Decreased |
| + Catalpol (10 µM) | Decreased | Decreased | Increased | Increased |
| + Catalpol (20 µM) | Further Decreased | Further Decreased | Further Increased | Further Increased |
| + Catalpol (40 µM) | Significantly Decreased | Significantly Decreased | Significantly Increased | Significantly Increased |
Detailed Experimental Protocols
This section provides a synthesis of methodologies employed in key experiments to investigate catalpol's interaction with the Keap1/Nrf2 pathway.
Cell Culture and Treatment
-
Cell Lines:
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Catalpol Preparation: Catalpol is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. The final concentration of DMSO in the culture medium is kept below 0.1% to avoid solvent-induced cytotoxicity[7].
-
Treatment Protocol:
-
Cells are seeded in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) and allowed to adhere overnight.
-
For pretreatment studies, cells are incubated with varying concentrations of catalpol (e.g., 10, 20, 40, 50, 100 µM) for a specified duration (e.g., 24 hours)[6][7].
-
Following pretreatment, an oxidative stressor (e.g., H₂O₂ at 400 µM for 6 hours, or co-culture with AD LCLs for 24 hours) is added to induce cellular damage[6][7].
-
Control groups include untreated cells, cells treated with the vehicle (e.g., DMSO), and cells treated with the oxidative stressor alone.
-
In some experiments, an Nrf2 inhibitor such as ML385 (e.g., 10 µM) is used to confirm the Nrf2-dependency of catalpol's effects[6][7].
-
Western Blot Analysis
Western blotting is used to quantify the expression levels of key proteins in the Keap1/Nrf2 pathway.
-
Protein Extraction:
-
Total cellular protein is extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Nuclear and cytoplasmic protein fractions are separated using a nuclear and cytoplasmic protein extraction kit to assess Nrf2 translocation[6].
-
Protein concentration is determined using a BCA protein assay kit[6].
-
-
Electrophoresis and Transfer:
-
Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE.
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or Histone H3 for nuclear fractions) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to the loading control.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is employed to investigate the physical interaction between Keap1 and Nrf2.
-
Cells are lysed in a non-denaturing lysis buffer.
-
The cell lysate is pre-cleared with protein A/G agarose beads.
-
The lysate is incubated with an antibody against either Keap1 or Nrf2 overnight at 4°C.
-
Protein A/G agarose beads are added to precipitate the antibody-protein complex.
-
The beads are washed to remove non-specifically bound proteins.
-
The immunoprecipitated proteins are eluted and analyzed by Western blotting using antibodies against both Keap1 and Nrf2[7].
Oxidative Stress and Antioxidant Capacity Assays
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are incubated with DCFH-DA, and the fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microscope or flow cytometer[7].
-
Malondialdehyde (MDA) Assay: MDA is a marker of lipid peroxidation. Its levels are determined using a commercial MDA assay kit, often based on the reaction with thiobarbituric acid (TBA)[6][7].
-
Glutathione (GSH) and GSH/GSSG Ratio Assay: The levels of reduced glutathione (GSH) and the ratio of reduced to oxidized glutathione (GSH/GSSG) are measured using commercially available kits to assess the cellular redox state[6][7].
-
Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays: The enzymatic activities of SOD and CAT, key antioxidant enzymes, are measured using specific commercial assay kits[6][7].
The following diagram outlines a general experimental workflow for studying the effects of catalpol on the Keap1/Nrf2 pathway.
Caption: Experimental workflow for investigating catalpol's effects.
Conclusion
The evidence strongly indicates that catalpol is a potent activator of the Keap1/Nrf2 signaling pathway. By promoting the nuclear translocation of Nrf2 and the subsequent upregulation of antioxidant genes, catalpol enhances cellular defenses against oxidative stress. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of catalpol in oxidative stress-related diseases. Future in-vivo studies are warranted to validate these in-vitro findings and to establish the pharmacokinetic and pharmacodynamic profiles of catalpol for clinical applications.
References
- 1. Targeting Nrf2-Mediated Gene Transcription by Extremely Potent Synthetic Triterpenoids Attenuate Dopaminergic Neurotoxicity in the MPTP Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Mechanism of Catalpol to Improve Oxidative Damage of Dermal Fibroblasts Based on Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalpol Weakens Depressive-like Behavior in Mice with Streptozotocin-induced Hyperglycemia via PI3K/AKT/Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antidepressant mechanism of catalpol: Involvement of the PI3K/Akt/Nrf2/HO-1 signaling pathway in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSK-3β-mediated regulation of Nrf2/HO-1 signaling as a new therapeutic approach in the treatment of movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GSK-3β, a double-edged sword in Nrf2 regulation: Implications for neurological dysfunction and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mechanism of Catalpol to Improve Oxidative Damage of Dermal Fibroblasts Based on Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer's disease and SKNMC cells co-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
preliminary studies on catalpol for ischemic stroke recovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on catalpol as a potential therapeutic agent for ischemic stroke recovery. Sourced from a comprehensive review of preclinical studies, this document details the molecular mechanisms, experimental evidence, and key signaling pathways involved in catalpol's neuroprotective effects.
Executive Summary
Catalpol, a bioactive iridoid glycoside derived from the root of Rehmannia glutinosa, has demonstrated significant promise in preclinical models of ischemic stroke.[1][2] Its therapeutic potential stems from a multi-targeted approach that includes promoting neurogenesis and angiogenesis, and exerting anti-inflammatory, anti-apoptotic, and anti-oxidative effects.[3][4] This guide synthesizes the current understanding of catalpol's mechanisms of action and provides a foundation for further research and development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies investigating the efficacy of catalpol in ischemic stroke models.
Table 1: Effects of Catalpol on Neurological Deficits and Infarct Volume
| Study Reference | Animal Model | Catalpol Dosage | Administration Route | Neurological Score Improvement | Infarct Volume Reduction |
| Wang et al. (2021) | MCAO Rats | 2.5, 5.0, 10.0 mg·kg⁻¹·d⁻¹ | Intravenous | Dose-dependent significant attenuation of neurological deficit score | Dose-dependent reduction |
| Zhu et al. (2017) | MCAO Rats | Not Specified | Not Specified | Significant improvement in Zea Longa, Bederson, balance beam-walking, adhesive removal, bar-grasping, and corner tests | Significant decrease (P < 0.05) in 12 out of 13 comparisons |
| Yan et al. (2022) | MCAO Rats | Not Specified | Intranasal | Significant reduction in neurological dysfunction | Significant reduction |
Table 2: Molecular and Cellular Effects of Catalpol in Ischemic Stroke Models
| Study Reference | In Vivo/In Vitro Model | Key Findings |
| Li et al. (2024) | pMCAO rats and OGD-exposed NSCs and BMECs | Increased levels of SDF-1α and CXCR4 in the ischemic cortex. Promoted proliferation and migration of NSCs and proliferation of BMECs. |
| Wang et al. (2021) | MCAO rats | Increased expression of VEGF, p-AKT, and p-ERK1/2. Increased number of CD31+/EdU+ and DCX+/EdU+ cells. |
| Sun et al. (2023) | dMCAO rats and OGD-exposed BMECs and NSCs | Promoted angiogenesis and NSC proliferation and differentiation via the VEGF-A/KDR pathway. |
| Liu et al. (2020) | Cerebral ischemic rats and OGD-exposed BMECs | Activated the HIF-1α/VEGF pathway, promoting angiogenesis and protecting vascular structure. |
| Yan et al. (2022) | MCAO rats | Reduced cell apoptosis (TUNEL staining), promoted Bcl-2 expression, and inhibited Bax expression. Upregulated Nrf2 and HO-1 expression, increased SOD activity, and decreased MDA levels. |
| She et al. (2020) | LPS-treated BV2 microglial cells and H2O2-stimulated primary cortical neurons | Downregulated pro-inflammatory mediators (NO, IL-6, TNF-α). Inhibited the NF-κB pathway and the p53-mediated Bcl-2/Bax/caspase-3 apoptotic pathway. |
Key Signaling Pathways
Catalpol exerts its neuroprotective and restorative effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
Caption: Catalpol promotes angiogenesis and neurogenesis through multiple signaling pathways.
Caption: Catalpol inhibits inflammation and apoptosis while promoting antioxidant responses.
Experimental Protocols
The following section details the common experimental methodologies employed in the preclinical evaluation of catalpol for ischemic stroke.
Animal Models
-
Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats: This is a widely used model to mimic focal cerebral ischemia.
-
Procedure: Anesthetized rats undergo a surgical procedure where the middle cerebral artery is permanently occluded, typically by electrocoagulation or ligation. This leads to a consistent and reproducible infarct in the cerebral cortex and striatum.
-
Purpose: To assess the neuroprotective effects of catalpol in a model of permanent focal ischemia.[1]
-
-
Distal Middle Cerebral Artery Occlusion (dMCAO) in Rats: This is a variation of the MCAO model.
-
Procedure: Involves the occlusion of the MCA at a more distal point, resulting in a smaller, more localized cortical infarct.
-
Purpose: To study the effects of catalpol on a more restricted ischemic injury, often used for investigating mechanisms of neuroplasticity and recovery.[5]
-
In Vitro Models
-
Oxygen-Glucose Deprivation (OGD): This is a common in vitro model to simulate ischemic conditions in cell culture.
-
Procedure: Neural stem cells (NSCs) or brain microvascular endothelial cells (BMECs) are cultured in a glucose-free medium and placed in a hypoxic chamber (low oxygen).
-
Purpose: To investigate the direct cellular and molecular effects of catalpol on cell survival, proliferation, and differentiation under ischemic-like conditions.[1][5]
-
Drug Administration
-
Dosage: In rat models, catalpol is typically administered at doses ranging from 2.5 to 10.0 mg·kg⁻¹·d⁻¹.[6][7]
-
Route of Administration: Intravenous (i.v.) injection is a common route for systemic delivery in animal studies.[6][7] Intranasal administration has also been explored as a non-invasive method to target the brain.[8][9]
Outcome Measures
-
Behavioral Tests:
-
Modified Neurological Severity Score (mNSS): A composite score used to evaluate motor, sensory, balance, and reflex functions.[6]
-
Zea Longa Score and Bederson Score: Used to assess the severity of neurological deficits.[2][3]
-
Balance Beam-Walking Test, Adhesive Removal Test, Corner Test: These tests evaluate motor coordination, sensory function, and sensorimotor integration.[2][3]
-
-
Histological and Molecular Analyses:
-
2,3,5-triphenyltetrazolium chloride (TTC) Staining: Used to measure the infarct volume in brain slices. Viable tissue stains red, while infarcted tissue remains white.[2][3]
-
Immunostaining: Used to detect and quantify specific proteins in brain tissue, such as markers for neurogenesis (e.g., DCX), angiogenesis (e.g., CD31), and signaling pathway components (e.g., p-AKT, p-ERK).[1][6]
-
Western Blot: A technique to measure the protein levels of key signaling molecules to elucidate the mechanisms of action.[1]
-
TUNEL Staining: Used to detect apoptotic cells in brain tissue.[8]
-
Conclusion and Future Directions
The preliminary studies on catalpol provide compelling evidence for its neuroprotective and neurorestorative potential in the context of ischemic stroke. Its multifaceted mechanism of action, targeting angiogenesis, neurogenesis, inflammation, and apoptosis, makes it an attractive candidate for further development.
Future research should focus on:
-
Dose-response and therapeutic window studies: To optimize the treatment regimen.
-
Long-term functional recovery studies: To assess the sustained benefits of catalpol treatment.
-
Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of catalpol, particularly with different administration routes.
-
Combination therapy studies: To explore the synergistic effects of catalpol with other neuroprotective agents or rehabilitation strategies.
-
Translational studies: To bridge the gap between preclinical findings and clinical applications.
This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in advancing the study of catalpol for ischemic stroke recovery. The presented data and experimental frameworks provide a solid foundation for designing future investigations aimed at translating this promising natural compound into a clinically effective therapy.
References
- 1. Catalpol attenuates ischemic stroke by promoting neurogenesis and angiogenesis via the SDF-1α/CXCR4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.sdiarticle5.com [files.sdiarticle5.com]
- 3. Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalpol improves impaired neurovascular unit in ischemic stroke rats via enhancing VEGF-PI3K/AKT and VEGF-MEK1/2/ERK1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Feasibility of Catalpol Intranasal Administration and Its Protective Effect on Acute Cerebral Ischemia in Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
Catalpol's Attenuation of Pro-Inflammatory Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of catalpol, a naturally occurring iridoid glycoside, on the production of pro-inflammatory cytokines. Sourced from the root of Rehmannia glutinosa, catalpol has demonstrated significant anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. This document summarizes the quantitative data on its efficacy, details the experimental protocols for its evaluation, and visualizes the key signaling pathways involved in its mechanism of action.
Quantitative Impact of Catalpol on Pro-Inflammatory Cytokine Production
Catalpol has been shown to dose-dependently inhibit the expression and secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). The following tables summarize the quantitative findings from various in vitro studies.
Table 1: Effect of Catalpol on TNF-α Production
| Cell Type | Stimulus | Catalpol Concentration | Method of Quantification | Observed Effect |
| BV2 Microglia | Lipopolysaccharide (LPS) | 1, 5, 25 µM | ELISA | Dose-dependent decrease in TNF-α secretion.[1] |
| BV2 Microglia | LPS (500 ng/mL) | 250 µM, 500 µM | RT-qPCR | Significant downregulation of TNF-α mRNA expression.[2][3][4][5] |
| Human Monocytic THP-1 Cells | Phorbol-12-myristate-13-acetate (PMA) | Not Specified | Not Specified | Inhibition of TNF-α expression by 6-O-veratroyl catalpol.[6] |
| HaCaT Keratinocytes | Imiquimod (IMQ) | 15 µM, 30 µM | ELISA | Reduction in TNF-α concentration in cell supernatants.[7] |
Table 2: Effect of Catalpol on IL-1β Production
| Cell Type | Stimulus | Catalpol Concentration | Method of Quantification | Observed Effect |
| BV2 Microglia | LPS | Not Specified | Not Specified | Inhibition of IL-1β production and expression.[8] |
| BV2 Microglia | LPS (500 ng/mL) | 250 µM, 500 µM | RT-qPCR | Significant downregulation of IL-1β mRNA expression.[2][3][4][5] |
| HaCaT Keratinocytes | Imiquimod (IMQ) | 15 µM, 30 µM | ELISA | Marked reduction in IL-1β concentration in cell supernatants.[7] |
Table 3: Effect of Catalpol on IL-6 Production
| Cell Type | Stimulus | Catalpol Concentration | Method of Quantification | Observed Effect |
| Human Intestinal Caco-2 Cells | IL-1β | Not Specified | Not Specified | Significant inhibition of IL-6 mRNA synthesis and protein production.[9] |
| BV2 Microglia | LPS (0.5 µg/ml) | 1, 5, 25 µM | ELISA | Dose-dependent decrease in IL-6 secretion.[1] |
| BV2 Microglia | LPS (500 ng/mL) | 250 µM, 500 µM | RT-qPCR | Significant downregulation of IL-6 mRNA expression.[2][3][4][5] |
| HaCaT Keratinocytes | Imiquimod (IMQ) | 15 µM, 30 µM | ELISA | Marked reduction in IL-6 concentration in cell supernatants.[7] |
Table 4: Effect of Catalpol on IL-8 Production
| Cell Type | Stimulus | Catalpol Concentration | Method of Quantification | Observed Effect |
| Human Intestinal Caco-2 Cells | IL-1β | Not Specified | Not Specified | Significant inhibition of IL-8 mRNA synthesis and protein production.[9] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the investigation of catalpol's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Lines:
-
BV2 Microglia: Cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1]
-
Caco-2 Human Intestinal Epithelial Cells: Maintained in appropriate culture medium and conditions as per standard protocols.
-
HaCaT Human Keratinocytes: Grown in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
-
Catalpol Preparation: Catalpol is dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution.[1] This stock is then diluted in the cell culture medium to achieve the desired final concentrations for treatment.
-
Inflammatory Stimulus:
-
Lipopolysaccharide (LPS): A common inducer of inflammation, typically used at concentrations ranging from 0.5 µg/mL to 1 µg/mL.[1] Cells are often pre-treated with catalpol for a period (e.g., 2 to 24 hours) before LPS stimulation.[1][2][3][4][5]
-
Interleukin-1β (IL-1β): Used to induce an inflammatory response in specific cell types like Caco-2 cells.[9]
-
Cell Viability Assay
-
CCK-8 Assay: To determine the non-toxic concentration range of catalpol, a Cell Counting Kit-8 (CCK-8) assay is performed.[2][3][4]
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
After 24 hours, treat the cells with various concentrations of catalpol for another 24 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Quantification of Cytokine Production
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight.
-
Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate for 1-2 hours, then wash.
-
Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes.
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.
-
-
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR):
-
Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or a probe-based assay with primers specific for the target cytokine genes (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Analysis of Signaling Pathways
-
Western Blotting:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of the NF-κB and MAPK pathways (e.g., p-p65, p65, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways Modulated by Catalpol
Catalpol exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to stimuli like LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Catalpol has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB p65.[8]
MAPK Signaling Pathway
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), also plays a crucial role in regulating the inflammatory response. Upon activation by stimuli such as LPS, these kinases are phosphorylated, leading to the activation of downstream transcription factors that promote the expression of pro-inflammatory cytokines. Studies have indicated that catalpol can suppress the phosphorylation of p38, JNK, and ERK.[7]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the anti-inflammatory effects of catalpol on pro-inflammatory cytokine production.
References
- 1. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Catalpol attenuates lipopolysaccharide-induced inflammatory responses in BV2 microglia through inhibiting the TLR4-mediated NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalpol reduces the production of inflammatory mediators via PPAR-γ activation in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Targets of Catalpol in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalpol, an iridoid glycoside extracted from the root of Rehmannia glutinosa, has emerged as a promising natural compound with significant neuroprotective properties. Extensive research has demonstrated its therapeutic potential across a range of neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease. The multifaceted neuroprotective effects of catalpol are attributed to its ability to modulate a variety of molecular targets and signaling pathways within the central nervous system (CNS). This technical guide provides an in-depth overview of the known molecular targets of catalpol in the CNS, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades involved. The common mechanisms underlying the neuroprotective effects of catalpol are closely associated with its antioxidant, anti-neuroinflammatory, and anti-apoptotic properties, as well as its capacity to promote neuroplasticity and neurogenesis.[1]
Molecular Targets and Signaling Pathways
Catalpol exerts its neuroprotective effects by influencing a complex network of signaling pathways. These can be broadly categorized into pathways promoting neuronal survival and regeneration, and those mitigating neuroinflammation and apoptosis.
Neurogenesis and Synaptic Plasticity
Catalpol has been shown to promote the proliferation and differentiation of neural stem cells (NSCs) and enhance synaptic plasticity, crucial processes for recovery from brain injury and combating neurodegeneration.
-
VEGF-A/KDR Pathway: Catalpol promotes the proliferation and differentiation of NSCs in the subventricular zone of ischemic rats through the Vascular Endothelial Growth Factor-A (VEGF-A)/Kinase Insert Domain Receptor (KDR) pathway.[2]
-
SDF-1α/CXCR4 Pathway: This pathway is also implicated in catalpol-induced neurogenesis and angiogenesis, contributing to its neuroprotective effects in cerebral ischemia.[3]
-
BDNF Signaling: Catalpol significantly increases the levels of Brain-Derived Neurotrophic Factor (BDNF) in the brain, which in turn promotes the survival of newborn neurons by inhibiting apoptosis.[4]
-
PKC and Synaptic Proteins: Catalpol treatment has been shown to increase the expression of Protein Kinase C (PKC) and various synaptic proteins, including synaptophysin, Growth-Associated Protein 43 (GAP-43), dynamin 1, and Postsynaptic Density Protein 95 (PSD-95), thereby ameliorating age-related loss of neuroplasticity.[4][5][6][7] After 48 hours of catalpol treatment, the expression levels of dynamin 1, PSD-95, synaptotagmin, and synaptophysin in Aβ25-35-injured cultured neurons were enhanced by 25%, 69%, 59%, and 45%, respectively.[5] In aged rats, catalpol treatment led to a 45.0% increase in synaptophysin and a 31.8% increase in GAP-43 levels compared to untreated aged animals.[6]
-
Shh Signaling Pathway: Catalpol may also promote hippocampal neurogenesis and synaptogenesis by regulating mitochondrial function through the Sonic hedgehog (Shh) signaling pathway.[8]
Anti-Inflammatory Pathways
Neuroinflammation is a key contributor to the pathology of many neurological diseases. Catalpol exhibits potent anti-inflammatory effects by targeting several key signaling cascades.
-
NF-κB Signaling: Catalpol inhibits the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of inflammation.[4] It achieves this by reducing the levels of Toll-like receptor 4 (TLR4) and reactive oxygen species (ROS), thereby inhibiting lipopolysaccharide (LPS)-mediated inflammation in microglia.[4]
-
NLRP3 Inflammasome: Catalpol has been shown to suppress the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines.[9]
Anti-Apoptotic and Antioxidant Pathways
Catalpol protects neurons from apoptotic cell death and oxidative stress through the modulation of several critical pathways.
-
p53-mediated Bcl-2/Bax/Caspase-3 Pathway: Catalpol can block oxidative damage in cortical neurons by inhibiting this p53-mediated apoptotic pathway.[4] It has been shown to promote the expression of the anti-apoptotic protein Bcl-2 and inhibit the expression of the pro-apoptotic protein Bax.[10]
-
Keap1/Nrf2 Pathway: Catalpol activates the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a major regulator of the antioxidant response.[4] This leads to an increase in the expression of antioxidant enzymes.
-
CaMKII-dependent Apoptosis: Catalpol can attenuate the increase in intracellular calcium concentration and down-regulate CaMKII phosphorylation, thereby blocking the CaMKII-dependent ASK-1/JNK/p38 signaling cascade involved in apoptosis.[11]
Quantitative Data on Catalpol's Effects
The following tables summarize the quantitative data available on the effects of catalpol on various molecular targets in the CNS.
Table 1: Effects of Catalpol on Synaptic Protein Expression
| Protein | Model System | Catalpol Concentration/Dose | % Increase in Expression | Reference |
| Dynamin 1 | Aβ25-35-injured primary rat cortical neurons | 48-hour treatment | 25% | [5] |
| PSD-95 | Aβ25-35-injured primary rat cortical neurons | 48-hour treatment | 69% | [5] |
| Synaptotagmin | Aβ25-35-injured primary rat cortical neurons | 48-hour treatment | 59% | [5] |
| Synaptophysin | Aβ25-35-injured primary rat cortical neurons | 48-hour treatment | 45% | [5] |
| Synaptophysin | Aged rats | Not specified | 45.0% | [6] |
| GAP-43 | Aged rats | Not specified | 31.8% | [6] |
Table 2: Effects of Catalpol on Inflammatory Markers in BV2 Microglia
| Marker | Catalpol Concentration | Effect | Reference |
| IL-6 | 1 µM | Downregulated to 105.44 pg/ml | [12] |
| IL-6 | 5 µM | Downregulated to 16.88 pg/ml | [12] |
| IL-6 | 25 µM | Downregulated to 14.17 pg/ml | [12] |
| TNF-α | 5 µM | Inhibited production to 10441 pg/ml | [12] |
| TNF-α | 25 µM | Inhibited production to 10359 pg/ml | [12] |
Table 3: Effects of Catalpol on Apoptosis in Primary Cortical Neurons
| Parameter | Catalpol Concentration | Effect | Reference |
| Apoptosis | 25-50 µM | Significantly reversed H2O2-induced apoptosis | [12] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited research. For detailed, step-by-step protocols, it is recommended to consult the original publications.
Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample.
-
Sample Preparation: Cells or tissues are lysed in a buffer containing detergents and protease inhibitors to extract proteins. Protein concentration is then determined using a BCA or Bradford assay.
-
Gel Electrophoresis: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody.
Immunofluorescence
Immunofluorescence is used to visualize the localization of specific proteins within cells or tissues.
-
Fixation and Permeabilization: Cells or tissue sections are fixed (e.g., with paraformaldehyde) to preserve their structure and then permeabilized (e.g., with Triton X-100) to allow antibodies to enter the cells.
-
Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., serum from the same species as the secondary antibody).
-
Antibody Staining: The sample is incubated with a primary antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: The nuclei are often stained with a fluorescent dye like DAPI. The sample is then mounted on a slide with an anti-fade mounting medium.
-
Imaging: The fluorescent signals are visualized using a fluorescence microscope.
Cell Viability Assays (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate and treated with the compound of interest.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by catalpol and a general experimental workflow.
Caption: Catalpol's pro-neurogenic and pro-angiogenic signaling pathways.
Caption: Catalpol's anti-inflammatory signaling pathways.
Caption: Catalpol's anti-apoptotic and antioxidant signaling pathways.
Caption: General experimental workflow for studying catalpol's effects.
Conclusion
Catalpol presents a compelling profile as a multi-target neuroprotective agent. Its ability to concurrently modulate pathways involved in neurogenesis, synaptic plasticity, inflammation, and apoptosis underscores its potential for the treatment of complex neurological disorders. This guide provides a foundational understanding of the molecular mechanisms of catalpol in the CNS. Further research is warranted to fully elucidate its direct binding targets and to translate the promising preclinical findings into clinical applications. The detailed methodologies and pathway diagrams presented herein are intended to facilitate future investigations into this promising therapeutic compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalpol attenuates ischemic stroke by promoting neurogenesis and angiogenesis via the SDF-1α/CXCR4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Catalpol protects synaptic proteins from beta-amyloid induced neuron injury and improves cognitive functions in aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalpol increases hippocampal neuroplasticity and up-regulates PKC and BDNF in the aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalpol protects synaptic proteins from beta-amyloid induced neuron injury and improves cognitive functions in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalpol promotes hippocampal neurogenesis and synaptogenesis in rats after multiple cerebral infarctions by mitochondrial regulation: involvement of the Shh signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Feasibility of Catalpol Intranasal Administration and Its Protective Effect on Acute Cerebral Ischemia in Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective activities of catalpol against CaMKII-dependent apoptosis induced by LPS in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Catalpol from Rehmannia glutinosa
Audience: Researchers, scientists, and drug development professionals.
Introduction: Catalpol, an iridoid glycoside, is a major bioactive component of Rehmannia glutinosa.[1] It has garnered significant interest in the pharmaceutical industry due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-diabetic properties. These application notes provide detailed protocols for the extraction and purification of catalpol from Rehmannia glutinosa, tailored for research and drug development purposes.
I. Extraction Methodologies
Several methods can be employed for the extraction of catalpol from Rehmannia glutinosa. The choice of method may depend on the available equipment, desired yield, and the scale of the operation.
A. Solvent Reflux Extraction
This is a traditional and effective method for extracting catalpol.
Protocol:
-
Preparation of Plant Material: Air-dry the roots of Rehmannia glutinosa and grind them into a coarse powder.
-
Extraction:
-
Place 200 g of the powdered Rehmannia glutinosa into a round-bottom flask.[2]
-
Add a 72.94% methanol-water solution as the extraction solvent.
-
Set the extraction temperature to 54.8°C and perform the reflux extraction for 3 hours.
-
Repeat the extraction process once more with a fresh solvent to ensure maximum yield.
-
-
Concentration: Combine the filtrates from both extractions and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
B. Ultrasonic-Assisted Extraction (UAE)
UAE is a more modern and efficient method that utilizes ultrasonic waves to enhance the extraction process.
Protocol:
-
Preparation of Plant Material: Freeze-dry the fresh roots of Rehmannia glutinosa and pulverize them.
-
Extraction:
-
Post-Extraction:
-
Centrifuge the extract at 12,000 rpm for 5 minutes.[3]
-
Combine the supernatants from both extractions.
-
Evaporate the solvent to dryness using a rotary evaporator at 50°C under reduced pressure.[3]
-
Redissolve the dried extract in purified water and filter through a 0.22 µm membrane filter before purification or analysis.[3]
-
C. Homogenization-Methanol Extraction
This method is suitable for fresh Rehmannia glutinosa roots and involves homogenization to disrupt the cell walls.
Protocol:
-
Preparation of Plant Material: Clean 10 kg of fresh Rehmannia glutinosa roots.[4]
-
Homogenization and Extraction:
-
Concentration and Precipitation:
-
Liquid-Liquid Extraction:
-
Recrystallization: Recrystallize the obtained crystals with water to get purified white crystals of catalpol with a purity of over 98%.[4]
II. Purification Methodologies
The crude extract obtained from any of the above methods can be further purified to isolate catalpol.
A. Macroporous Resin Column Chromatography
This technique is effective for the initial purification and enrichment of catalpol from the crude extract.
Protocol:
-
Preparation of the Crude Extract: Dissolve the crude extract in water.
-
Column Preparation and Sample Loading:
-
Select a suitable macroporous resin (e.g., D101).
-
Pack the resin into a glass column and equilibrate with deionized water.
-
Load the aqueous crude extract onto the column.
-
-
Elution:
-
Concentration: Collect the catalpol-rich fraction and concentrate it under reduced pressure.
B. High-Speed Countercurrent Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that can yield high-purity catalpol.[6]
Protocol:
-
Preparation of Partially Purified Sample:
-
Extract 200 g of Rehmannia glutinosa with 75% ethanol under reflux twice (1 hour each).[2]
-
Combine the ethanol extracts and concentrate to dryness.[2]
-
Redissolve the crude extract in water and perform liquid-liquid extraction sequentially with ethyl acetate and n-butanol.[2]
-
Concentrate the n-butanol extract to dryness to yield a partially purified sample.[2]
-
-
HSCCC Separation:
-
Prepare a two-phase solvent system of ethyl acetate-n-butanol-water (2:1:3, v/v/v).[7]
-
Use the lower aqueous phase as the mobile phase.[7]
-
Dissolve 105 mg of the partially purified sample (containing 39.2% catalpol) in a mixture of the upper and lower phases (1:1, v/v).[7][8]
-
Load the sample onto a 270-mL capacity HSCCC column.[7]
-
Perform the separation to yield 35 mg of catalpol at 95.6% purity.[7][8]
-
III. Data Presentation
Table 1: Comparison of Catalpol Extraction and Purification Methods
| Method | Starting Material | Key Parameters | Yield/Purity | Reference |
| Solvent Reflux Extraction | Powdered Rehmannia glutinosa | 72.94% methanol, 54.8°C, 3h, 2 cycles | 3.513% extraction yield | |
| Homogenization-Methanol Extraction | Fresh Rehmannia glutinosa | Homogenization, methanol extraction, n-butanol partitioning, recrystallization | >98% purity | [4] |
| High-Speed Countercurrent Chromatography (HSCCC) | 105 mg of partially purified n-butanol extract (39.2% catalpol) | Ethyl acetate-n-butanol-water (2:1:3, v/v/v) solvent system | 35 mg of catalpol at 95.6% purity | [7][8] |
IV. Experimental Workflow and Diagrams
Caption: Workflow for Catalpol Extraction and Purification.
V. Quality Control
High-Performance Liquid Chromatography (HPLC) is the standard method for the qualitative and quantitative analysis of catalpol.
HPLC Parameters for Catalpol Analysis:
-
Column: Gemini C18 (250x4.6 mm, 5 µm)[9]
-
Mobile Phase: Acetonitrile - 0.1% Phosphoric Acid in water[9]
-
Detection Wavelength: 210 nm[9]
-
Flow Rate: 0.6 ml/min[9]
These protocols and notes are intended to serve as a guide. Researchers may need to optimize the parameters based on their specific starting material and available equipment.
References
- 1. mdpi.com [mdpi.com]
- 2. Separation of Catalpol from Rehmannia glutinosa Libosch. by High-Speed Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103951719A - Method for extracting catalpol from traditional Chinese medicine rehmannia root - Google Patents [patents.google.com]
- 5. CN101817855A - Method for preparing catalpol and polysaccharide of rehmannia glutinosa libosch from fresh rehmannia glutinosa libosch - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of catalpol from Rehmannia glutinosa Libosch. by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Protocol for the Preparation of Catalpol for In Vivo Administration
Application Note
Catalpol, an iridoid glycoside extracted from the root of Rehmannia glutinosa, is a promising therapeutic agent with a wide range of biological activities, including neuroprotective, anti-inflammatory, anti-diabetic, and antioxidant effects.[1][2][3][4] For researchers investigating its potential in preclinical in vivo models, proper preparation and dissolution of catalpol is a critical first step to ensure accurate dosing and bioavailability. This document provides a detailed protocol for the dissolution of catalpol for various routes of administration in animal studies, based on findings from multiple research articles.
The choice of solvent and preparation method can significantly impact the stability and efficacy of catalpol. While catalpol is soluble in water, specific formulations are often required for in vivo applications to enhance stability and absorption.[5] This protocol outlines methods for preparing catalpol solutions for oral gavage, intraperitoneal injection, and intranasal administration. Additionally, it summarizes key quantitative data from various studies and provides a diagram of a key signaling pathway influenced by catalpol.
Quantitative Data Summary
The following table summarizes various dosages, administration routes, and solvents used in in vivo studies with catalpol.
| Animal Model | Route of Administration | Dosage Range | Solvent/Vehicle | Reference |
| Mice (db/db) | Oral gavage (p.o.) | 1 g/kg | Not Specified | [6] |
| Mice (C57BL/6) | Intraperitoneal (i.p.) | 10 mg/kg/day | Not Specified | [6] |
| Rats (Sprague-Dawley) | Oral gavage (p.o.) | 30, 60, 120 mg/kg | Not Specified | [6] |
| Mice (KK-Ay) | Oral gavage (p.o.) | 50, 100 mg/kg/day | Not Specified | [6] |
| Mice (Kunming) | Intragastric administration | 40, 80, 120 mg/kg | Saline | [7] |
| Rats (SD) | Intranasal | 10 mg/kg | Normal saline | [8] |
| Rats | Intragastric administration | Not Specified | Not Specified | [1] |
| Mice (Kunming) | Intraperitoneal | 206.5 mg/kg (LD50) | Not Specified | |
| Mice | Intraperitoneal injection | 25-100 mg/kg | Not Specified | [2][4] |
| General In Vivo | Not Specified | 2 mg/mL (5.52 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [3] |
| Gerbils | Intraperitoneal injection | 5, 10, 20 mg/kg | Not Specified | [4] |
| Mice | Not Specified | 25-100 mg/kg | Not Specified | [9] |
| Mice (BALB/c) | Not Specified | 5 mg/kg | Not Specified | [10] |
Experimental Protocols
Protocol 1: Dissolution of Catalpol in Saline for Oral and Intraperitoneal Administration
This protocol is suitable for studies where catalpol is administered via oral gavage or intraperitoneal injection and a simple aqueous solution is desired.
Materials:
-
Catalpol powder (purity >98%)
-
Sterile normal saline (0.9% NaCl)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm) and syringes
Procedure:
-
Calculate the required amount of catalpol and saline: Based on the desired final concentration and the total volume needed for the experiment, calculate the mass of catalpol powder and the volume of saline required. For example, to prepare 10 mL of a 10 mg/mL catalpol solution, weigh out 100 mg of catalpol.
-
Dissolve the catalpol:
-
Add the calculated volume of sterile normal saline to the conical tube containing the catalpol powder.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If the catalpol does not fully dissolve, sonicate the solution for 5-10 minutes. Gentle heating in a water bath (up to 37°C) can also aid dissolution.
-
-
Ensure complete dissolution: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Sterilization (for intraperitoneal injection): For intraperitoneal administration, it is crucial to sterilize the solution. Filter the catalpol solution through a 0.22 µm sterile filter into a new sterile tube.
-
Storage: It is recommended to prepare the working solution fresh and use it immediately.[3] If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours. For longer-term storage of stock solutions, aliquots can be stored at -20°C for up to one month or -80°C for up to six months.[2] However, be aware that catalpol can be unstable under acidic conditions and at high temperatures.[11]
Protocol 2: Formulation of Catalpol in a Co-Solvent System for Enhanced Solubility
This protocol is recommended for achieving higher concentrations of catalpol in solution or when a more complex vehicle is required.[3]
Materials:
-
Catalpol powder (purity >98%)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile normal saline (0.9% NaCl)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare the co-solvent vehicle: In a sterile conical tube, prepare the vehicle by sequentially adding and mixing the following components in the specified ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
Ensure each component is fully mixed before adding the next.
-
-
Calculate the required amount of catalpol: Determine the mass of catalpol needed to achieve the desired final concentration in the prepared vehicle. For example, to prepare a 2 mg/mL solution, weigh out the appropriate amount of catalpol.
-
Dissolve the catalpol:
-
Add the catalpol powder to the pre-mixed co-solvent vehicle.
-
Vortex the mixture thoroughly.
-
Sonication is recommended to ensure complete dissolution.[3]
-
-
Visual Inspection: Ensure the final solution is clear and free of any particulate matter.
-
Storage: This formulation should be prepared fresh before each use.[3]
Visualization of a Key Signaling Pathway
Catalpol has been shown to exert its therapeutic effects through the modulation of various signaling pathways. One of the key pathways involved in its anti-inflammatory and antioxidant effects is the PI3K/Akt pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Catalpol | HBV | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. apexbt.com [apexbt.com]
- 6. Molecular and Biochemical Pathways of Catalpol in Alleviating Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalpol alleviates adriamycin‐induced nephropathy by activating the SIRT1 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Feasibility of Catalpol Intranasal Administration and Its Protective Effect on Acute Cerebral Ischemia in Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radio-protective effect of catalpol in cultured cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalpol Attenuates Oxidative Stress and Inflammation via Mechanisms Involving Sirtuin-1 Activation and NF-κB Inhibition in Experimentally-Induced Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phcog.com [phcog.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Catalpol in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a comprehensive protocol for the quantification of catalpol, a bioactive iridoid glycoside, in various plant extracts using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Catalpol is a key quality control marker for several medicinal plants, including those from the Rehmannia, Plantago, and Picrorhiza genera, and is recognized for its neuroprotective, anti-inflammatory, and anti-diabetic properties[1][2]. The described method is robust, accurate, and precise, making it suitable for quality control, phytochemical analysis, and drug development applications. This note includes detailed protocols for sample preparation, chromatographic analysis, and method validation, along with representative quantitative data from scientific literature.
Principle of the Method
Reverse-Phase HPLC separates chemical compounds based on their polarity. A non-polar stationary phase (typically a C8 or C18 column) is used with a polar mobile phase. Catalpol, being a polar glycoside, has a low affinity for the stationary phase and elutes relatively quickly. The separation is achieved by optimizing the mobile phase composition, typically a mixture of water and a less polar organic solvent like acetonitrile, often with an acid modifier (e.g., formic or phosphoric acid) to ensure sharp, symmetrical peaks[3][4]. Quantification is performed by comparing the peak area of catalpol in the sample extract to a calibration curve generated from certified reference standards[5].
Apparatus, Reagents, and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg precision).
-
Ultrasonic bath.
-
Centrifuge (capable of 12,000 rpm).
-
Rotary evaporator (optional, for sample concentration).
-
pH meter.
-
Volumetric flasks, pipettes, and standard laboratory glassware.
-
Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE).
-
-
Reagents and Materials:
-
Catalpol reference standard (≥98% purity).
-
HPLC-grade acetonitrile.
-
HPLC-grade methanol.
-
Formic acid or phosphoric acid (analytical grade).
-
Purified water (Type I, 18.2 MΩ·cm).
-
Plant material (e.g., dried roots or leaves of Rehmannia glutinosa, Plantago spp.).
-
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of catalpol reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase diluent (e.g., 5% acetonitrile in water). Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of six to eight working standard solutions by serially diluting the primary stock solution with the diluent to create a calibration curve. A typical concentration range is 0.01 mg/mL to 0.5 mg/mL[3].
Protocol 2: Sample Preparation (Plant Extract)
This protocol is a representative method adapted from the analysis of Rehmannia glutinosa leaves[3]. Modifications may be necessary depending on the plant matrix.
-
Homogenization: Freeze the plant sample (e.g., fresh leaves) with liquid nitrogen and grind it into a fine powder using a mortar and pestle. For dried material (e.g., roots), pulverize using a grinder and pass through a sieve[6].
-
Extraction: Accurately weigh approximately 1.0 g of the powdered sample into a centrifuge tube. Add 25 mL of 30% methanol in water[3].
-
Sonication: Place the tube in an ultrasonic water bath at 25°C for 20 minutes to facilitate extraction[3].
-
Centrifugation: Centrifuge the mixture at 12,000 rpm for 5 minutes. Decant the supernatant into a clean flask[3].
-
Re-extraction: Repeat the extraction process (steps 2-4) on the plant residue to ensure complete recovery of catalpol. Combine the supernatants[3].
-
Concentration and Reconstitution: Evaporate the combined supernatant to dryness using a rotary evaporator at 50°C under reduced pressure. Redissolve the dried extract in a precise volume (e.g., 50 mL) of purified water[3].
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to analysis[3].
Protocol 3: HPLC Chromatographic Conditions
The following table summarizes typical HPLC conditions for catalpol analysis. Method 1 is a recommended starting point based on common parameters found in the literature[2][3][4].
| Parameter | Method 1 (Recommended) | Method 2[4] | Method 3[7] |
| Column | C18, 2.6-5 µm (e.g., 4.6 x 100 mm) | Gemini C18 (250 x 4.6 mm, 5 µm) | Prodigy ODS (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 5% Acetonitrile, 95% Water with 0.1% Formic Acid[3] | Isocratic: Acetonitrile - 0.1% Phosphoric Acid | Isocratic: 98% Sodium Dihydrogen Phosphate Buffer, 2% Acetonitrile |
| Flow Rate | 0.4 - 1.0 mL/min[2][3] | 0.6 mL/min | Not Specified |
| Detection Wavelength | 210 nm[2][3][4] | 210 nm | 204 nm |
| Column Temperature | 30°C[2][3] | Not Specified | Not Specified |
| Injection Volume | 10 µL | Not Specified | Not Specified |
Protocol 4: Method Validation
To ensure the reliability of the quantitative data, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of catalpol in a blank chromatogram.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is constructed, and the correlation coefficient (r²) should be ≥0.999[4][5].
-
Precision (Repeatability): Assessed by performing multiple analyses of the same sample. The Relative Standard Deviation (RSD) should typically be less than 2%[4][5].
-
Accuracy (Recovery): Determined by spiking a blank matrix with a known amount of catalpol standard and calculating the percentage recovered. Recoveries are typically expected to be within 98-102%[3][4].
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. For catalpol, reported values have been around 0.04 µg/mL (LOD) and 0.14 µg/mL (LOQ)[8].
-
Stability: The stability of both the standard solutions and the prepared sample extracts should be tested over a period (e.g., 24 hours) at room temperature. The RSD of the measurements over time should be below 2%[3].
Data Presentation
Table 1: Quantitative Data of Catalpol in Various Plant Materials
| Plant Species | Plant Part | Catalpol Content | Reference |
| Rehmannia glutinosa | Root | 1.25% (of dry weight) | [4] |
| Rehmannia glutinosa | Young Leaves | Higher content than roots | [2] |
| Plantago lanceolata | Spike | 43.33 µg/mg (of dry weight) | [8][9] |
| Plantago major | Spike | 18.15 µg/mg (of dry weight) | [8][9] |
| Plantago species | Leaves | 1-2% (of dry matter) | [10] |
Table 2: Summary of Method Validation Parameters from Literature
| Validation Parameter | Typical Result/Acceptance Criteria | Reference |
| Linearity (r²) | ≥ 0.999 | [4][5] |
| Precision (RSD%) | < 2% | [4] |
| Accuracy/Recovery (%) | 98.29% - 102.59% | [3] |
| Stability (RSD% over 24h) | < 2.0% | [3] |
| LOD | 0.04 µg/mL | [8] |
| LOQ | 0.14 µg/mL | [8] |
Visualized Workflows
The following diagrams illustrate the experimental workflow and the logic of HPLC quantification.
Caption: General experimental workflow for catalpol quantification.
Caption: Logical relationship for HPLC quantification.
References
- 1. Separation of Catalpol from Rehmannia glutinosa Libosch. by High-Speed Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. primescholars.com [primescholars.com]
- 8. researchgate.net [researchgate.net]
- 9. ajpr.umsha.ac.ir [ajpr.umsha.ac.ir]
- 10. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
Application Notes and Protocols for Catalpol Administration in Rodent Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of catalpol in rodent models of ischemic stroke. Catalpol, an iridoid glucoside extracted from the root of Rehmannia glutinosa, has demonstrated significant neuroprotective effects in preclinical studies, making it a promising candidate for stroke therapy development.[1][2][3] This document summarizes key quantitative data from various studies, outlines detailed experimental protocols, and visualizes the proposed mechanisms of action and experimental workflows.
Quantitative Data Summary
The efficacy of catalpol in rodent stroke models is dose-dependent and varies with the administration route. The following tables summarize the quantitative outcomes from several key studies.
Table 1: Effect of Catalpol on Infarct Volume
| Rodent Model | Administration Route | Dosage (mg/kg) | Timing of Administration | Reduction in Infarct Volume (%) | Reference |
| MCAO Rats | Intravenous | 2.5, 5.0, 10.0 | Daily for 14 days post-MCAO | Dose-dependent reduction | [4] |
| MCAO Rats | Intranasal | 2.5, 5, 10 | Daily for 3 days post-MCAO | Significant reduction | [5][6] |
| MCAO Rats | Intraperitoneal | 5, 10 | Not specified | Not specified | [1] |
| MCAO Rats | Intragastric | 15, 30, 60 | Not specified | Not specified | [1] |
Table 2: Effect of Catalpol on Neurological Deficit Scores
| Rodent Model | Administration Route | Dosage (mg/kg) | Neurological Score Used | Outcome | Reference |
| MCAO Rats | Intravenous | 2.5, 5.0, 10.0 | mNSS | Significant attenuation of scores | [4] |
| MCAO Rats | Intranasal | 2.5, 5, 10 | mNSS | Significant improvement | [5] |
| Ischemic Rats | Not specified | Not specified | Not specified | Attenuated neurological deficits | [7] |
| Various | Not specified | Not specified | Zea Longa, Bederson, etc. | Significant improvement | [1][2] |
Experimental Protocols
This section provides a detailed methodology for a typical experiment investigating the neuroprotective effects of catalpol in a rat model of middle cerebral artery occlusion (MCAO).
Animal Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used method to induce focal cerebral ischemia in rodents.
-
Animals: Male Sprague-Dawley rats (220-250g) are commonly used.[8]
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine and xylazine). Maintain body temperature at 37°C throughout the surgical procedure using a heating pad.[5]
-
Surgical Procedure:
-
Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[5][9]
-
Ligate the distal end of the ECA and the proximal end of the CCA.[5][9]
-
Insert a silicone-coated 4-0 nylon suture into the ICA through the ECA stump.[5][9]
-
Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery.[5]
-
For reperfusion models, the suture is withdrawn after a defined period (e.g., 90 or 120 minutes). For permanent occlusion models, the suture is left in place.
-
Close the incision and allow the animal to recover.
-
-
Sham Operation: In sham-operated animals, the same surgical procedure is performed without the insertion of the suture.[5]
Catalpol Administration
Catalpol can be administered through various routes. The choice of route and dosage should be based on the specific research question.
-
Preparation of Catalpol Solution: Dissolve catalpol (purity >98%) in sterile saline or another appropriate vehicle.
-
Administration Routes and Dosages:
-
Intravenous (i.v.): 2.5, 5.0, 10.0 mg/kg/day.[4]
-
Intraperitoneal (i.p.): 1, 5, 10, and 20 mg/kg are commonly used doses.[1]
-
Intragastric (i.g.) / Gavage: 15, 30, 60 mg/kg.[1]
-
Intranasal: 2.5, 5, 10 mg/kg.[5][10] For intranasal administration, deliver the solution in small volumes (e.g., 10 µL) to alternating nostrils to ensure absorption.[10]
-
-
Timing of Administration: Administration can be initiated before or after stroke induction. Post-stroke administration is more clinically relevant. Nineteen out of twenty-one reviewed studies administered catalpol after the stroke.[1]
Assessment of Outcomes
-
Neurological Deficit Scoring: Evaluate neurological function at various time points (e.g., 24, 48, 72 hours, and 14 days) post-MCAO using a standardized scoring system like the modified Neurological Severity Score (mNSS).[4][5]
-
Infarct Volume Measurement: At the end of the experiment, euthanize the animals and perfuse the brains.
Signaling Pathways and Experimental Workflow
Proposed Mechanisms of Action of Catalpol in Ischemic Stroke
Catalpol exerts its neuroprotective effects through multiple signaling pathways, primarily by reducing oxidative stress, inflammation, and apoptosis, while promoting angiogenesis and neurogenesis.[1][2][7]
Caption: Proposed neuroprotective mechanisms of catalpol in ischemic stroke.
VEGF Signaling Pathways Activated by Catalpol
Catalpol has been shown to activate VEGF-PI3K/AKT and VEGF-MEK1/2/ERK1/2 signaling pathways, which are crucial for promoting angiogenesis and neurogenesis.[4]
Caption: Catalpol activates VEGF-mediated signaling pathways.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of catalpol in a rodent stroke model.
Caption: General experimental workflow for catalpol studies in rodent stroke models.
References
- 1. files.sdiarticle5.com [files.sdiarticle5.com]
- 2. Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalpol improves impaired neurovascular unit in ischemic stroke rats via enhancing VEGF-PI3K/AKT and VEGF-MEK1/2/ERK1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Feasibility of Catalpol Intranasal Administration and Its Protective Effect on Acute Cerebral Ischemia in Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalpol attenuates ischemic stroke by promoting neurogenesis and angiogenesis via the SDF-1α/CXCR4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. dovepress.com [dovepress.com]
- 10. scienceopen.com [scienceopen.com]
Application Notes: Utilizing Catalpol in Primary Cortical Neuron Cultures for Neuroprotection and Drug Discovery
Introduction
Catalpol, an iridoid glucoside isolated from the root of Rehmannia glutinosa, has demonstrated significant neuroprotective properties in a variety of in vitro and in vivo models.[1][2][3] In primary cortical neuron cultures, catalpol has been shown to mitigate neuronal damage induced by oxidative stress, neuroinflammation, and excitotoxicity. These application notes provide a comprehensive overview of the use of catalpol in primary cortical neuron cultures, including its mechanisms of action, detailed experimental protocols, and key quantitative data to guide researchers, scientists, and drug development professionals.
Mechanism of Action
Catalpol exerts its neuroprotective effects through multiple signaling pathways:
-
Anti-Oxidative Stress: Catalpol enhances the endogenous antioxidant defense system by activating the Keap1/Nrf2 signaling pathway.[4][5][6] This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which combat oxidative damage.[4][7]
-
Anti-Apoptotic Effects: Catalpol inhibits neuronal apoptosis by modulating the p53-mediated Bcl-2/Bax/caspase-3 pathway.[4][5][6] It decreases the expression of the pro-apoptotic protein Bax while increasing the expression of the anti-apoptotic protein Bcl-2, ultimately reducing the activation of caspase-3, a key executioner of apoptosis.[4][8][9]
-
Anti-Inflammatory Action: In co-cultures with microglia, catalpol has been shown to suppress neuroinflammation by inhibiting the NF-κB signaling pathway.[4][5][6] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4][6]
-
Promotion of Neuronal Survival and Growth: Catalpol can activate the PI3K/AKT/mTOR signaling pathway, which is crucial for promoting cell survival and axonal regeneration.[10] It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a key neurotrophin involved in neuronal survival and plasticity.[8]
Data Presentation
Table 1: Effective Concentrations of Catalpol in Primary Cortical Neurons
| Model of Neuronal Injury | Effective Catalpol Concentration Range | Observed Effects | Reference |
| Hydrogen Peroxide (H₂O₂)-induced oxidative stress | 12.5 - 50 µM | Increased cell viability, reduced ROS and MDA levels, increased SOD and GSH levels, restored mitochondrial membrane potential, inhibited apoptosis. | [4][5] |
| Amyloid-beta (Aβ₁₋₄₂)-induced toxicity | 0.5 mM (500 µM) | Attenuated neuronal apoptosis, reversed intracellular ROS accumulation, and regulated caspase-3 and -9 activity. | [1][2] |
| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 0.1 - 100 µg/mL | Promoted cell survival, decreased cell death, and promoted axonal regeneration. | [10] |
| General Axonal Growth Promotion | 1 - 5 mg/mL | Significantly promoted axonal growth. | [11] |
Table 2: Quantitative Effects of Catalpol on Key Biomarkers in H₂O₂-Treated Primary Cortical Neurons
| Biomarker | Treatment Group | Fold Change / % Change | Reference |
| Cell Viability | H₂O₂ (50 µM) | ~38% decrease vs. Control | [4] |
| H₂O₂ + Catalpol (50 µM) | Significant increase vs. H₂O₂ group | [4] | |
| Reactive Oxygen Species (ROS) | H₂O₂ (50 µM) | Significant increase vs. Control | [4] |
| H₂O₂ + Catalpol (50 µM) | Significant decrease vs. H₂O₂ group | [4] | |
| Malondialdehyde (MDA) | H₂O₂ (50 µM) | Significant increase vs. Control | [4][5] |
| H₂O₂ + Catalpol (25-50 µM) | Significant decrease vs. H₂O₂ group | [4][5] | |
| Superoxide Dismutase (SOD) Activity | H₂O₂ (50 µM) | Significant decrease vs. Control | [4][5] |
| H₂O₂ + Catalpol (50 µM) | Significant increase vs. H₂O₂ group | [4][5] | |
| Glutathione (GSH) Level | H₂O₂ (50 µM) | Significant decrease vs. Control | [4][5] |
| H₂O₂ + Catalpol (50 µM) | Significant increase vs. H₂O₂ group | [4][5] | |
| Bax/Bcl-2 Ratio | H₂O₂ (50 µM) | Increased | [4] |
| H₂O₂ + Catalpol | Decreased (protein expressions reversed) | [4] | |
| Cleaved Caspase-3 | H₂O₂ (50 µM) | Increased | [4] |
| H₂O₂ + Catalpol | Decreased | [4] |
Experimental Protocols
Primary Cortical Neuron Culture
This protocol is adapted from several sources for culturing primary cortical neurons from embryonic rodents.[12][13][14]
Materials:
-
Timed-pregnant rat (E17-E18) or mouse (E14-E16)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Laminin (optional)
-
Neuronal Base Media (e.g., Neurobasal Medium or DMEM)
-
B-27 Supplement
-
Glutamine
-
Penicillin-Streptomycin
-
Trypsin or Papain
-
DNase I
-
Trypsin inhibitor (e.g., Ovomucoid or FBS)
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Sterile dissection tools
Procedure:
-
Prepare coated culture surfaces by incubating with Poly-D-lysine or Poly-L-ornithine overnight at 37°C, followed by washing with sterile water. Laminin can be added for enhanced attachment.
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Aseptically remove the embryos and place them in ice-cold HBSS.
-
Dissect the cerebral cortices from the embryonic brains.
-
Mince the cortical tissue and incubate in a dissociation solution (e.g., 0.125% trypsin or papain with DNase I) at 37°C for 15-20 minutes.
-
Inactivate the trypsin with a trypsin inhibitor or serum-containing medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in complete culture medium (Neuronal Base Media supplemented with B-27, glutamine, and penicillin-streptomycin).
-
Determine cell viability and density using a hemocytometer and Trypan blue staining.
-
Plate the neurons at the desired density onto the coated culture surfaces.
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
Perform a partial media change every 2-3 days.
Catalpol Treatment
Materials:
-
Catalpol powder (purity >98%)
-
Sterile PBS or culture medium for dissolution
-
Primary cortical neuron cultures
Procedure:
-
Prepare a stock solution of catalpol by dissolving it in sterile PBS or culture medium. Further dilutions should be made in the culture medium to the final desired concentrations (e.g., 12.5, 25, 50 µM).
-
For neuroprotection studies, pre-treat the neuron cultures with the desired concentrations of catalpol for a specified duration (e.g., 2 to 24 hours) before inducing injury.[1][4]
-
Induce neuronal injury using a relevant stressor, such as H₂O₂ (e.g., 50 µM for 2 hours) or Aβ₁₋₄₂ (e.g., 5 µM for 72 hours).[1][4]
-
After the injury period, proceed with various assays to assess the effects of catalpol.
Cell Viability Assay (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
96-well plate reader
Procedure:
-
Following treatment, add MTT solution to each well of the 96-well plate containing the cultured neurons to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Materials:
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
After treatment, incubate the neurons with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Analyze the fluorescence intensity using a flow cytometer or capture images with a fluorescence microscope. An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.
Western Blot Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-Nrf2, anti-p-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated neurons in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Catalpol's Anti-Oxidative Stress Pathway.
Caption: Catalpol's Anti-Apoptotic Pathway.
Caption: General Experimental Workflow.
References
- 1. Catalpol protects primary cultured cortical neurons induced by Abeta(1-42) through a mitochondrial-dependent caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalpol attenuates the neurotoxicity induced by beta-amyloid(1-42) in cortical neuron-glia cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalpol Enhances Neurogenesis And Inhibits Apoptosis Of New Neurons Via BDNF, But Not The BDNF/Trkb Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Catalpol induces cell activity to promote axonal regeneration via the PI3K/AKT/mTOR pathway in vivo and in vitro stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Study of catalpol promoting axonal growth for cultured cortical neurons from rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 13. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation and Culture of Primary Cortical Neurons [bio-protocol.org]
Application Notes and Protocols for Dosage Determination of Catalpol in Anti-Inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalpol, an iridoid glucoside primarily extracted from the root of Rehmannia glutinosa, has demonstrated significant anti-inflammatory properties in a variety of preclinical models.[1][2][3] Its therapeutic potential is attributed to its ability to modulate key signaling pathways involved in the inflammatory cascade, making it a promising candidate for the development of novel anti-inflammatory drugs.[1][4] These application notes provide a comprehensive guide for determining the effective dosage of catalpol in both in vitro and in vivo anti-inflammatory assays, summarizing key quantitative data and detailing experimental protocols to facilitate reproducible research.
Catalpol exerts its anti-inflammatory effects by targeting multiple molecular pathways. Notably, it has been shown to inhibit the Toll-like receptor 4 (TLR4)-mediated activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[5][6][7][8] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5][9][10] Furthermore, catalpol can suppress the activation of the NLRP3 inflammasome and modulate the JAK/STAT signaling pathway, further contributing to its broad anti-inflammatory profile.[6][9][11]
Data Presentation: Quantitative Dosage and Efficacy of Catalpol
The following tables summarize the effective dosages of catalpol and its observed anti-inflammatory effects from various published studies.
In Vitro Anti-Inflammatory Assays
| Cell Line | Inflammatory Stimulus | Catalpol Concentration | Observed Effects | Reference |
| BV2 microglia | Lipopolysaccharide (LPS) | 1, 5, 25 µM | Significant downregulation of NO, IL-6, and TNF-α production. Inhibition of NF-κB pathway. | [12][13] |
| Human Aorta Endothelial Cells (HAECs) | Homocysteine (HCY) | 7.5, 15, 30 µM | Suppressed LDH secretion, MDA levels, and ROS overproduction. Inhibited NF-κB activity and ER stress. | [1][14] |
| Primary Astrocytes | LPS + Interferon-γ | 0.1, 0.5 mM | Reduced NO and ROS production, and iNOS activity. Attenuated gene expression of iNOS, COX-2, and TLR4 via NF-κB inhibition. | [15] |
| Human Intestinal Caco-2 cells | Interleukin-1β (IL-1β) | Not specified | Inhibited IL-1β-induced mRNA synthesis and protein production of IL-6, IL-8, and MCP-1. | [16] |
| Rat Intestinal Epithelial Cells (IEC-6) | Lipopolysaccharide (LPS) | Not specified | Reduced the release of TNF-α, IL-1β, and IL-6 in a dose-dependent manner. Inhibited the NF-κB signaling pathway. | [10] |
| Human Fibroblast-Like Synoviocytes from RA patients (HFLS-RA) | Tumor Necrosis Factor-alpha (TNF-α) | Not specified | Improved cell viability and reduced migration, invasion, and apoptosis. Decreased ROS generation and NF-κB p65 activity. | [17] |
In Vivo Anti-Inflammatory Assays
| Animal Model | Inflammatory Condition | Catalpol Dosage | Route of Administration | Observed Effects | Reference |
| BALB/c mice | Acute lung injury | 2.5, 5, 10 mg/kg | Not specified | Reduced levels of IL-6, IL-4, IL-1β, and TNF-α. Upregulated IL-10 expression. Inhibited activation of NF-κB and MAPK signaling pathways. | [1] |
| High-fat diet-induced obese mice | Adipose tissue inflammation | 100 mg/kg for 4 weeks | Oral (p.o.) | Reduced macrophage infiltration and pro-inflammatory gene expression (TNF-α, IL-6, IL-1β). Increased anti-inflammatory gene expression (IL-10). Suppressed JNK and NF-κB signaling. | [18][19] |
| MPTP-induced Parkinson's disease mouse model | Neuroinflammation | 15 mg/kg/day for 14 days | Intraperitoneal (i.p.) | Suppressed astrocyte and microglia activation, inhibited IL-1β and TNF-α, and suppressed NLRP3 production. | [4][20] |
| Collagen-induced arthritis (CIA) mice | Rheumatoid Arthritis | Not specified | Not specified | Reduced arthritis severity, paw edema, and arthritis index. Decreased expression of bone-metabolizing and inflammatory cytokines. | [17] |
| Complete Freund's Adjuvant (CFA)-induced inflammatory pain rats | Inflammatory Pain | 50, 100, 200 µg | Intrathecal (i.t.) | Alleviated mechanical allodynia and thermal hyperalgesia. Inhibited astrocyte activation and the release of iNOS, IL-1β, and TNF-α in the spinal cord. | [21] |
Experimental Protocols
In Vitro Anti-Inflammatory Assay using BV2 Microglial Cells
Objective: To determine the effect of catalpol on the production of pro-inflammatory mediators in LPS-stimulated BV2 microglial cells.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Catalpol
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
Cell culture plates (96-well and 24-well)
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV2 cells in 96-well plates (for NO assay) or 24-well plates (for cytokine assays) and allow them to adhere overnight.
-
Catalpol Pre-treatment: Prepare stock solutions of catalpol in a suitable solvent (e.g., DMSO or sterile water) and dilute to final concentrations (e.g., 1, 5, 25 µM) in cell culture medium. Pre-treat the cells with different concentrations of catalpol for 2 hours.[13]
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 0.5 µg/ml) for 18-24 hours.[13] Include a vehicle control group (no catalpol) and a negative control group (no LPS stimulation).
-
Nitric Oxide (NO) Assay:
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess Reagent.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO concentration.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Express the results as a percentage of the LPS-stimulated control and calculate the IC50 value for catalpol's inhibition of each inflammatory mediator.
In Vivo Anti-Inflammatory Assay using a Mouse Model of Acute Lung Injury
Objective: To evaluate the in vivo anti-inflammatory efficacy of catalpol in a mouse model of LPS-induced acute lung injury.
Materials:
-
BALB/c mice (male, 6-8 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Catalpol
-
Phosphate-buffered saline (PBS)
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
ELISA kits for TNF-α, IL-1β, IL-6, and IL-10
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Catalpol Administration: Prepare catalpol solutions in sterile PBS. Administer catalpol (e.g., 2.5, 5, 10 mg/kg) via a suitable route (e.g., intraperitoneal injection or oral gavage) one hour before LPS challenge.[1] A vehicle control group should receive PBS.
-
Induction of Lung Injury: Anesthetize the mice and intratracheally instill LPS (e.g., 5 mg/kg) in a small volume of sterile saline to induce lung injury. A sham group should receive saline only.
-
Sample Collection: At a predetermined time point after LPS instillation (e.g., 6 or 24 hours), euthanize the mice.
-
Bronchoalveolar Lavage (BAL):
-
Expose the trachea and cannulate it.
-
Instill and aspirate a known volume of cold PBS three times to collect BAL fluid.
-
Centrifuge the BAL fluid to pellet the cells.
-
-
Cytokine Analysis:
-
Measure the concentrations of TNF-α, IL-1β, IL-6, and IL-10 in the cell-free BAL fluid supernatant using ELISA kits.
-
-
Histopathological Analysis (Optional):
-
Perfuse the lungs and fix them in 10% formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung inflammation and injury.
-
-
Data Analysis: Compare the cytokine levels and lung injury scores between the catalpol-treated groups and the LPS-only group to determine the efficacy of catalpol.
Mandatory Visualizations
Signaling Pathways Modulated by Catalpol
References
- 1. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect and mechanism of catalpol in various inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalpol attenuates lipopolysaccharide-induced inflammatory responses in BV2 microglia through inhibiting the TLR4-mediated NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalpol Alleviates Depression by Inhibiting NLRP3 Inflammasome via TLR4/MAPK/NF-Kb Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalpol ameliorates LPS-induced inflammatory response by activating AMPK/mTOR signaling pathway in rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalpol alleviates heat stroke-induced liver injury in mice by downregulating the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Catalpol Inhibits Homocysteine-induced Oxidation and Inflammation via Inhibiting Nox4/NF-κB and GRP78/PERK Pathways in Human Aorta Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Catalpol inhibits LPS plus IFN-γ-induced inflammatory response in astrocytes primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Catalpol reduces the production of inflammatory mediators via PPAR-γ activation in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protective effects of Catalpol to attenuate TNF- α and collagen-induced inflammation in vitro HFLS-RA cells and in vivo mice models for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Catalpol ameliorates high-fat diet-induced insulin resistance and adipose tissue inflammation by suppressing the JNK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular and Biochemical Pathways of Catalpol in Alleviating Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalpol in Parkinson's Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Catalpol, an iridoid glycoside extracted from the roots of Rehmannia glutinosa, has emerged as a promising neuroprotective agent in preclinical studies of neurodegenerative diseases.[1][2] In the context of Parkinson's disease (PD), a disorder characterized by the progressive loss of dopaminergic neurons, catalpol has demonstrated significant therapeutic potential.[1][2] Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-apoptotic properties, makes it a compelling candidate for further investigation.[2][3] These application notes provide a comprehensive overview of catalpol's use in established in vitro and in vivo models of Parkinson's disease, complete with detailed protocols and quantitative data summaries to guide researchers in their experimental design.
Mechanism of Action in Parkinson's Disease Models: Catalpol exerts its neuroprotective effects through several key mechanisms that counteract the pathological processes underlying Parkinson's disease.
-
Anti-inflammatory Effects: Catalpol has been shown to suppress neuroinflammation, a key contributor to dopaminergic neuron degeneration.[1] It achieves this by inhibiting the activation of microglia, the brain's resident immune cells, and subsequently reducing the release of pro-inflammatory factors such as tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), and reactive oxygen species (ROS).[4][5] This anti-inflammatory action may be mediated through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway.[5][6]
-
Antioxidant Properties: Oxidative stress is a major factor in the demise of neurons in PD.[7][8] Catalpol enhances the cellular antioxidant defense system by increasing the activities of crucial enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[7][9][10] By bolstering these antioxidant mechanisms, catalpol reduces lipid peroxidation and protects neurons from oxidative damage.[7][10]
-
Anti-Apoptotic Activity: Catalpol directly interferes with the programmed cell death (apoptosis) of dopaminergic neurons. A key mechanism is the downregulation of the mitogen-activated protein kinase kinase 4 (MKK4)/c-Jun N-terminal kinase (JNK)/c-Jun signaling pathway, which is involved in apoptotic processes.[7][9] Studies have shown that catalpol treatment reverses the increased phosphorylation of MKK4 and JNK induced by neurotoxins.[7] It also modulates the expression of apoptosis-related proteins, such as increasing the ratio of Bcl-2 (anti-apoptotic) to BAX (pro-apoptotic).[11]
-
Mitochondrial Protection: Mitochondrial dysfunction is a central element in PD pathogenesis. Catalpol has been observed to protect mitochondria by preserving the mitochondrial membrane potential and increasing the activity of mitochondrial complex I, which is often inhibited in PD models.[7][9][10]
-
Neurotrophic Support: Catalpol treatment has been associated with the restoration of growth-associated protein 43 (GAP43) and vascular endothelial growth factor (VEGF) levels, suggesting it may promote neuronal regeneration and survival.[7][9] It may also modulate levels of other neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[1]
Data Presentation
Table 1: Effects of Catalpol in In Vitro Models of Parkinson's Disease
| Cell Line | PD Model Inducer | Catalpol Concentration | Key Quantitative Findings | Reference |
| Mesencephalic Neurons | MPP+ (0.2 mM) | 0.05–0.5 mM | Significantly increased dopamine (DA) and DOPAC levels compared to MPP+ treated group. | [12] |
| SH-SY5Y Cells | Lactacystin (10 µmol/L) | 10 µmol/L | Increased cell survival rate to (87.9±2.2)% from (72.0±1.8)%; decreased apoptosis rate to (51.4±1.5)% from (64.7±2.6)%; increased 20S proteasome content by 2.9-fold. | |
| BV-2 Microglia | LPS (0.5 µg/ml) | 1, 5, 25 µM | Dose-dependently reduced levels of NO, IL-6, and TNF-α. | [6] |
| BV-2 Microglia | LPS (500 ng/mL) | 250, 500 µM | Pretreatment for 24h followed by LPS for 6h showed anti-inflammatory effects. | [13] |
| N2A & BV-2 Cells | Rotenone (20 nM) | 1 x 10⁻⁵ M | Pretreatment for 2h significantly reduced NO levels. | [14] |
| Primary Cortical Neurons | H₂O₂ (50 µM) | 12.5, 25, 50 µM | Dose-dependently increased cell viability and levels of GSH and SOD; decreased levels of ROS and MDA. | [6] |
Table 2: Effects of Catalpol in In Vivo Models of Parkinson's Disease
| Animal Model | PD Model Inducer | Catalpol Dosage & Route | Key Quantitative Findings | Reference |
| C57BL/6 Mice | MPTP (30 mg/kg/day, i.p. for 5 days) | 15 mg/kg/day, i.p. | Prevented MPTP-induced loss of TH+ cells in the substantia nigra (SN) and striatum. Reversed MPTP-induced phosphorylation of MKK4, JNK, and c-Jun. Restored levels of GAP43 and VEGF. | [7][9] |
| C57bl/6 Mice | MPTP (7-day treatment) | 15 mg/kg, i.p. (12h before and during MPTP) | Significantly blocked tyrosine hydroxylase (TH)-positive cell loss. Reversed DA turnover in the nigrostriatal pathway. | [12] |
| Mice | Rotenone | Not specified | Increased complex I, SOD, and GPx activities. Reduced lipid peroxidation and loss of mitochondrial membrane potential. | [10] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Neuroprotection Assay in SH-SY5Y Cells (Lactacystin-Induced Model)
This protocol is based on the methodology for assessing the protective effects of catalpol against proteasome inhibition-induced cell injury.
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Experimental Plating:
-
Seed SH-SY5Y cells into 96-well plates for viability assays or larger plates for protein analysis, at a density that allows for optimal growth during the experiment.
-
-
Treatment:
-
Pre-treatment: Once cells have adhered and reached appropriate confluency, replace the medium with fresh medium containing catalpol at the desired concentration (e.g., 10 µmol/L). Incubate for 1 hour.
-
Induction of Injury: After pre-treatment, add lactacystin to the wells to a final concentration of 10 µmol/L.
-
Controls: Include a vehicle control group (no catalpol or lactacystin), a catalpol-only group, and a lactacystin-only group.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
-
-
Apoptosis Analysis (Flow Cytometry):
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
Protocol 2: In Vivo Neuroprotection Assay in the MPTP Mouse Model
This protocol is adapted from studies investigating catalpol's effects in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of PD.[7][9][12]
-
Animals:
-
Drug Preparation and Administration:
-
Dissolve catalpol in sterile saline.
-
Dissolve MPTP-HCl in sterile saline immediately before use. Handle MPTP with extreme caution under strict safety protocols.[15][16]
-
Treatment Schedule:
-
Group 1 (Vehicle): Administer saline i.p. for the entire duration.
-
Group 2 (Catalpol): Administer catalpol (e.g., 15 mg/kg/day, i.p.) for 3 days.[7][9]
-
Group 3 (MPTP): Administer saline i.p. for 3 days, followed by MPTP (e.g., 30 mg/kg/day, i.p.) for 5 days.[7][9]
-
Group 4 (MPTP + Catalpol): Administer catalpol (15 mg/kg/day, i.p.) for 3 days, followed by co-administration of MPTP (30 mg/kg/day, i.p.) and catalpol (15 mg/kg/day, i.p.) for 5 days.[7][9]
-
-
-
Behavioral Assessment (Open Field Test):
-
After the treatment period, assess locomotor and exploratory behavior using an open-field test.
-
Place each mouse in the center of the arena and record its activity (e.g., total distance traveled, time spent in the center) for a set duration (e.g., 15 minutes).
-
-
Tissue Collection and Processing:
-
Immunohistochemistry (IHC) for TH+ Neurons:
-
Process the brains for cryosectioning.
-
Stain coronal sections of the SN and striatum with a primary antibody against tyrosine hydroxylase (TH).
-
Use a suitable secondary antibody and detection system.
-
Quantify the number of TH-positive neurons in the SN using stereological methods.
-
-
Western Blot Analysis:
-
Homogenize the dissected SN and striatal tissues in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe membranes with primary antibodies against proteins of interest (e.g., TH, DAT, α-synuclein, p-MKK4, p-JNK, p-c-Jun, Bcl-2, BAX, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system. Quantify band intensity using densitometry software.
-
Visualizations
Caption: Catalpol inhibits MPTP-induced apoptosis by downregulating the MKK4/JNK/c-Jun signaling pathway.
Caption: Experimental workflow for the in vivo MPTP mouse model of Parkinson's disease.
Caption: Logical relationship of Catalpol's multi-target effects against PD pathology.
Conclusion and Future Directions: The evidence from in vitro and in vivo models strongly supports the neuroprotective potential of catalpol for Parkinson's disease.[1] Its ability to concurrently target neuroinflammation, oxidative stress, and apoptosis makes it a promising therapeutic candidate.[2][3] The provided protocols offer a framework for researchers to further explore its efficacy and mechanisms. Despite these promising preclinical results, it is crucial to acknowledge that clinical trials in humans are necessary to validate the safety and efficacy of catalpol for treating Parkinson's disease.[1][3] Future research should also focus on optimizing dosage, understanding its pharmacokinetics, and identifying its direct molecular targets to facilitate its translation from the laboratory to the clinic.[3]
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Catalpol: a potential therapeutic for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Catalpol protects dopaminergic neurons from LPS-induced neurotoxicity in mesencephalic neuron-glia cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]
- 8. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of catalpol as protectant against oxidative stress and mitochondrial dysfunction on rotenone-induced toxicity in mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective effects of paederoside in rotenone-induced cellular models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. modelorg.com [modelorg.com]
- 16. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of High-Speed Countercurrent Chromatography for Catalpol Separation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the separation and purification of catalpol, a bioactive iridoid glycoside, using High-Speed Countercurrent Chromatography (HSCCC). This technique offers an efficient liquid-liquid partitioning method, eliminating the need for solid stationary phases and preventing the irreversible adsorption of the sample.[1][2][3][4]
Introduction to Catalpol and HSCCC
Catalpol is a key active component found in various medicinal plants, notably Rehmannia glutinosa.[5][6][7] Its therapeutic potential necessitates efficient methods for its isolation and purification. High-Speed Countercurrent Chromatography (HSCCC) has emerged as a powerful technique for the separation of natural products like catalpol.[1][5][6] It is a liquid-liquid partition chromatography method that avoids the use of solid support matrices, thereby preventing sample loss due to irreversible adsorption.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters and outcomes of catalpol separation using HSCCC, based on cited experimental data.
| Parameter | Value | Reference |
| Sample Source | Partially purified n-butanol extract of Rehmannia glutinosa | [6] |
| Initial Sample Purity | 39.2% catalpol | [5][6][7] |
| Sample Loading | 105 mg | [5][6][7] |
| Final Product Purity | 95.6% | [5][6][7] |
| Yield | 35 mg | [5][6][7] |
| Stationary Phase Retention | 55% | [6] |
| Total Separation Time | 260 minutes | [6] |
Experimental Workflow
The logical workflow for the separation of catalpol using HSCCC is depicted in the following diagram.
Caption: Workflow for catalpol separation using HSCCC.
Detailed Experimental Protocols
This section provides a detailed methodology for the separation of catalpol from a partially purified extract of Rehmannia glutinosa using HSCCC.
Materials and Reagents
-
Partially purified n-butanol extract of Rehmannia glutinosa
-
Ethyl acetate (analytical grade)
-
n-Butanol (analytical grade)
-
Deionized water
-
Catalpol standard (for HPLC comparison)
-
Solvents for HPLC analysis (e.g., acetonitrile, phosphoric acid)
Instrumentation
-
High-Speed Countercurrent Chromatograph (e.g., with a 270 mL capacity column)
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Rotary evaporator
-
Vortex mixer
-
Sonication bath
-
Nuclear Magnetic Resonance (NMR) spectrometer
Preparation of the Two-Phase Solvent System
-
Prepare the two-phase solvent system by mixing ethyl acetate, n-butanol, and water in a volume ratio of 2:1:3.[5][6][7]
-
Thoroughly shake the mixture in a separatory funnel and allow it to stand until two distinct phases are formed.
-
Separate the upper (organic) and lower (aqueous) phases.
-
Degas both phases by sonication before use.[2]
Sample Preparation
-
Dissolve 105 mg of the partially purified n-butanol extract of Rehmannia glutinosa in 10 mL of a mixture containing equal volumes of the upper and lower phases of the solvent system (1:1, v/v).[6]
-
Ensure the sample is completely dissolved, using a vortex mixer if necessary.
HSCCC Separation Procedure
-
Column Preparation: Completely fill the multilayer coiled column of the HSCCC instrument with the upper organic phase, which will serve as the stationary phase.[6]
-
Equilibration: Set the revolution speed of the apparatus to 800 rpm.[6] Pump the lower aqueous phase (mobile phase) into the head end of the column at a flow rate of 1.0 mL/min.[6] Continue pumping until the mobile phase elutes from the tail outlet and hydrodynamic equilibrium is established, indicated by a clear eluent.[6]
-
Sample Injection: Inject the prepared sample solution (10 mL) through the sample port.[6]
-
Elution and Fraction Collection: Continue to pump the mobile phase at a constant flow rate. Collect the eluent in fractions of a predetermined volume.
-
Stationary Phase Retention: After the separation is complete, the volume of the stationary phase remaining in the column is measured to calculate the retention percentage.
Analysis of Fractions
-
HPLC Analysis: Analyze the collected fractions and the initial crude sample by HPLC to determine the purity of catalpol.[6]
-
Structural Identification: Confirm the chemical structure of the purified catalpol by comparing its HPLC retention time with that of a standard substance and by analyzing its 1H NMR spectrum.[5][6][7]
Conclusion
High-speed countercurrent chromatography is a highly effective and efficient method for the preparative separation of catalpol from the partially purified crude extract of Rehmannia glutinosa.[5][6] The combination of a suitable two-phase solvent system and optimized operating conditions can yield high-purity catalpol, making HSCCC a valuable tool in natural product chemistry and drug development. While one-step purification from a crude extract can be challenging due to the presence of structurally similar compounds, combining HSCCC with a preliminary purification step, such as silica gel column chromatography, proves to be a very efficient strategy.[6]
References
- 1. High-speed countercurrent chromatography as an efficient technique for large separation of plant polyphenols: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. Separation of catalpol from Rehmannia glutinosa Libosch. by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of Catalpol from Rehmannia glutinosa Libosch. by High-Speed Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Intranasal Catalpol for Direct Brain Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Catalpol, an iridoid glycoside extracted from the root of Rehmannia glutinosa, has demonstrated significant neuroprotective properties, including anti-inflammatory, anti-oxidative, and anti-apoptotic effects.[1][2] However, its therapeutic potential for neurological disorders is often limited by the blood-brain barrier (BBB). Intranasal (IN) administration presents a promising, non-invasive alternative for direct-to-brain delivery, bypassing the BBB and potentially increasing therapeutic efficacy at lower doses while minimizing systemic side effects.[3][4] These application notes provide a comprehensive overview of the intranasal administration of catalpol for brain delivery, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Introduction
The nasal cavity offers a unique anatomical connection to the central nervous system (CNS) via the olfactory and trigeminal nerves, providing a direct pathway for drug delivery to the brain.[4] This route is particularly advantageous for compounds like catalpol, a hydrophilic molecule with a molecular weight of 362.45, which may otherwise exhibit poor BBB penetration.[5] Studies have shown that intranasally administered catalpol can achieve superior brain targeting and higher concentrations in various brain regions compared to intravenous administration.[6] This direct nose-to-brain transport is associated with significant neuroprotective effects in animal models of acute cerebral ischemia, Alzheimer's disease, and Parkinson's disease.[7][8][9]
Key Advantages of Intranasal Catalpol Administration
-
Bypasses the Blood-Brain Barrier: Delivers catalpol directly to the CNS, overcoming a major hurdle in neurotherapeutics.[3]
-
Rapid Onset of Action: Facilitates quick absorption and action, which is critical in acute conditions like stroke.[5][10]
-
Non-Invasive and Convenient: Offers a patient-friendly alternative to injections, potentially improving compliance.[5]
-
Reduced Systemic Exposure: Minimizes off-target effects and potential toxicity associated with systemic administration.[3]
-
Enhanced Brain Targeting: Achieves higher drug concentrations in the brain with lower overall doses.[5][7]
Data Presentation
Table 1: Pharmacokinetic Parameters of Catalpol after Intranasal (i.n.) vs. Intravenous (i.v.) Administration in Rats
| Parameter | Intranasal (i.n.) | Intravenous (i.v.) | Reference |
| Brain Targeting Index (DTI) | > 1 | - | [5][7] |
| Relative Bioavailability (Brain vs. Plasma, i.n.) | Higher in brain | - | [5][7] |
| AUC (Olfactory Bulb) | Significantly Higher | Lower | [5][11] |
| AUC (Hippocampus) | Significantly Higher | Lower | [5][11] |
| AUC (Medulla Oblongata) | Significantly Higher | Lower | [5][11] |
| AUC (Cerebellum) | Significantly Higher | Lower | [5][11] |
| AUC (Cortex) | Significantly Higher | Lower | [5][11] |
AUC (Area Under the Curve) values for various brain regions were significantly higher following intranasal administration compared to intravenous administration, indicating enhanced brain delivery.[5][11]
Table 2: Neuroprotective Effects of Intranasal Catalpol in a Rat Model of Acute Cerebral Ischemia (MCAO)
| Outcome Measure | Model Group | Catalpol (i.n.) Treated Group | Reference |
| Cerebral Infarction Volume | Increased | Significantly Reduced | [5][7] |
| Neurological Dysfunction Score (mNSS) | Increased | Significantly Reduced | [5] |
| Brain Edema | Increased | Significantly Reduced | [5][7] |
| Neuronal Apoptosis (TUNEL staining) | Increased | Markedly Decreased | [5] |
| Bcl-2 Protein Expression (Anti-apoptotic) | Decreased | Increased | [5][7] |
| Bax Protein Expression (Pro-apoptotic) | Increased | Inhibited | [5][7] |
| SOD Activity (Antioxidant) | Decreased | Significantly Increased | [5][7] |
| MDA Content (Oxidative stress marker) | Increased | Significantly Decreased | [5][7] |
| Nrf2 and HO-1 Expression (Antioxidant pathway) | - | Significantly Induced | [5][7] |
Signaling Pathways
Catalpol exerts its neuroprotective effects through the modulation of multiple signaling pathways.
Caption: Catalpol's multi-target neuroprotective mechanisms.
Experimental Protocols
Protocol 1: Preparation of Catalpol Formulation for Intranasal Administration
This protocol is based on methodologies described for preparing catalpol solutions for experimental use in rats.[7][10]
Materials:
-
Catalpol powder (high purity)
-
Sterile saline solution (0.9% NaCl)
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Accurately weigh the desired amount of catalpol powder.
-
Dissolve the catalpol powder in a precise volume of sterile saline solution to achieve the target concentration (e.g., for different dose groups).
-
Vortex the solution until the catalpol is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Store the prepared formulation at 4°C and protect it from light until use.
Protocol 2: Intranasal Administration in a Rat Model
This protocol outlines the procedure for intranasal delivery of catalpol in an anesthetized rat.[5]
Materials:
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Micropipette with sterile tips
-
Prepared catalpol formulation
-
Animal holding apparatus or a tilted surface
Procedure:
-
Anesthetize the rat according to the approved animal care and use protocol.
-
Place the animal in a supine position with its head tilted back slightly to prevent the solution from draining into the pharynx.
-
Using a micropipette, slowly administer a small volume (e.g., 10-20 µL) of the catalpol formulation into one nostril.
-
Allow a few minutes for the solution to be absorbed before administering the next drop, alternating between nostrils until the full dose is delivered.
-
Keep the animal in the tilted position for a few minutes post-administration to ensure maximal absorption through the nasal mucosa.
-
Monitor the animal until it has fully recovered from anesthesia.
Caption: Workflow for intranasal administration in a rodent model.
Protocol 3: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a standard method for inducing focal cerebral ischemia to study the effects of neuroprotective agents like catalpol.[7][10]
Materials:
-
Surgical instruments
-
Anesthetic
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip
-
Heating pad to maintain body temperature
-
Sutures for closing incisions
Procedure:
-
Anesthetize the rat and place it on a heating pad to maintain a body temperature of 37°C.
-
Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Insert the nylon monofilament through a small incision in the CCA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery.
-
After the desired period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
Close the incision with sutures.
-
Provide post-operative care, including analgesics and monitoring.
Protocol 4: Quantification of Catalpol in Brain Tissue and Plasma by HPLC
This protocol provides a general outline for the analysis of catalpol concentrations. Specific parameters may need optimization.[11]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or MS detector
-
C18 column
-
Acetonitrile (ACN)
-
Purified water
-
Internal standard (e.g., asparagine)
-
Centrifuge
-
Homogenizer
Sample Preparation:
-
Plasma: To a plasma sample, add the internal standard and precipitate proteins with acetonitrile. Centrifuge, collect the supernatant, and evaporate to dryness. Reconstitute the residue in the mobile phase.[11]
-
Brain Tissue: Homogenize the brain tissue in a suitable buffer. Add the internal standard and precipitate proteins with acetonitrile. Follow the same centrifugation, evaporation, and reconstitution steps as for plasma.[11]
HPLC Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: ~210 nm.
-
Injection Volume: 10-20 µL.
Data Analysis:
-
Calculate the concentration of catalpol in the samples by comparing the peak area ratios of catalpol to the internal standard against a standard calibration curve.
Safety and Toxicity
Studies have indicated that intranasal administration of catalpol is safe and well-tolerated in animal models.[7][10] No significant hemolysis or adverse effects on the ciliary movement of the nasal mucosa have been reported.[7][10] Histological examination of the nasal mucosa after administration showed no significant damage.[10]
Conclusion
Intranasal administration of catalpol represents a viable and highly promising strategy for the treatment of various neurological disorders. The ability to bypass the BBB and deliver catalpol directly to the brain results in enhanced therapeutic efficacy and a favorable safety profile in preclinical models. The protocols and data presented herein provide a foundational resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this innovative drug delivery approach. Further research, including optimization of formulations and clinical translation, is warranted.
References
- 1. [Progress in studies of pharmacological action and mechanisms of catalpol on brain diease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Research progress in brain-targeted nasal drug delivery [frontiersin.org]
- 5. Feasibility of Catalpol Intranasal Administration and Its Protective Effect on Acute Cerebral Ischemia in Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Feasibility of Catalpol Intranasal Administration and Its Protective Effect on Acute Cerebral Ischemia in Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]
- 9. Effects of Catalpol on Alzheimer's Disease and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
Application Notes and Protocols for In Vitro Cell Viability Assays with Catalpol Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for conducting in vitro cell viability assays to evaluate the effects of catalpol, a natural iridoid glycoside with known neuroprotective, anti-inflammatory, and anti-apoptotic properties.
Introduction
Catalpol is an active compound extracted from the root of Rehmannia glutinosa and has demonstrated a range of biological activities, making it a compound of interest for therapeutic development. In vitro cell viability assays are fundamental tools for assessing the cytotoxic or protective effects of catalpol on various cell types. This document outlines standardized protocols for commonly used viability assays, summarizes quantitative data from published studies, and illustrates the key signaling pathways modulated by catalpol.
Data Presentation: Quantitative Effects of Catalpol on Cell Viability
The following table summarizes the observed effects of catalpol on cell viability across different cell lines and experimental conditions.
| Cell Line | Assay Type | Treatment Condition | Catalpol Concentration(s) | Incubation Time | Observed Effect on Cell Viability | Reference(s) |
| BV2 Microglia | MTT | Standard Culture | 0, 1, 5, 25, 50, 100 µM | 24 hours | No significant effect up to 25 µM. | [1] |
| BV2 Microglia | CCK-8 | Standard Culture | 50-2000 µM | 24 hours | No cytotoxic effects below 1 mM; cytotoxic effects observed above 1.5 mM. | [2] |
| BV2 Microglia | CCK-8 | LPS (500 ng/mL) Stimulation | 250 µM, 500 µM | 24 hours (pretreatment) + 6 hours (co-incubation) | No significant toxic effects at these concentrations. | [3] |
| BV2 Microglia | CCK-8 | Standard Culture | 1, 2, 5, 10, 20, 40 µg/mL | 24 hours | No effect at 5 µg/mL; significant decrease in viability at 10 µg/mL. | [4][5] |
| Primary Cortical Neurons | MTT | Standard Culture | 12.5, 25, 50 µM | Not specified | No significant effect up to 50 µM. | [1] |
| Primary Cortical Neurons | MTT | H₂O₂ (50 µM) Induced Stress | 12.5, 25, 50 µM | 2 hours | Protective effect against H₂O₂-induced cell death. | [1] |
| PC12 Cells | MTT | Standard Culture | 10 nM - 100 µM | 12 and 24 hours | Increased proliferation, with maximum effect at 10 µM.[6] | [6] |
| PC12 Cells | MTT | LPS (80 ng/mL) Induced Apoptosis | 10 µM | 12 hours (pretreatment) + 12 hours (co-incubation) | Protective effect against LPS-induced cell death. | [7][8] |
| L929 (Mouse Dermal Fibroblasts) | CCK-8 | H₂O₂ Induced Oxidative Damage | 2, 10, 50 µM | 24 hours | Effectively protected cells from oxidative damage.[9] | [9] |
| AD LCL (Lymphocytes from Alzheimer's Patients) | CCK-8 | Standard Culture | 1-200 µM | 24 hours | No significant effect on cell viability. | [10] |
| SKNMC (Neuroblastoma) | MTT | Co-cultured with AD LCL cells | 1, 10, 50, 100, 150 µM | 24 hours | Protective effect against cytotoxicity induced by AD LCL cells. | [10] |
| Eca109 & EC9706 (Esophageal Cancer) | MTT | Standard Culture | 2 mM | 24 and 48 hours | Weak inhibitory effect. | [11] |
| PANC-1 & BxPC-3 (Pancreatic Cancer) | MTT | Standard Culture | 1 mg/mL | Not specified | Weak inhibitory effect. | [11] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Catalpol stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium appropriate for the cell line
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
-
Catalpol Treatment:
-
Prepare serial dilutions of catalpol in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of catalpol. Include a vehicle control (medium with the same concentration of the solvent used for the catalpol stock).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
WST-1/CCK-8 Assay for Cell Viability
The WST-1 (Water Soluble Tetrazolium Salt-1) and CCK-8 (Cell Counting Kit-8) assays are also colorimetric assays that measure cell viability. They are generally more sensitive and have fewer steps than the MTT assay as the formazan product is water-soluble.
Materials:
-
Catalpol stock solution
-
Cell culture medium
-
96-well cell culture plates
-
WST-1 or CCK-8 reagent
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
Catalpol Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
WST-1/CCK-8 Incubation:
-
After the treatment period, add 10 µL of WST-1 or CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at a wavelength between 420-480 nm (typically 450 nm) using a microplate reader.
-
Signaling Pathways and Experimental Workflows
Catalpol's Neuroprotective and Anti-inflammatory Signaling
Catalpol has been shown to exert its neuroprotective and anti-inflammatory effects through the modulation of several key signaling pathways. One of the primary mechanisms involves the inhibition of the NF-κB pathway and the activation of the Nrf2 pathway.
Caption: Catalpol's dual action on NF-κB and Nrf2 pathways.
Catalpol's Anti-Apoptotic Mechanism
Catalpol can protect cells from apoptosis by modulating the Bcl-2 family of proteins and inhibiting the caspase cascade, particularly in the context of oxidative stress.
Caption: Catalpol's regulation of the mitochondrial apoptosis pathway.
Experimental Workflow for Cell Viability Assays
The following diagram illustrates the general workflow for assessing the effect of catalpol on cell viability in vitro.
Caption: General workflow for in vitro cell viability assays.
References
- 1. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study [frontiersin.org]
- 4. Catalpol alleviates the lipopolysaccharide-induced inflammatory response of BV2 cells | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 5. Catalpol alleviates the lipopolysaccharide-induced inflammatory response of BV2 cells | Bangladesh Journal of Pharmacology [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective activities of catalpol against CaMKII-dependent apoptosis induced by LPS in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective activities of catalpol against CaMKII-dependent apoptosis induced by LPS in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anticancer activities evaluation of novel pyrazole modified catalpol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Catalpol-Induced Neuroprotection Model
Introduction
Catalpol, an iridoid glycoside primarily derived from the root of Rehmannia glutinosa, has demonstrated significant therapeutic potential in models of various neurological disorders.[1] Its neuroprotective effects are attributed to a range of biological activities, including potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2][3][4] Furthermore, catalpol has been shown to promote neurogenesis and enhance neuroplasticity.[1] These multifaceted mechanisms make catalpol a promising candidate for the development of novel therapies for conditions such as ischemic stroke, Alzheimer's disease, and Parkinson's disease.[1][5][6][7]
This document provides detailed application notes and standardized protocols for establishing robust and reproducible in vitro and in vivo models to investigate catalpol-induced neuroprotection. It is intended for researchers, scientists, and professionals in the field of drug development who are seeking to evaluate the therapeutic efficacy and underlying molecular mechanisms of catalpol and related compounds.
Establishing In Vitro Neuroprotection Models
In vitro models are essential for initial high-throughput screening, dose-response studies, and mechanistic investigations.[8] The general workflow involves culturing neuronal or glial cells, inducing a specific form of neurotoxicity to mimic a disease state, and then treating the cells with catalpol to assess its protective effects.
Common In Vitro Models and Insults
| Cell Type | Disease Model Relevance | Common Insult | Typical Catalpol Conc. | Reference |
| Primary Cortical Neurons | General neuronal damage, Oxidative Stress, Excitotoxicity | Hydrogen Peroxide (H₂O₂), Amyloid-β (Aβ), Glutamate | 12.5 - 50 µM | [2][4][5] |
| BV2 Microglial Cells | Neuroinflammation | Lipopolysaccharide (LPS) | 1 - 100 µM | [3][4][9] |
| PC12 Cells | Parkinson's Disease | 1-methyl-4-phenylpyridinium (MPP+) | 0.05 - 0.5 mM | [10] |
| SKNMC / AD LCL Co-culture | Alzheimer's Disease | Co-culture with lymphocytes from AD patients | 10 - 100 µM | [11] |
| Mesencephalic Neurons | Parkinson's Disease | 1-methyl-4-phenylpyridinium (MPP+) | Not specified | [12] |
General Experimental Workflow: In Vitro Model
The following diagram outlines the typical workflow for an in vitro study of catalpol's neuroprotective effects.
Caption: General workflow for in vitro catalpol neuroprotection assays.
Detailed Protocol: H₂O₂-Induced Oxidative Stress in Primary Cortical Neurons
This protocol describes how to establish a model of oxidative damage and assess the protective effects of catalpol.
-
Cell Culture: Plate primary cortical neurons in 96-well plates at a density suitable for the chosen endpoint assay (e.g., 2.0 × 10⁵ cells/ml for MTT).[9]
-
Catalpol Pre-treatment: After 24 hours of stabilization, treat the cells with varying concentrations of catalpol (e.g., 12.5, 25, 50 µM) for 24 hours.[9] Include a vehicle control group (e.g., 0.05% DMSO).[9]
-
Induction of Oxidative Stress: Add hydrogen peroxide (H₂O₂) to the culture medium at a final concentration of 50 µM to induce oxidative damage.[9] An untreated control group should be maintained.
-
Incubation: Incubate the cells for an additional 2-24 hours, depending on the assay. For apoptosis assays, a shorter incubation (e.g., 2 hours) may be sufficient.[9]
-
Assessment: Perform endpoint analyses as described in Section 3.0.
Establishing In Vivo Neuroprotection Models
In vivo models are crucial for evaluating the therapeutic efficacy, pharmacokinetics, and safety of catalpol in a complex biological system. These models aim to replicate the pathology of human neurological diseases in animals.
Common In Vivo Models and Administration
| Animal Model | Disease Relevance | Catalpol Dosage & Route | Key Outcomes | Reference |
| MPTP-induced Mice | Parkinson's Disease | 15 mg/kg, i.p. | Increased Tyrosine Hydroxylase (TH) positive neurons, improved motor function. | [7][10][13] |
| MCAO Rats/Mice | Ischemic Stroke | 5-60 mg/kg, i.p. or i.g. | Reduced infarct volume, improved neurological function scores. | [1][14][15] |
| LPS-induced Mice | Neuroinflammation, Cognitive Deficit | Not specified | Alleviated memory impairment, inhibited NF-κB activation. | [1] |
| APP/PS1 Transgenic Mice | Alzheimer's Disease | Not specified | Reduced Aβ generation, improved cognitive performance. | [1] |
General Experimental Workflow: In Vivo Model
The following diagram illustrates the typical stages of an in vivo study investigating catalpol.
Caption: General workflow for in vivo catalpol neuroprotection studies.
Detailed Protocol: MPTP-Induced Parkinson's Disease Model in Mice
This protocol is based on studies evaluating catalpol in a model of Parkinson's disease.[7][13]
-
Animals: Use male C57BL/6 mice, acclimated for at least one week.
-
Catalpol Administration: Administer catalpol (e.g., 15 mg/kg, intraperitoneally) for a set period (e.g., 7 days).[10] Treatment can begin before and continue during the neurotoxin administration.[10]
-
Model Induction: On the same days as catalpol treatment, administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce dopaminergic neuron degeneration.
-
Behavioral Testing: After the treatment period, perform behavioral tests (e.g., open field test, rotarod test) to assess motor function and exploratory behavior.[7]
-
Tissue Collection and Analysis: Euthanize the animals and collect brain tissue. Process the substantia nigra and striatum for:
Key Experimental Protocols and Assays
The following table summarizes key assays for assessing the neuroprotective effects of catalpol.
| Parameter | Assay | Principle |
| Cell Viability | MTT Assay | Measures mitochondrial reductase activity, which converts MTT to purple formazan crystals, indicating viable cells.[9][12] |
| Cytotoxicity | LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[12] |
| Oxidative Stress | ROS Measurement | Uses fluorescent probes (e.g., DCFH-DA) that are oxidized by reactive oxygen species (ROS) to emit fluorescence, quantifiable by flow cytometry.[2] |
| SOD, GSH, MDA Kits | Colorimetric assay kits to measure the activity of antioxidant enzymes (Superoxide Dismutase, Glutathione) and the level of lipid peroxidation (Malondialdehyde).[2][4][9] | |
| Apoptosis | Flow Cytometry | Uses Annexin V (to detect early apoptosis) and Propidium Iodide (PI) (to detect late apoptosis/necrosis) to quantify apoptotic cell populations.[9] |
| DAPI Staining | A fluorescent stain that binds strongly to A-T rich regions in DNA. Apoptotic cells show condensed, fragmented nuclei.[9] | |
| Protein Expression | Western Blotting | Separates proteins by size to detect and quantify specific proteins involved in signaling pathways (e.g., Bcl-2, Bax, Caspase-3, NF-κB).[4] |
| Inflammation | ELISA / qPCR | Measures the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) at the protein or mRNA level.[3][4] |
Key Signaling Pathways in Catalpol-Induced Neuroprotection
Catalpol exerts its neuroprotective effects by modulating multiple intracellular signaling pathways. Understanding these pathways is critical for mechanistic studies.
Anti-Apoptotic Pathways
Catalpol inhibits apoptosis by modulating the MKK4/JNK/c-Jun pathway and regulating the balance of Bcl-2 family proteins.[1][7] This prevents the activation of caspases and preserves mitochondrial integrity.[1][5]
Caption: Anti-apoptotic signaling pathways modulated by catalpol.
Anti-Inflammatory Pathways
Catalpol mitigates neuroinflammation primarily by inhibiting the TLR4/MAPK/NF-κB signaling pathway and suppressing the activation of the NLRP3 inflammasome.[1][5] This reduces the production and release of pro-inflammatory cytokines.
Caption: Anti-inflammatory signaling pathways modulated by catalpol.
Antioxidant Pathways
Catalpol enhances the cellular antioxidant defense system by activating the Nrf2 signaling pathway.[1][2][3] Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes like HO-1, SOD, and CAT.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Catalpol on Alzheimer's Disease and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]
- 8. mdbneuro.com [mdbneuro.com]
- 9. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]
- 10. Neuroprotective activities of catalpol on MPP+/MPTP-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effect of catalpol against MPP(+)-induced oxidative stress in mesencephalic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Assessing Catalpol's Effect on Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of catalpol on apoptosis. Catalpol, an iridoid glycoside, has been shown to modulate apoptosis in various cell types, making it a compound of interest for therapeutic development. The following sections detail the key signaling pathways involved and provide step-by-step protocols for the most common and effective assays used to study its pro- or anti-apoptotic effects.
Key Signaling Pathways Modulated by Catalpol in Apoptosis
Catalpol has been shown to influence apoptosis primarily through two major pathways: the intrinsic (mitochondrial) pathway and the PI3K/Akt signaling pathway. Understanding these pathways is crucial for designing experiments and interpreting results.
Intrinsic (Mitochondrial) Apoptosis Pathway
Catalpol can induce or inhibit apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family.[1][2] An increase in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential (MMP), triggering the release of cytochrome c from the mitochondria into the cytoplasm.[2][3] Cytoplasmic cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[1][2][3][4]
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a critical cell survival pathway that is often dysregulated in cancer.[1] Catalpol has been observed to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[4][5] Inhibition of PI3K and subsequent reduction in Akt phosphorylation can lead to the activation of pro-apoptotic proteins and the inactivation of anti-apoptotic proteins, thereby promoting cell death.[1][4] Conversely, in some contexts, catalpol has been shown to activate the PI3K/Akt/mTOR pathway to protect cells from apoptosis.[6][7]
Experimental Workflow for Assessing Catalpol-Induced Apoptosis
A typical workflow to investigate the apoptotic effects of catalpol involves a series of assays to confirm apoptosis and elucidate the underlying mechanism.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of catalpol on apoptotic markers.
Table 1: Effect of Catalpol on Apoptotic Cell Population
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| H9c2 | H₂O₂ (100 µM) | 14.30 ± 0.41 | [2] |
| H9c2 | H₂O₂ + Catalpol (10 µg/ml) | Significantly reduced vs H₂O₂ | [2] |
| Primary Cortical Neurons | H₂O₂ (50 µM) | Significantly increased | [8] |
| Primary Cortical Neurons | H₂O₂ + Catalpol (25-50 µM) | Significantly reversed | [8] |
Table 2: Effect of Catalpol on Bcl-2 Family Protein Expression
| Cell Line | Treatment | Bax Expression | Bcl-2 Expression | Bax/Bcl-2 Ratio | Reference |
| H9c2 | H₂O₂ (100 µM) | Increased (0.85 ± 0.03) | Decreased (0.12 ± 0.01) | Increased | [2] |
| H9c2 | H₂O₂ + Catalpol (10 µg/ml) | Decreased (0.13 ± 0.01) | Increased (0.74 ± 0.04) | Decreased | [2] |
| Primary Cortical Neurons | H₂O₂ | Markedly increased | Markedly decreased | Increased | [8][9] |
| Primary Cortical Neurons | H₂O₂ + Catalpol | Significantly decreased | Significantly increased | Decreased | [8][9] |
Table 3: Effect of Catalpol on Caspase Activity
| Cell Line | Treatment | Caspase-3 Activity | Caspase-9 Activity | Reference |
| HCT116 | Catalpol | Increased | Increased | [4][5] |
| H9c2 | H₂O₂ | Increased | - | [2] |
| H9c2 | H₂O₂ + Catalpol | Markedly decreased | - | [2] |
| Ovarian Granulosa Cells | H₂O₂ | Markedly increased | - | [7] |
| Ovarian Granulosa Cells | H₂O₂ + Catalpol | Markedly decreased | Decreased | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 2.0 × 10⁵ cells/ml and allow them to adhere overnight.
-
Treat the cells with various concentrations of catalpol for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
After treatment, add 100 µl of MTT working solution (0.5 mg/ml) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Remove the supernatant and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.[8]
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Seed cells (1 × 10⁶ cells) in a T25 culture flask and treat with catalpol for the desired time.
-
Collect both floating and adherent cells.
-
Wash the cells twice with cold PBS and centrifuge at 670 × g for 5 minutes at room temperature.
-
Resuspend the cell pellet in 400 µl of 1X binding buffer.
-
Add 2 µl of Annexin V-FITC and 2 µl of PI solution to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells immediately by flow cytometry.[10]
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Caspase-3 Activity Assay (Fluorometric)
Principle: This assay utilizes a synthetic peptide substrate, DEVD, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In apoptotic cells, activated caspase-3 cleaves the DEVD peptide, releasing free AMC, which emits a strong fluorescence signal. The intensity of the fluorescence is proportional to the caspase-3 activity.
Protocol:
-
Induce apoptosis in cells by treating with catalpol.
-
Lyse the cells using a cell lysis buffer on ice for 10 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well black plate, add 50 µl of cell lysate (containing 50-200 µg of protein).
-
Add 50 µl of 2X Reaction Buffer containing 10 mM DTT to each sample.
-
Add 5 µl of DEVD-AMC substrate (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[11][12][13]
Western Blot Analysis for Apoptosis-Related Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as Bcl-2, Bax, cleaved caspase-3, and components of the PI3K/Akt pathway.
Protocol:
-
After treatment with catalpol, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with 5X loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PI3K, p-Akt, Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.[4][14]
Measurement of Mitochondrial Membrane Potential (MMP) using JC-1
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.
Protocol:
-
Treat cells with catalpol as desired.
-
Incubate the cells with JC-1 staining solution (typically 5-10 µg/ml) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or a flow cytometer.
-
Quantify the red (excitation ~585 nm, emission ~590 nm) and green (excitation ~514 nm, emission ~529 nm) fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[3][15]
References
- 1. mdpi.com [mdpi.com]
- 2. Catalpol inhibits apoptosis in hydrogen peroxide-induced cardiac myocytes through a mitochondrial-dependent caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalpol induces apoptosis in breast cancer in vitro and in vivo: Involvement of mitochondria apoptosis pathway and post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Catalpol protects rat ovarian granulosa cells against oxidative stress and apoptosis through modulating the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. abcam.com [abcam.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Evaluating Catalpol's Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antioxidant activity of catalpol, an iridoid glycoside with significant therapeutic potential. The methodologies outlined here cover a range of in vitro and in vivo assays to facilitate a thorough assessment of its antioxidant efficacy.
Introduction to Catalpol's Antioxidant Properties
Catalpol, a primary active component isolated from the root of Rehmannia glutinosa, has demonstrated a variety of pharmacological effects, including neuroprotective, anti-inflammatory, and anti-apoptotic activities.[1][2] A significant body of research points to its potent antioxidant properties as a key mechanism underlying these therapeutic benefits.[3][4] Catalpol has been shown to mitigate oxidative stress by directly scavenging free radicals and by modulating endogenous antioxidant defense systems.[5][6]
The antioxidant effects of catalpol are mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1][5][7] Nrf2 is a key transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. Additionally, catalpol has been found to inhibit the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling pathway, which is closely linked to oxidative stress.[3][4][8]
This document provides detailed protocols for a selection of widely accepted assays to quantify the antioxidant capacity of catalpol, enabling researchers to systematically investigate its mechanism of action and potential as a therapeutic agent.
Data Presentation: Summary of Catalpol's Antioxidant Activity
The following table summarizes quantitative data from various studies on the antioxidant effects of catalpol. This allows for a comparative overview of its efficacy in different experimental models.
| Assay/Parameter | Model System | Catalpol Concentration/Dose | Observed Effect | Reference |
| In Vitro Assays | ||||
| DPPH Radical Scavenging | Chemical Assay | Not specified | Effective scavenging activity | [9] |
| ABTS Radical Scavenging | Chemical Assay | Not specified | Effective scavenging activity | [10] |
| Cellular Assays | ||||
| Reactive Oxygen Species (ROS) | H2O2-treated ARPE-19 cells | 10, 20, 40 μM | Significant reduction in ROS levels | [5][11] |
| Superoxide Dismutase (SOD) | H2O2-treated ARPE-19 cells | 40 μM | Increased SOD activity | [5] |
| Glutathione (GSH) | H2O2-treated ARPE-19 cells | 40 μM | Increased GSH levels | [5] |
| Malondialdehyde (MDA) | H2O2-treated ARPE-19 cells | 40 μM | Decreased MDA levels | [5] |
| Nrf2 Nuclear Translocation | SKNMC cells | 100 μM | Increased Nrf2 nuclear translocation | [1] |
| Heme Oxygenase-1 (HO-1) | SKNMC cells | 100 μM | Increased HO-1 expression | [1] |
| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | SKNMC cells | 100 μM | Increased NQO1 expression | [1] |
| In Vivo Assays | ||||
| Superoxide Dismutase (SOD) | Diabetic rats | 50 mg/kg | Significantly improved SOD levels | [12] |
| Glutathione Peroxidase (GSH-Px) | Diabetic rats | 50 mg/kg | Significantly improved GSH-Px levels | [12] |
| Catalase (CAT) | Diabetic rats | 50 mg/kg | Significantly improved CAT levels | [12] |
| Malondialdehyde (MDA) | Diabetic rats | 50 mg/kg | Reduced MDA levels | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the evaluation of catalpol's antioxidant properties.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which can be measured spectrophotometrically at 517 nm.[13]
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), spectrophotometric grade
-
Catalpol standard solutions (various concentrations)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Sample Preparation: Prepare a series of dilutions of catalpol in methanol. A similar series of a known antioxidant (e.g., ascorbic acid) should be prepared as a positive control.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of catalpol, positive control, or methanol (as a blank) to the wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution with methanol.
-
A_sample is the absorbance of the DPPH solution with the catalpol sample or positive control.
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of catalpol.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is measured at 734 nm.[10]
Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Catalpol standard solutions (various concentrations)
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of catalpol in the same solvent used for the ABTS•+ working solution.
-
Assay:
-
In a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of catalpol, positive control, or solvent (as a blank) to the wells.
-
Mix and incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution with the solvent.
-
A_sample is the absorbance of the ABTS•+ solution with the catalpol sample or positive control.
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin-diacetate (DCFH-DA), within a cell. DCFH-DA is a non-fluorescent compound that can diffuse into cells, where it is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant capacity of a compound is quantified by its ability to reduce the fluorescence intensity.[14][15]
Reagents and Materials:
-
Human hepatocarcinoma (HepG2) cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) and supplements
-
DCFH-DA (2',7'-dichlorofluorescin-diacetate)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) - a peroxyl radical generator
-
Catalpol solutions
-
Quercetin (as a positive control)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.
-
Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of catalpol or quercetin dissolved in treatment medium for 1 hour.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 1 hour.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of 600 µM AAPH solution to each well (except for the blank wells, which receive only buffer).
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA unit is calculated as follows:
Where:
-
∫SA is the integrated area under the sample curve.
-
∫CA is the integrated area under the control curve.
Results are often expressed as micromoles of quercetin equivalents per 100 micromoles of the test compound.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in catalpol's antioxidant activity and a general experimental workflow.
Caption: Experimental workflow for evaluating catalpol's antioxidant activity.
Caption: Catalpol activates the Nrf2-ARE antioxidant signaling pathway.
Caption: Catalpol inhibits the pro-inflammatory NF-κB signaling pathway.
References
- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. mdpi.com [mdpi.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. 2.4.3. Cellular Antioxidant Activity assay [bio-protocol.org]
- 7. Ferric reducing antioxidant power (FRAP) Assay [bio-protocol.org]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. scribd.com [scribd.com]
- 13. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for Testing Catalpol in Diabetic Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by nerve damage that leads to pain, numbness, and other sensory disturbances. Current therapeutic options are limited, highlighting the urgent need for novel treatment strategies. Catalpol, an iridoid glycoside extracted from the root of Rehmannia glutinosa, has emerged as a promising therapeutic candidate due to its neuroprotective, anti-inflammatory, and antioxidant properties.[1][2] This document provides detailed application notes and experimental protocols for the preclinical evaluation of catalpol in a well-established animal model of diabetic neuropathy.
Mechanism of Action: Key Signaling Pathways
Catalpol exerts its protective effects in diabetic neuropathy through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for designing and interpreting experimental studies.
-
PI3K/Akt Signaling Pathway: Catalpol has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[3][4] This pathway is critical for promoting cell survival, growth, and proliferation. In the context of diabetic neuropathy, activation of the PI3K/Akt pathway by catalpol is believed to enhance neuronal survival and regeneration.
-
Nrf2 Signaling Pathway: Catalpol activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[5] By promoting the translocation of Nrf2 to the nucleus, catalpol upregulates the expression of antioxidant enzymes, thereby mitigating oxidative stress, a key contributor to nerve damage in diabetes.
-
NF-κB Signaling Pathway: Chronic inflammation plays a significant role in the pathogenesis of diabetic neuropathy. Catalpol has been demonstrated to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation.[2][6][7] By suppressing NF-κB, catalpol reduces the production of pro-inflammatory cytokines and enzymes, thus alleviating neuroinflammation.
Experimental Design and Protocols
A robust experimental design is essential for the effective evaluation of catalpol's therapeutic potential. The following protocols describe the induction of a diabetic neuropathy model and key functional and molecular assessments.
Animal Model: Streptozotocin (STZ)-Induced Diabetic Neuropathy in Rats
The STZ-induced diabetic rat is a widely used and well-characterized model of type 1 diabetes that develops key features of diabetic neuropathy.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
-
Catalpol
-
Vehicle (e.g., saline or distilled water)
Protocol:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the rats overnight (12-14 hours) with free access to water.
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before use.
-
Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (60-65 mg/kg body weight).
-
Administer a 5% glucose solution orally or provide it in the water bottle for the first 24 hours post-STZ injection to prevent initial hypoglycemia.
-
Monitor blood glucose levels 72 hours after STZ injection from the tail vein. Rats with fasting blood glucose levels ≥ 16.7 mmol/L (300 mg/dL) are considered diabetic and are included in the study.
-
Divide the diabetic rats into the following groups (n=8-10 per group):
-
Diabetic Control (Vehicle)
-
Catalpol-treated (e.g., 50 mg/kg/day, oral gavage)
-
Positive Control (e.g., a known therapeutic agent for diabetic neuropathy)
-
-
A non-diabetic control group should also be included.
-
Begin treatment with catalpol or vehicle one week after the confirmation of diabetes and continue for the duration of the study (typically 4-8 weeks).
-
Monitor body weight and blood glucose levels weekly.
Assessment of Neuropathic Pain
a) Mechanical Allodynia (Von Frey Test)
This test assesses the sensitivity to a non-painful mechanical stimulus.
Materials:
-
Von Frey filaments with varying bending forces (in grams)
-
Elevated wire mesh platform
-
Testing chambers
Protocol:
-
Acclimate the rats to the testing environment by placing them in individual chambers on the wire mesh platform for at least 30 minutes before testing.
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament of low force.
-
Apply the filament with enough pressure to cause it to bend and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). If there is a positive response, use the next lower force filament. If there is no response, use the next higher force filament.
-
Record the pattern of responses and calculate the 50% PWT using the appropriate formula.
b) Thermal Hyperalgesia (Hot Plate Test)
This test measures the latency to a painful thermal stimulus.
Materials:
-
Hot plate apparatus
-
Transparent cylinder to confine the animal
Protocol:
-
Set the hot plate temperature to 55 ± 0.5°C.
-
Place the rat on the hot plate within the transparent cylinder.
-
Start a timer immediately.
-
Observe the animal for signs of nociception, such as licking, flicking of the hind paw, or jumping.
-
Stop the timer and remove the rat from the hot plate as soon as a nociceptive response is observed.
-
A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Record the latency time.
Functional Assessment of Peripheral Nerves
Nerve Conduction Velocity (NCV) Measurement
NCV is a direct measure of nerve function and is typically reduced in diabetic neuropathy.
Materials:
-
Electrophysiology recording system
-
Stimulating and recording electrodes
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Heating pad to maintain body temperature
Protocol:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
For motor NCV (MNCV) of the sciatic nerve, place the stimulating electrodes at the sciatic notch and the Achilles tendon. Place the recording electrodes in the interosseous muscles of the paw.
-
Deliver a supramaximal stimulus at both stimulation sites and record the latency of the compound muscle action potential (CMAP).
-
Measure the distance between the two stimulation sites.
-
Calculate MNCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).
-
For sensory NCV (SNCV), stimulate the digital nerves of the paw and record the sensory nerve action potential (SNAP) from the sciatic nerve.
Molecular and Cellular Analyses (Ex Vivo)
At the end of the treatment period, euthanize the animals and collect sciatic nerve and dorsal root ganglion (DRG) tissues for further analysis.
a) Western Blotting for PI3K/Akt Pathway Proteins
Protocol:
-
Homogenize sciatic nerve tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software and normalize phosphorylated protein levels to total protein levels.
b) Immunofluorescence for Nrf2 Nuclear Translocation
Protocol:
-
Fix DRG tissue in 4% paraformaldehyde and embed in paraffin or OCT.
-
Cut thin sections (5-10 µm) and mount on slides.
-
Perform antigen retrieval if necessary.
-
Permeabilize the sections with 0.25% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the slides and visualize under a fluorescence microscope.
-
Quantify Nrf2 nuclear translocation by analyzing the colocalization of Nrf2 and DAPI signals.
c) TUNEL Assay for Apoptosis
Protocol:
-
Prepare sciatic nerve tissue sections as described for immunofluorescence.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions.
-
Briefly, permeabilize the tissue, then incubate with the TdT reaction mixture containing labeled dUTPs.
-
Visualize the labeled apoptotic cells using a fluorescence microscope.
-
Counterstain with DAPI to visualize all nuclei.
-
Quantify the apoptotic index by calculating the percentage of TUNEL-positive nuclei.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison between experimental groups.
Table 1: Effect of Catalpol on Neuropathic Pain in Diabetic Rats
| Group | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) |
| Non-Diabetic Control | ||
| Diabetic Control | ||
| Catalpol-treated | ||
| Positive Control |
Table 2: Effect of Catalpol on Nerve Conduction Velocity in Diabetic Rats
| Group | Motor NCV (m/s) | Sensory NCV (m/s) |
| Non-Diabetic Control | ||
| Diabetic Control | ||
| Catalpol-treated | ||
| Positive Control |
Table 3: Effect of Catalpol on Molecular Markers in Sciatic Nerve/DRG of Diabetic Rats
| Group | p-Akt/Akt Ratio | Nrf2 Nuclear/Cytoplasmic Ratio | Apoptotic Index (%) |
| Non-Diabetic Control | |||
| Diabetic Control | |||
| Catalpol-treated | |||
| Positive Control |
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by catalpol in diabetic neuropathy.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalpol ameliorates hepatic insulin resistance in type 2 diabetes through acting on AMPK/NOX4/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. catalpol-ameliorates-hepatic-insulin-resistance-in-type-2-diabetes-through-acting-on-ampk-nox4-pi3k-akt-pathway - Ask this paper | Bohrium [bohrium.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Study on the inhibitive effect of Catalpol on diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing Catalpol's Effect on Microglial Activation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Neuroinflammation, primarily mediated by the activation of microglial cells, is a key pathological feature of various neurodegenerative diseases. Activated microglia release a plethora of pro-inflammatory and neurotoxic factors, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). Catalpol, an iridoid glucoside extracted from the root of Rehmannia glutinosa, has demonstrated significant neuroprotective effects by inhibiting microglial activation.[1] This document provides a comprehensive set of protocols to assess the anti-inflammatory effects of catalpol on microglial cells, specifically focusing on its ability to suppress lipopolysaccharide (LPS)-induced activation of the BV2 microglial cell line.
The protocols outlined below detail methods for cell culture, assessment of cell viability, quantification of inflammatory mediators, and analysis of key signaling pathways involved in microglial activation, namely the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) and the NLRP3 inflammasome pathways.[2][3]
I. Experimental Workflow Overview
The following diagram illustrates the general experimental workflow for assessing the effect of catalpol on LPS-induced microglial activation.
Experimental workflow for catalpol assessment.
II. Materials and Reagents
-
BV2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Catalpol (purity ≥ 98%)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent
-
ELISA kits for mouse TNF-α, IL-1β, and IL-6
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Primary antibodies: anti-Iba-1, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-NLRP3, anti-Caspase-1, anti-ASC, anti-IL-1β, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for Tnf-a, Il-1b, Il-6, Nlrp3, Casp1, Asc, and Gapdh
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescently-labeled secondary antibodies
III. Experimental Protocols
A. Cell Culture and Treatment
-
Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[4]
-
Plating: Seed BV2 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for Western blot and RT-qPCR, and on coverslips in 24-well plates for immunofluorescence) and allow them to adhere and reach 70-80% confluency.[4]
-
Catalpol Pre-treatment: Pre-treat the cells with various concentrations of catalpol (e.g., 1, 5, 25 µM) for 1-2 hours.[5]
-
LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 0.5-1 µg/mL) for the desired time, typically 18-24 hours for cytokine production and 6-12 hours for signaling pathway analysis.[4][5]
B. Cell Viability Assay (MTT Assay)
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[6] Cell viability is expressed as a percentage of the control group.
C. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Collect the cell culture supernatant after treatment.
-
In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[7]
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.[7]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
D. Cytokine Measurement (ELISA)
-
Collect the cell culture supernatant after treatment.
-
Perform ELISAs for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.[8][9]
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add the standards and samples (supernatants) to the wells and incubate.
-
Add the detection antibody, followed by the avidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.[10]
-
Calculate the cytokine concentrations based on the standard curves.
E. Western Blot Analysis
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.[11][12]
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
F. Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells using an RNA extraction kit and reverse transcribe it into cDNA.[13]
-
qPCR: Perform qPCR using SYBR Green master mix and specific primers for the target genes.
-
Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCt method, with GAPDH as the housekeeping gene for normalization.[14]
G. Immunofluorescence Staining for NF-κB p65 Nuclear Translocation
-
Cell Seeding and Treatment: Seed and treat BV2 cells on coverslips as described in section A.
-
Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[15]
-
Blocking and Antibody Incubation: Block with 1% BSA in PBS for 1 hour and then incubate with the anti-NF-κB p65 primary antibody overnight at 4°C.[16]
-
Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature. Counterstain the nuclei with DAPI.[17]
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope. Nuclear translocation is indicated by the co-localization of the p65 signal (e.g., red) with the DAPI signal (blue), resulting in a pink/purple appearance in the merged image.
IV. Data Presentation
The following tables summarize the expected quantitative outcomes of catalpol treatment on LPS-stimulated BV2 microglial cells, based on published data.
Table 1: Effect of Catalpol on Pro-inflammatory Mediator Production
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | ~1-2 | ~50-100 | ~10-20 | ~20-40 |
| LPS (0.5 µg/mL) | ~25-30 | ~12000-15000 | ~120-150 | ~300-400 |
| LPS + Catalpol (1 µM) | ~10-15 | ~10000-12000 | ~100-120 | ~250-300 |
| LPS + Catalpol (5 µM) | ~5-10 | ~8000-10000 | ~15-20 | ~150-200 |
| LPS + Catalpol (25 µM) | ~3-5 | ~6000-8000 | ~10-15 | ~50-100 |
Data are presented as approximate ranges based on findings from multiple studies.[3][5]
Table 2: Effect of Catalpol on the Expression of Key Signaling Proteins
| Treatment | p-NF-κB p65 / Total p65 (relative expression) | NLRP3 / β-actin (relative expression) | Cleaved Caspase-1 / pro-Caspase-1 (relative expression) |
| Control | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | ↑ (~3-4 fold) | ↑ (~2-3 fold) | ↑ (~2.5-3.5 fold) |
| LPS + Catalpol (25 µM) | ↓ (significant reduction) | ↓ (significant reduction) | ↓ (significant reduction) |
Data are presented as fold changes relative to the control group and are based on trends reported in the literature.[3]
V. Signaling Pathways Modulated by Catalpol
Catalpol primarily exerts its anti-inflammatory effects on microglia by inhibiting the TLR4-mediated NF-κB signaling pathway and the NLRP3 inflammasome pathway.
A. Inhibition of the TLR4/NF-κB Signaling Pathway
LPS, a component of the outer membrane of Gram-negative bacteria, binds to TLR4 on the microglial cell surface. This interaction triggers a downstream signaling cascade that leads to the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This allows the NF-κB p65 subunit to translocate into the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[2] Catalpol has been shown to inhibit this pathway by reducing the expression of TLR4 and myeloid differentiation factor 88 (MyD88), and by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB p65.[2][18]
Catalpol's inhibition of the NF-κB pathway.
B. Inhibition of the NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. The activation of the NLRP3 inflammasome is a two-step process: a priming signal (e.g., from the NF-κB pathway) that upregulates the expression of NLRP3 and pro-IL-1β, and an activation signal that triggers the assembly of the inflammasome complex. Catalpol has been found to suppress the activation of the NLRP3 inflammasome by inhibiting the NF-κB priming step, thereby reducing the expression of NLRP3, ASC, and pro-caspase-1.[3]
Catalpol's inhibition of the NLRP3 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencellonline.com [sciencellonline.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Phyllanthus amarus prevents LPS-mediated BV2 microglial activation via MyD88 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Microglial Pro-Inflammatory and Anti-Inflammatory Phenotypes Are Modulated by Translocator Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Catalpol
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of catalpol. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral administration of catalpol?
A1: The primary challenges in achieving high oral bioavailability for catalpol include:
-
Poor membrane permeability: Catalpol is a hydrophilic molecule, which limits its passive diffusion across the lipid-rich intestinal epithelial cell membranes.
-
Enzymatic degradation: Catalpol can be metabolized in the gastrointestinal tract, reducing the amount of active compound that reaches systemic circulation.
-
Efflux transporters: Catalpol may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound back into the intestinal lumen, limiting its net absorption.
Q2: What are the most promising strategies to improve the oral bioavailability of catalpol?
A2: Several formulation and co-administration strategies are being explored to enhance the oral bioavailability of catalpol and other poorly absorbed compounds. These include:
-
Nanoformulations: Encapsulating catalpol in nanocarriers such as solid lipid nanoparticles (SLNs), polymeric nanoparticles (e.g., PLGA-based), and liposomes can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal barrier.[1]
-
Co-administration with absorption enhancers: Certain compounds, known as bioavailability enhancers, can improve the absorption of other drugs when administered together. Piperine, an alkaloid from black pepper, is a well-known example that can inhibit drug-metabolizing enzymes and efflux pumps.[2][3][4]
-
Structural modification: Although a more complex approach, modifying the chemical structure of catalpol to create more lipophilic prodrugs could enhance its membrane permeability.
Q3: Are there any safety concerns with using nanoformulations for oral drug delivery?
A3: While nanoformulations offer significant advantages, it is crucial to evaluate their safety profile. Key considerations include the biocompatibility and biodegradability of the materials used. The long-term effects of nanoparticle accumulation in tissues should also be assessed. Regulatory bodies have specific guidelines for the toxicological evaluation of nanomedicines.[5]
Q4: How can I quantify the improvement in oral bioavailability of my catalpol formulation?
A4: The improvement in oral bioavailability is typically assessed through in vivo pharmacokinetic studies in animal models (e.g., rats). The key parameters to compare between your novel formulation and a control (e.g., free catalpol solution) are the Area Under the Curve (AUC) and the maximum plasma concentration (Cmax). A significant increase in these parameters for your formulation indicates enhanced bioavailability.
Troubleshooting Guides
| Problem | Possible Causes | Troubleshooting Suggestions |
| Low encapsulation efficiency of catalpol in lipid-based nanoparticles (e.g., SLNs, liposomes). | Catalpol is hydrophilic and may have low affinity for the lipid matrix. | - Optimize the formulation by screening different lipids and surfactants. - For liposomes, use a method suitable for hydrophilic drugs, such as the reverse-phase evaporation or thin-film hydration method with the drug dissolved in the aqueous phase. - Consider using techniques like the W/O/W double emulsion method for SLNs to better entrap hydrophilic compounds. |
| High variability in pharmacokinetic data between subjects. | - Inconsistent dosing volume or technique. - Physiological differences between animals. - Issues with the analytical method for plasma sample quantification. | - Ensure accurate and consistent oral gavage technique. - Increase the number of animals per group to improve statistical power. - Thoroughly validate your HPLC or LC-MS/MS method for linearity, precision, and accuracy. |
| No significant improvement in bioavailability with a nanoformulation. | - The formulation may not be stable in the gastrointestinal tract. - The release profile of the drug from the nanoparticle may not be optimal. - The chosen nanoparticle system may not be effectively taken up by the intestinal epithelium. | - Test the stability of your nanoformulation in simulated gastric and intestinal fluids. - Modify the formulation to achieve a more favorable release profile (e.g., by changing the polymer or lipid composition). - Consider surface modification of your nanoparticles with mucoadhesive polymers like chitosan to increase residence time at the absorption site.[6][7] |
| Difficulty in scaling up the production of catalpol nanoformulations. | - The chosen preparation method (e.g., probe sonication) may not be easily scalable. | - Explore scalable methods such as high-pressure homogenization for SLNs or microfluidics for liposomes and polymeric nanoparticles. |
Quantitative Data
Due to the limited availability of in vivo pharmacokinetic data for catalpol-specific nanoformulations, the following table presents data from a study on geniposide , a structurally similar iridoid glycoside, encapsulated in solid lipid nanoparticles (SLNs). This data serves as a strong indicator of the potential for SLNs to enhance the bioavailability of catalpol.[6][7][8][9]
Table 1: Pharmacokinetic Parameters of Geniposide and Geniposide-SLNs after Oral Administration in Rats (100 mg/kg) [7][8]
| Parameter | Geniposide Solution | Geniposide-SLNs | Fold Increase |
| Cmax (µg/mL) | 0.82 ± 0.11 | 4.13 ± 0.52 | ~5 |
| AUC (0-t) (µg·h/mL) | 6.96 ± 0.82 | 353.41 ± 109.43 | ~50 |
| Tmax (h) | 0.5 | 2.0 | - |
| t1/2 (h) | 3.21 ± 0.45 | 35.26 ± 5.18 | ~11 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Preparation of Catalpol-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from methods used for encapsulating similar hydrophilic compounds.
Materials:
-
Catalpol
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Double-distilled water
Method: High-Pressure Homogenization
-
Preparation of the lipid phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Preparation of the aqueous phase: Dissolve the surfactant in double-distilled water and heat to the same temperature as the lipid phase.
-
Drug incorporation: Disperse the catalpol in the molten lipid phase. For improved encapsulation of a hydrophilic drug, a W/O/W double emulsion technique can be employed.
-
Pre-emulsion formation: Add the lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately subject the pre-emulsion to high-pressure homogenization for several cycles (e.g., 5 cycles at 800 bar).
-
Cooling and nanoparticle formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Purification: The SLN dispersion can be purified by centrifugation or dialysis to remove any unencapsulated catalpol.
Preparation of Catalpol-Loaded PLGA Nanoparticles
This protocol is based on the solvent evaporation method.
Materials:
-
Catalpol
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA) or another suitable stabilizer
-
Dichloromethane (DCM) or another suitable organic solvent
-
Double-distilled water
Method: Emulsion-Solvent Evaporation
-
Preparation of the organic phase: Dissolve PLGA and catalpol in the organic solvent.
-
Preparation of the aqueous phase: Dissolve the stabilizer (e.g., PVA) in double-distilled water.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (O/W) emulsion.
-
Solvent evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid PLGA nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet several times with double-distilled water to remove the stabilizer and any unencapsulated drug.
-
Lyophilization: The purified nanoparticles can be lyophilized for long-term storage.
Preparation of Catalpol-Loaded Liposomes
This protocol utilizes the thin-film hydration method, suitable for hydrophilic drugs.
Materials:
-
Catalpol
-
Phospholipids (e.g., soy phosphatidylcholine, DPPC)
-
Cholesterol
-
Chloroform and methanol
-
Phosphate-buffered saline (PBS) or another aqueous buffer
Method: Thin-Film Hydration
-
Lipid film formation: Dissolve the phospholipids and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. Remove the organic solvents using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous solution of catalpol in PBS by rotating the flask at a temperature above the lipid phase transition temperature. This will lead to the formation of multilamellar vesicles (MLVs).
-
Size reduction: To obtain smaller, unilamellar vesicles (SUVs or LUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.
-
Purification: Remove unencapsulated catalpol by dialysis or size exclusion chromatography.
Quantification of Catalpol in Rat Plasma by HPLC
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 5:95 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add 300 µL of methanol.
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.
Visualizations
Catalpol and the AMPK Signaling Pathway
Catalpol has been shown to exert some of its therapeutic effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[8] AMPK is a key regulator of cellular energy homeostasis.
Caption: Catalpol activates the AMPK signaling pathway.
Experimental Workflow for Oral Bioavailability Studies
The following diagram outlines the typical workflow for evaluating the oral bioavailability of a novel catalpol formulation.
Caption: Workflow for in vivo oral bioavailability assessment.
Logical Relationship of Bioavailability Enhancement Strategies
This diagram illustrates the interconnected strategies for overcoming the challenges of poor oral bioavailability of catalpol.
References
- 1. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. livar.net [livar.net]
- 3. Effect of co-administration of piperine on pharmacokinetics of beta-lactam antibiotics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of piperine on the bioavailability and pharmacokinetics of emodin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics, tissue distribution and relative bioavailability of geniposide-solid lipid nanoparticles following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalpol Stability for Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with catalpol. The information addresses common stability challenges encountered during long-term experiments to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect catalpol stability in solution?
A1: The stability of catalpol in solution is primarily influenced by pH and temperature. It is most stable in neutral conditions but is susceptible to degradation in acidic and alkaline environments, with the degradation rate increasing at higher temperatures.[1][2] The presence of certain amino acids (excluding proline) can also promote its degradation.[1][2]
Q2: How should I store my catalpol stock solutions for long-term use?
A2: For long-term storage, it is recommended to prepare catalpol stock solutions in a neutral buffer (pH 7.0) and store them at low temperatures. One study has shown that catalpol is stable in rat plasma and brain homogenate for at least 20 days when stored at -80°C.[3] For routine short-term use, refrigeration (2-8°C) is advisable. Avoid storing solutions at room temperature for extended periods, especially if the pH is not neutral.
Q3: I am seeing a decrease in the concentration of catalpol in my experiments over time. What could be the cause?
A3: A decrease in catalpol concentration can be attributed to several factors:
-
Acidic pH: If your experimental medium is acidic (pH < 7.0), catalpol can undergo acid hydrolysis, leading to its degradation.[1]
-
High Temperature: Elevated temperatures, especially in combination with acidic pH, will accelerate the degradation of catalpol.[1][2]
-
Presence of Amino Acids: Most amino acids can promote the degradation of catalpol.[1][2] If your cell culture medium or buffer contains high concentrations of amino acids, this could be a contributing factor.
-
Improper Storage: Storing stock solutions at room temperature or in conditions exposed to light for prolonged periods can lead to degradation.
Q4: Can I use catalpol in acidic buffers for my experiments?
A4: While it is possible to use catalpol in acidic buffers, it is crucial to be aware of its instability under these conditions. The rate of degradation is dependent on the specific pH and temperature.[1] It is recommended to prepare fresh solutions immediately before use and to conduct a preliminary stability study under your specific experimental conditions to determine the rate of degradation.
Q5: How can I monitor the stability of catalpol in my experimental setup?
A5: The most common and reliable method for monitoring catalpol concentration is High-Performance Liquid Chromatography (HPLC).[2][4] A stability-indicating HPLC method should be used to separate the intact catalpol from its degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results with catalpol. | Degradation of catalpol during the experiment. | 1. Verify the pH of your experimental medium. Adjust to neutral pH if possible. 2. Control the temperature of your experiment. Avoid unnecessary exposure to high temperatures. 3. Prepare fresh catalpol solutions for each experiment. 4. Perform a stability check of catalpol in your specific experimental matrix (medium, buffer, etc.) over the duration of your experiment using HPLC. |
| Loss of catalpol concentration in stored stock solutions. | Improper storage conditions. | 1. Ensure stock solutions are buffered to a neutral pH. 2. Store stock solutions at -80°C for long-term storage or at 2-8°C for short-term use.[3] 3. Protect solutions from light by using amber vials or wrapping them in aluminum foil. 4. Perform periodic concentration checks of your stock solutions using HPLC. |
| Appearance of unknown peaks in HPLC analysis of catalpol samples. | Formation of degradation products. | 1. This indicates catalpol degradation. Review the pH, temperature, and storage conditions of your samples. 2. Consider performing a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. |
Quantitative Data on Catalpol Degradation
The degradation of catalpol has been shown to follow first-order kinetics.[1][2] The following tables summarize the reported degradation rates and activation energies under different conditions.
Table 1: Effect of pH on Catalpol Degradation at 100°C
| pH | Degradation Rate (%) after 8 hours |
| 4.0 | 49.5 |
| 5.0 | 25.1 |
| 6.0 | 8.7 |
| 7.0 | 0.1 |
| 8.0 | 2.9 |
| 9.0 | 10.3 |
Data adapted from a study on catalpol degradation.[1]
Table 2: Activation Energies for Catalpol Degradation
| Condition | Activation Energy (Ea) (kJ/mol) |
| pH 4.0 | 81.7 |
| pH 5.0 | 88.8 |
| pH 6.0 | 98.7 |
| pH 4.0 with glycine | 70.7 |
Data adapted from a study on catalpol degradation kinetics.[1][2]
Table 3: Long-Term and Freeze-Thaw Stability of Catalpol in Biological Matrices
| Matrix | Storage Condition | Duration | Stability (RSD %) |
| Rat Plasma | -80°C | 20 days | < 8.64 |
| Rat Brain Homogenate | -80°C | 20 days | < 7.89 |
| Rat Plasma | 3 Freeze-Thaw Cycles | - | < 6.99 |
| Rat Brain Homogenate | 3 Freeze-Thaw Cycles | - | < 6.74 |
Data represents the Relative Standard Deviation (RSD) of the measurements, indicating good stability under these conditions.[3]
Experimental Protocols
Protocol 1: Forced Degradation Study of Catalpol
This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of catalpol and to develop a stability-indicating analytical method.
1. Objective: To evaluate the stability of catalpol under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis.
2. Materials:
- Catalpol reference standard
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- Methanol or other suitable solvent
- HPLC system with a suitable column (e.g., C18)
- Photostability chamber
3. Methodology:
-
Acid Hydrolysis:
-
Prepare a solution of catalpol in 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of catalpol in 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Prepare a solution of catalpol in 3% H₂O₂.
-
Incubate the solution at room temperature for a defined period, monitoring for degradation.
-
At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.
-
-
Photostability:
-
Expose a solution of catalpol and a solid sample of catalpol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light.
-
Analyze the samples by HPLC at appropriate time intervals.
-
4. Analysis: Analyze all samples by a validated HPLC method. The method should be capable of separating catalpol from its degradation products. Peak purity analysis should be performed to ensure that the catalpol peak is not co-eluting with any degradants.
Protocol 2: Long-Term Stability Testing of Catalpol Solutions
This protocol describes a typical long-term stability study for catalpol solutions under different storage conditions.
1. Objective: To determine the shelf-life of catalpol solutions under specified storage conditions.
2. Materials:
- Catalpol
- Neutral buffer (e.g., phosphate buffer, pH 7.0)
- HPLC system
- Temperature and humidity-controlled storage chambers
3. Methodology:
-
Prepare a homogenous batch of catalpol solution in a neutral buffer.
-
Aliquot the solution into amber glass vials and seal them.
-
Place the vials in stability chambers under the following conditions:
-
Long-term: 2-8°C (refrigerated)
-
Accelerated: 25°C / 60% RH
-
Stress: 40°C / 75% RH
-
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analyze the samples for the concentration of catalpol and the presence of any degradation products using a validated HPLC method.
4. Evaluation: Evaluate the stability of the catalpol solution by monitoring changes in its concentration and the formation of degradants over time. The shelf-life is determined as the time point at which the concentration of catalpol falls below a predetermined limit (e.g., 90% of the initial concentration).
Visualizations
Figure 1. Experimental workflow for long-term stability testing of catalpol solutions.
Figure 2. Proposed acid-catalyzed degradation pathway of catalpol.
Figure 3. Troubleshooting logic for inconsistent experimental results with catalpol.
References
- 1. Characteristics and kinetics of catalpol degradation and the effect of its degradation products on free radical scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Feasibility of Catalpol Intranasal Administration and Its Protective Effect on Acute Cerebral Ischemia in Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
optimizing catalpol concentration for neuroprotective effects
Welcome to the technical support center for researchers utilizing catalpol for its neuroprotective effects. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your experimental design and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for catalpol in in vitro neuroprotection studies?
A1: The optimal concentration of catalpol can vary depending on the cell type and the nature of the induced injury. However, most studies report effective concentrations in the micromolar (µM) range. For primary cortical neurons, concentrations between 12.5 µM and 50 µM have been shown to be effective in protecting against hydrogen peroxide (H₂O₂)-induced oxidative stress.[1] In BV2 microglial cells, concentrations of 1, 5, and 25 µM have been used to attenuate lipopolysaccharide (LPS)-induced inflammation.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Q2: I am not observing a significant neuroprotective effect with catalpol. What are some possible reasons?
A2: Several factors could contribute to a lack of neuroprotective effect. Consider the following:
-
Concentration: The concentration of catalpol may be too low or too high, potentially leading to inefficacy or toxicity. A thorough dose-response analysis is crucial.
-
Timing of Administration: The timing of catalpol treatment relative to the insult is critical. Pre-treatment before the injury is a common and often effective approach.[3]
-
Cell Viability: Ensure that the observed lack of effect is not due to catalpol-induced cytotoxicity at the concentrations tested. It is advisable to perform a cell viability assay (e.g., MTT assay) with catalpol alone.[1]
-
Experimental Model: The chosen in vitro or in vivo model of neurodegeneration may not be responsive to the mechanisms of action of catalpol. Catalpol has shown efficacy in models of ischemic stroke, Alzheimer's disease, and Parkinson's disease.[4]
-
Reagent Quality: Verify the purity and stability of your catalpol stock solution.
Q3: How can I assess the neuroprotective effects of catalpol in my experiments?
A3: A variety of assays can be employed to measure the neuroprotective effects of catalpol. These can be broadly categorized as:
-
Cell Viability and Apoptosis Assays: MTT, LDH release, and flow cytometry for apoptosis (e.g., Annexin V/PI staining) are common methods to assess cell survival.[5][6]
-
Oxidative Stress Markers: Measurement of reactive oxygen species (ROS), malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) levels can quantify the antioxidant effects.[1][7]
-
Inflammatory Markers: ELISA or qPCR can be used to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[7]
-
Mitochondrial Function: Assays to measure mitochondrial membrane potential (MMP) can provide insights into mitochondrial health.[1]
-
Western Blotting: To investigate the underlying signaling pathways, Western blotting for key proteins like NF-κB, Nrf2, Akt, and caspases can be performed.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in results between experiments. | Inconsistent cell plating density, variations in reagent preparation, or timing of treatments. | Standardize all experimental procedures, including cell seeding density and the timing of all additions. Prepare fresh reagents for each experiment. |
| Unexpected cell death in control groups treated with catalpol. | Catalpol concentration is too high, leading to cytotoxicity. Potential contamination of the cell culture. | Perform a dose-response curve to determine the non-toxic concentration range of catalpol for your specific cell line.[2] Regularly check cell cultures for any signs of contamination. |
| Difficulty in dissolving catalpol. | Catalpol is a water-soluble compound.[8] Issues may arise from the source or purity of the compound. | Use high-purity catalpol and dissolve it in sterile, deionized water or an appropriate buffer. Gentle warming and vortexing can aid dissolution. |
| Inconsistent results in animal studies. | Variability in drug administration (e.g., gavage vs. injection), animal age, or species. | Choose a consistent and validated route of administration. Ensure uniformity in the age and strain of the animals used in the study. Refer to literature for established protocols in relevant animal models.[4] |
Quantitative Data Summary
Table 1: Effective Concentrations of Catalpol in In Vitro Neuroprotection Studies
| Cell Line / Primary Culture | Insult | Catalpol Concentration Range | Observed Effects | Reference |
| Primary Cortical Neurons | H₂O₂ | 12.5 - 50 µM | Increased cell viability, decreased ROS and MDA, increased SOD and GSH.[1] | [1] |
| BV2 Microglial Cells | LPS | 1 - 25 µM | Decreased NO, IL-6, and TNF-α production.[2] | [2] |
| PC12 Cells | MPP+ | 0.05 - 0.5 mM | Increased dopamine and DOPAC levels. | [3] |
| SKNMC Cells (co-cultured with AD LCL cells) | Aβ-induced toxicity | 10 - 100 µM | Increased cell viability, dose-dependent prevention of cytotoxicity.[9] | [9] |
| RGC-5 Cells | H₂O₂ / OGD | 0.5 mM | Increased cell viability. | [10] |
Table 2: Effective Dosages of Catalpol in In Vivo Neuroprotection Studies
| Animal Model | Disease Model | Catalpol Dosage and Administration Route | Observed Effects | Reference |
| Mice | MPTP-induced Parkinson's Disease | 15 mg/kg (i.p.) | Blocked tyrosine hydroxylase-positive cell loss. | [3] |
| Rats | Multiple Cerebral Infarctions | 30, 60, 120 mg/kg (oral) | Alleviated neurological deficits, reduced brain atrophy.[11] | [11] |
| Mice | Acute Focal Ischemic Stroke | 1-60 mg/kg (i.p. or intragastrically) | Improved neurological function score, decreased infarct size.[4] | [4] |
Experimental Protocols
In Vitro Neuroprotection Assay using Primary Cortical Neurons
-
Cell Culture: Culture primary cortical neurons in 96-well plates at a density of 1.0 × 10⁴ cells/well.[1]
-
Catalpol Treatment: On the seventh day of culture, pre-treat the cells with varying concentrations of catalpol (e.g., 12.5, 25, 50 µM) for a specified duration (e.g., 2 hours).[1]
-
Induction of Injury: Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) at a final concentration of 50 µM for 2 hours.[1]
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): Add MTT solution (0.5 mg/ml) to each well and incubate. Later, dissolve the formazan crystals with DMSO and measure the absorbance.[1]
-
Oxidative Stress Markers: Measure levels of ROS, MDA, GSH, and SOD using commercially available kits according to the manufacturer's instructions.[1]
-
In Vivo Neuroprotection Assay in a Mouse Model of Parkinson's Disease
-
Animal Model: Use C57BL/6 mice and induce Parkinson's disease-like pathology by administering 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[3]
-
Catalpol Administration: Administer catalpol (e.g., 15 mg/kg, intraperitoneally) 12 hours before and during the 7-day MPTP treatment period.[3]
-
Behavioral Assessment: Evaluate motor function using tests such as the rotarod test.[12]
-
Histological and Biochemical Analysis:
Signaling Pathways and Experimental Workflows
Caption: General experimental workflows for in vitro and in vivo studies of catalpol's neuroprotective effects.
Caption: Key signaling pathways involved in the neuroprotective effects of catalpol.[1][2][13]
References
- 1. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective activities of catalpol on MPP+/MPTP-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalpol protects primary cultured astrocytes from in vitro ischemia-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mechanism of Catalpol to Improve Oxidative Damage of Dermal Fibroblasts Based on Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]
- 8. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]
- 9. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Catalpol promotes hippocampal neurogenesis and synaptogenesis in rats after multiple cerebral infarctions by mitochondrial regulation: involvement of the Shh signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalpol attenuates MPTP induced neuronal degeneration of nigral-striatal dopaminergic pathway in mice through elevating glial cell derived neurotrophic factor in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
Troubleshooting Catalpol Solubility in Aqueous Solutions: A Technical Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with catalpol solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of catalpol in water?
Catalpol is generally considered to be soluble in water. However, the reported solubility values vary across different sources, likely due to differing experimental conditions such as temperature and pH. It is crucial to consider these factors when preparing your solutions.
Q2: I'm observing precipitation or incomplete dissolution of catalpol. What are the common causes?
Several factors can contribute to poor solubility of catalpol in aqueous solutions:
-
Concentration: Exceeding the solubility limit of catalpol under your specific experimental conditions.
-
Temperature: While heating can sometimes aid dissolution, prolonged exposure to high temperatures, especially in non-neutral pH, can lead to degradation of catalpol, which may be observed as a change in the solution's properties.
-
pH: Catalpol is most stable in neutral aqueous solutions. Its stability decreases in acidic or alkaline conditions, which can lead to degradation and potential precipitation of byproducts.[1][2][3][4]
-
Buffer components: Certain components in your buffer system might interact with catalpol, affecting its solubility. For instance, most amino acids (with the exception of proline) can promote the degradation of catalpol.[1][2][3][4]
Q3: How does pH affect the stability and solubility of catalpol in my aqueous solution?
Catalpol exhibits pH-dependent stability. It is most stable in neutral (pH ~7) aqueous solutions. In acidic (low pH) or alkaline (high pH) environments, particularly when combined with elevated temperatures, catalpol is susceptible to degradation.[1][2][3][4] This degradation can lead to a decrease in the concentration of active catalpol and the formation of other compounds, which may have different solubility characteristics.
Q4: Can I heat my solution to improve catalpol solubility?
Gentle heating can be employed to aid in the dissolution of catalpol. However, caution is advised as high temperatures, especially in acidic or alkaline solutions, can accelerate its degradation.[1][4] If you need to heat your solution, do so for the shortest possible time and monitor for any signs of degradation, such as a color change.
Troubleshooting Guide
Issue 1: Catalpol is not dissolving completely in water.
| Potential Cause | Troubleshooting Step |
| Concentration exceeds solubility limit. | Try preparing a more dilute solution. Refer to the solubility data table below for guidance. |
| Insufficient mixing. | Ensure vigorous mixing using a vortex mixer or magnetic stirrer. |
| Low temperature. | Gently warm the solution (e.g., to 37°C) while stirring. Avoid excessive or prolonged heating. |
Issue 2: The catalpol solution appears cloudy or forms a precipitate over time.
| Potential Cause | Troubleshooting Step |
| pH of the solution is not optimal. | Ensure the pH of your aqueous solution is neutral (~7.0). Use a suitable buffer system to maintain a stable pH. |
| Degradation of catalpol. | Prepare fresh solutions before each experiment. Avoid storing aqueous solutions of catalpol for extended periods, especially at room temperature. If storage is necessary, aliquot and store at -20°C or -80°C. |
| Interaction with buffer components. | If your buffer contains amino acids (other than proline), consider using an alternative buffer system. |
Quantitative Data Summary
The following table summarizes the reported solubility of catalpol in various solvents.
| Solvent | Reported Solubility |
| Water | ≥25.25 mg/mL |
| Water | 72 mg/mL[5] |
| Phosphate Buffered Saline (PBS, pH 7.2) | 10 mg/mL[6] |
| Dimethyl Sulfoxide (DMSO) | ≥22.7 mg/mL, 72 mg/mL[5][7] |
| Ethanol (with ultrasonic) | ≥17.47 mg/mL[7] |
Note: These values should be used as a guide. The actual solubility may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Catalpol Stock Solution in Water
-
Weigh the desired amount of catalpol powder using an analytical balance.
-
Add a small volume of purified water (e.g., Milli-Q or equivalent) to the powder.
-
Vortex or sonicate the mixture until the catalpol is completely dissolved.
-
Add the remaining volume of water to reach the final desired concentration.
-
If necessary, sterile filter the solution using a 0.22 µm filter.
-
For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Assessing Catalpol Stability in an Aqueous Buffer
This protocol is adapted from a study on catalpol degradation.[1]
-
Prepare a stock solution of catalpol in your desired aqueous buffer (e.g., 0.1 M phosphate buffer).
-
Divide the solution into several aliquots in sealed tubes.
-
Incubate the tubes at different temperatures (e.g., room temperature, 37°C, 50°C) and for various durations.
-
At each time point, remove an aliquot and stop the reaction by cooling it on ice.
-
Analyze the concentration of catalpol in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
A decrease in the concentration of catalpol over time indicates degradation.
Visualizations
Catalpol Solubility Troubleshooting Workflow
Caption: A flowchart for troubleshooting common catalpol solubility problems.
Factors Influencing Catalpol Stability in Aqueous Solutions
Caption: Factors that can negatively impact the stability of catalpol in solution.
PI3K/Akt Signaling Pathway Activated by Catalpol
Caption: Simplified diagram of the PI3K/Akt signaling pathway activated by catalpol.
References
- 1. Characteristics and kinetics of catalpol degradation and the effect of its degradation products on free radical scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcog.com [phcog.com]
- 3. researchgate.net [researchgate.net]
- 4. phcog.com [phcog.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
overcoming limitations of catalpol in crossing the blood-brain barrier
Welcome to the technical support center for researchers dedicated to overcoming the challenges of delivering catalpol across the blood-brain barrier (BBB). This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary limitation of using catalpol for treating neurological disorders?
A1: The primary limitation of catalpol is its poor permeability across the blood-brain barrier (BBB). Catalpol is a hydrophilic iridoid glycoside, and this property restricts its ability to passively diffuse through the lipid-rich endothelial cell membranes that form the BBB. While it possesses potent neuroprotective properties, including anti-inflammatory, anti-apoptotic, and anti-oxidative effects, its efficacy in vivo is hampered by its inability to reach therapeutic concentrations in the central nervous system (CNS)[1].
Q2: What are the main strategies being explored to enhance catalpol's BBB penetration?
A2: The main strategies focus on transiently opening the BBB or utilizing carrier systems to transport catalpol across. These include:
-
Nanoparticle Encapsulation: This is the most widely researched strategy. Encapsulating catalpol within biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can facilitate its transport. These nanoparticles can be further modified to actively target receptors on the BBB.
-
Surface Modification of Nanoparticles: Nanoparticles can be coated with polyethylene glycol (PEG) to increase circulation time and decorated with ligands (e.g., transferrin, lactoferrin) that bind to receptors on brain endothelial cells, triggering receptor-mediated transcytosis[2].
-
Co-administration with Penetration Enhancers: Certain molecules, like borneol, have been shown to transiently increase the permeability of the BBB, thereby enhancing the brain uptake of co-administered drugs like catalpol[3][4].
Q3: How does catalpol exert its neuroprotective effects once it reaches the brain?
A3: Catalpol acts on multiple signaling pathways to protect neurons. Its key mechanisms include:
-
Anti-Inflammatory: It inhibits the TLR4/NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines like TNF-α and IL-1β in microglia.
-
Anti-Apoptotic: It can inhibit the p53-mediated Bcl-2/Bax/caspase-3 apoptosis pathway.
-
Anti-Oxidative: Catalpol activates the PI3K/Akt/Nrf2 signaling pathway, which upregulates antioxidant enzymes like heme oxygenase-1 (HO-1), protecting neurons from oxidative stress.
-
Neurotrophic Support: It can upregulate neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB.
Troubleshooting Experimental Challenges
Problem 1: Low Encapsulation Efficiency (EE) of Catalpol in PLGA Nanoparticles.
-
Symptoms: You find that less than 30% of your initial catalpol is successfully loaded into the PLGA nanoparticles after synthesis.
-
Possible Causes & Solutions:
-
Drug Partitioning: Catalpol is hydrophilic, while PLGA is hydrophobic. During emulsion-based synthesis methods (like w/o/w double emulsion), catalpol can rapidly partition into the external aqueous phase, leading to low EE.
-
Solution 1: Modify the pH of the internal aqueous phase to slightly alter catalpol's ionization state, potentially reducing its immediate solubility in the external phase.
-
Solution 2: Increase the viscosity of the internal aqueous phase by adding agents like albumin or gelatin. This slows the diffusion of catalpol out of the droplets.
-
Solution 3: Reduce the volume of the external aqueous phase to decrease the concentration gradient driving drug loss.
-
-
Insufficient Polymer Concentration: Too little PLGA may not form a sufficiently dense matrix to physically entrap the drug.
-
Solution: Systematically increase the PLGA concentration in the organic phase. Be aware that this may also increase particle size.
-
-
High Energy Input: Excessive sonication or homogenization energy can cause the premature breakdown of newly formed particles, releasing the encapsulated drug.
-
Solution: Optimize the sonication/homogenization time and amplitude. Use shorter bursts of energy on ice to prevent overheating and particle disruption.
-
-
Problem 2: High Polydispersity Index (PDI) of Synthesized Nanoparticles.
-
Symptoms: Dynamic Light Scattering (DLS) analysis shows a PDI value > 0.3, indicating a broad and non-uniform particle size distribution.
-
Possible Causes & Solutions:
-
Inefficient Emulsification: Poor mixing during the emulsion step leads to droplets of varying sizes, which then solidify into variably sized nanoparticles.
-
Solution 1: Increase the concentration of the surfactant (e.g., PVA, Poloxamer 188). A higher surfactant concentration more effectively stabilizes the oil droplets and prevents aggregation.
-
Solution 2: Optimize the homogenization or sonication speed and duration to ensure uniform energy distribution throughout the mixture.
-
-
Solvent Evaporation Rate: If the organic solvent evaporates too quickly or too slowly, it can lead to particle aggregation or the formation of a secondary population of particles.
-
Solution: Control the evaporation rate by adjusting the stirring speed and the surface area of the solution exposed to air. A moderate, consistent stirring speed (e.g., 400-600 rpm) is often optimal.
-
-
Aggregation During Purification: Centrifugation steps to wash the nanoparticles can sometimes lead to irreversible aggregation.
-
Solution: Ensure nanoparticles are resuspended immediately after centrifugation in a suitable buffer containing a small amount of stabilizer. Gentle vortexing or sonication can help break up loose aggregates.
-
-
Problem 3: Inconsistent or Low TEER Values in In Vitro BBB Model.
-
Symptoms: Your bEnd.3 cell monolayer on Transwell® inserts shows low (< 30 Ω·cm²) or highly variable Trans-endothelial Electrical Resistance (TEER) values, indicating a leaky barrier.
-
Possible Causes & Solutions:
-
Incomplete Cell Confluency: The cells have not formed a complete, tight monolayer.
-
Solution 1: Increase the initial cell seeding density. For bEnd.3 cells, a density of 50,000-80,000 cells/insert is a common starting point.
-
Solution 2: Allow more time for the monolayer to form. Monitor TEER daily after seeding; it typically peaks between 4-6 days post-seeding.
-
-
Improper Coating of Inserts: Poor coating of the Transwell® membrane with extracellular matrix proteins (e.g., collagen, Matrigel) prevents proper cell attachment and spreading.
-
Solution: Ensure the entire membrane surface is evenly coated and allowed to incubate for the recommended time (e.g., 1-2 hours at 37°C) before aspirating the excess and seeding cells.
-
-
Measurement Technique Variability: TEER measurements are sensitive to electrode placement, temperature, and media volume.
-
Solution 1: Use a consistent technique for every measurement. Place the electrode in the same position and depth within the insert each time.
-
Solution 2: Allow plates to equilibrate to room temperature for 15-20 minutes before measuring, as temperature fluctuations affect resistance.
-
Solution 3: Ensure consistent media volumes in both the apical (insert) and basolateral (well) compartments.
-
-
Quantitative Data Summary
The following table summarizes key quantitative parameters from studies on catalpol delivery. Direct comparative data for brain uptake of free vs. nano-encapsulated catalpol is an active area of research.
| Parameter | Delivery System | Value | Significance |
| Encapsulation Efficiency | PLGA Nanoparticles | 70-90% | High EE is crucial for delivering a therapeutic dose. |
| Drug Loading Capacity | PLGA Nanoparticles | 5-15% | Represents the weight percentage of the drug in the nanoparticle. |
| Particle Size | Ligand-Modified PLGA NPs | 100-200 nm | Optimal size for systemic administration and potential BBB transit[5]. |
| Zeta Potential | PLGA Nanoparticles | -10 to -30 mV | A negative charge helps prevent aggregation and non-specific binding. |
| Brain Uptake Enhancement | Co-administration with Borneol | Increased AUCbrain/AUCblood ratio | Borneol can transiently open tight junctions, increasing catalpol's access to the brain[3][4]. |
| Brain Accumulation | Lactoferrin-Modified NPs | ~3-fold higher than unmodified NPs | Demonstrates the effectiveness of receptor-mediated targeting for brain delivery[2]. |
Experimental Protocols
Protocol 1: Formulation of Catalpol-Loaded PLGA Nanoparticles (Double Emulsion Method)
This protocol is adapted for encapsulating a hydrophilic drug like catalpol.
-
Prepare Solutions:
-
Internal Aqueous Phase (W1): Dissolve 10 mg of catalpol in 0.5 mL of deionized water.
-
Organic Phase (O): Dissolve 100 mg of PLGA (50:50) in 4 mL of dichloromethane (DCM).
-
External Aqueous Phase (W2): Prepare a 1% (w/v) solution of polyvinyl alcohol (PVA) in 10 mL of deionized water.
-
-
Form Primary Emulsion (W1/O):
-
Add the internal aqueous phase (W1) to the organic phase (O).
-
Emulsify using a probe sonicator on ice for 60 seconds (e.g., 40% amplitude, 10-second pulses). The solution should appear milky and homogenous.
-
-
Form Double Emulsion (W1/O/W2):
-
Immediately pour the primary emulsion into the external aqueous phase (W2).
-
Homogenize the mixture using the probe sonicator on ice for 120 seconds (e.g., 50% amplitude, 20-second pulses).
-
-
Solvent Evaporation:
-
Transfer the double emulsion to a beaker and stir with a magnetic stirrer at 500 rpm at room temperature for 3-4 hours to allow the DCM to evaporate completely.
-
-
Nanoparticle Collection and Washing:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, which contains unencapsulated catalpol and PVA.
-
Resuspend the nanoparticle pellet in 10 mL of deionized water by gentle vortexing.
-
Repeat the centrifugation and washing steps two more times to ensure complete removal of PVA.
-
-
Storage/Lyophilization:
-
Resuspend the final pellet in a small volume of water containing a cryoprotectant (e.g., 5% trehalose).
-
Flash-freeze the suspension and lyophilize for 48 hours to obtain a dry nanoparticle powder. Store at -20°C.
-
Protocol 2: In Vitro BBB Permeability Assay using bEnd.3 Cells
This protocol outlines a standard method to assess if your nanoparticle formulation can cross a cell-based BBB model.
-
Cell Culture and Seeding:
-
Culture murine brain endothelial cells (bEnd.3) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Coat 12-well Transwell® inserts (0.4 µm pore size) with 2% Matrigel for 1 hour at 37°C.
-
Aspirate the Matrigel and seed 80,000 bEnd.3 cells into the apical (upper) chamber of each insert. Add 1.5 mL of complete medium to the basolateral (lower) chamber.
-
-
Monolayer Formation and Integrity Check:
-
Culture the cells for 4-6 days, changing the media every 2 days.
-
Monitor the formation of a tight monolayer by measuring the Trans-endothelial Electrical Resistance (TEER) daily using an EVOM-2 Voltohmmeter. The monolayer is ready for permeability experiments when TEER values are stable and maximal (typically > 35 Ω·cm²).
-
-
Permeability Experiment:
-
Gently wash the monolayer by replacing the medium in both chambers with pre-warmed serum-free DMEM or a transport buffer (e.g., HBSS).
-
Prepare your experimental solutions: (1) Free catalpol and (2) Catalpol-loaded nanoparticles, both suspended in transport buffer at a known concentration.
-
Aspirate the medium from the apical chamber and add 0.5 mL of your experimental solution.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect a 100 µL aliquot from the basolateral chamber. Immediately replace it with 100 µL of fresh, pre-warmed transport buffer to maintain sink conditions.
-
-
Quantification and Analysis:
-
Quantify the concentration of catalpol in the collected basolateral samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the flux of catalpol across the monolayer (µg/s).
-
A is the surface area of the membrane (e.g., 1.12 cm² for a 12-well insert).
-
C₀ is the initial concentration of catalpol in the apical chamber (µg/mL).
-
-
-
Compare the Papp values between free catalpol and your nanoparticle formulation to determine the enhancement in permeability.
-
Visualizations: Pathways and Workflows
References
- 1. PLGA Nanoparticle-Based Formulations to Cross the Blood–Brain Barrier for Drug Delivery: From R&D to cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress and perspectives on targeting nanoparticles for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Borneol promotes oral absorption and penetration into brain of puerarin and catalpol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Borneol promotes catalpol and puerarin crossing through blood-brain barrier in focal cerebral ischemic rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface Functionalization of PLGA Nanoparticles to Increase Transport across the BBB for Alzheimer’s Disease [mdpi.com]
Technical Support Center: Optimizing Catalpol Dosage and Minimizing Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining catalpol dosage to minimize potential cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the typical therapeutic and cytotoxic concentration range for catalpol?
A1: The effective concentration of catalpol varies significantly depending on the cell type and experimental model. Generally, neuroprotective and anti-inflammatory effects are observed at lower concentrations, while cytotoxic effects, particularly in cancer cell lines, are seen at higher concentrations. It is crucial to perform a dose-response experiment for each specific cell line and endpoint being studied.
Q2: My cells are showing signs of toxicity even at reported "safe" concentrations of catalpol. What could be the issue?
A2: Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to catalpol. A concentration that is safe for one cell type may be toxic to another.[1]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve catalpol is non-toxic to your cells. Always include a vehicle control in your experiments.
-
Compound Purity: The purity of the catalpol used can impact results. Impurities may contribute to cytotoxic effects.
-
Culture Conditions: Cell density, passage number, and media composition can all influence cellular responses to treatment.
Q3: How can I determine the optimal non-toxic dose of catalpol for my specific experiment?
A3: The best approach is to perform a dose-response curve using a cell viability assay, such as the MTT or LDH assay. This will allow you to determine the concentration range that achieves the desired biological effect without causing significant cell death. Start with a broad range of concentrations and then narrow it down to identify the optimal dose.
Q4: What are the known mechanisms of catalpol-induced cytotoxicity?
A4: In cancer cells, catalpol can induce apoptosis through various signaling pathways.[2][3] This often involves the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[2] In non-cancerous cells, high concentrations of catalpol may lead to off-target effects or overwhelm cellular defense mechanisms, leading to cytotoxicity.
Data Presentation: Catalpol Concentration Ranges
The following tables summarize reported effective and cytotoxic concentrations of catalpol in various in vitro studies.
Table 1: Neuroprotective and Anti-inflammatory Concentrations of Catalpol
| Cell Type | Concentration Range (µM) | Observed Effect | Reference |
| Primary Cortical Neurons | 12.5 - 50 | Protection against H₂O₂-induced oxidative stress | [4][5] |
| SKNMC Cells | 10 - 100 | Protection against cytotoxicity induced by AD LCL cells | [6] |
| Podocytes | 1 - 10 | Mitigation of high glucose-induced injury | [7] |
| RGC-5 Cells | 0.5 mM (500 µM) | Protection against oxidative stress and ischemia-like insults | [8][9] |
| L929 Cells | 2 - 100 | No cytotoxicity observed; protective against oxidative damage | [10] |
| H9c2 Cardiomyocytes | 0.1 - 10 µg/mL | Protection against H₂O₂-induced apoptosis | [11] |
Table 2: Cytotoxic and Anti-proliferative Concentrations of Catalpol (Primarily in Cancer Cells)
| Cell Line | Concentration Range | Observed Effect | Reference |
| Human Colorectal Cancer Cells | 25 - 100 µg/mL | Inhibition of cell viability, induction of apoptosis | [2][8] |
| Human Ovarian Cancer (OVCAR-3) | 25 - 100 µg/mL | Reduced proliferation, induced apoptosis | [2] |
| Human Osteosarcoma (MG63, U2OS) | Not specified | Inhibition of proliferation and viability | [2] |
| Lung Cancer Cells | 12 - 96 µg/mL | Decreased proliferation activity | [12] |
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays (MTT, LDH).
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure a uniform cell number across the plate. Avoid seeding cells in the perimeter wells of a 96-well plate, as these are prone to the "edge effect".[13]
-
-
Possible Cause 2: Interference of catalpol with the assay reagents.
-
Solution: Run a cell-free control with catalpol at the highest concentration used to check for any direct reaction with the assay reagents.
-
-
Possible Cause 3: Variation in incubation times.
-
Solution: Adhere strictly to the incubation times specified in the protocol for both the compound treatment and the assay development steps.
-
Issue 2: Difficulty in distinguishing between apoptosis and necrosis.
-
Possible Cause: Using a single-endpoint assay.
-
Solution: Employ a multi-parameter assay like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[14][15]
-
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of catalpol and appropriate controls (vehicle control, untreated control).
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[4] Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4][16][17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[16]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of plasma membrane disruption.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Cell culture medium
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[18]
-
Supernatant Collection: After incubation, centrifuge the plate at approximately 300-670 x g for 5 minutes.[14][19]
-
Assay Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate.[20]
-
Reagent Addition: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.[20][21]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]
-
Absorbance Measurement: Add the stop solution provided in the kit. Measure the absorbance at the recommended wavelength (e.g., 490 nm).[18][19]
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells, following the kit's formula.[20]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometry tubes
-
PBS
Procedure:
-
Cell Seeding and Treatment: Treat cells with catalpol as desired.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifuging at approximately 300-670 x g for 5 minutes.[14][22]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[23]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add Annexin V-FITC and PI according to the manufacturer's protocol.[23]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22][23]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[23]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for determining the optimal non-toxic dose of catalpol.
Caption: Simplified signaling pathway of catalpol-induced apoptosis in cancer cells.
Caption: Key signaling pathways involved in the protective effects of catalpol.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The protective effect and mechanism of catalpol on high glucose-induced podocyte injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalpol Protects Against Retinal Ischemia Through Antioxidation, Anti-Ischemia, Downregulation of β-Catenin, VEGF, and Angiopoietin-2: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mechanism of Catalpol to Improve Oxidative Damage of Dermal Fibroblasts Based on Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalpol inhibits apoptosis in hydrogen peroxide-induced cardiac myocytes through a mitochondrial-dependent caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Impact of Catalpol on Proliferation, Apoptosis, Migration, and Oxidative Stress of Lung Cancer Cells Based on Nrf2/ARE Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchhub.com [researchhub.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. broadpharm.com [broadpharm.com]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cellbiologics.com [cellbiologics.com]
- 21. LDH cytotoxicity assay [protocols.io]
- 22. bosterbio.com [bosterbio.com]
- 23. kumc.edu [kumc.edu]
addressing variability in catalpol extraction yields
Welcome to the technical support center for catalpol extraction. This resource is designed for researchers, scientists, and drug development professionals to address variability in extraction yields and troubleshoot common experimental challenges.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the catalpol extraction process.
Q1: Why is my catalpol yield unexpectedly low?
A1: Low catalpol yield can stem from several factors. Systematically evaluate the following potential causes:
-
Suboptimal Extraction Parameters: The efficiency of your extraction is highly dependent on the solvent, temperature, and time. Ensure these are optimized. For instance, using a 72.94% methanol solution at 54.8°C for 3 hours has been shown to be effective.
-
Material Quality: The concentration of catalpol can vary significantly between different cultivars or batches of the source material, such as Rehmannia glutinosa.[1] The handling and drying process of the raw material also plays a crucial role; prolonged natural drying can lead to a significant reduction in catalpol content.[2]
-
Compound Degradation: Catalpol is sensitive to high temperatures and acidic or alkaline conditions.[3][4] Excessive heat or a pH outside the neutral range during extraction or processing can degrade the target compound.
-
Inefficient Extraction Method: If you are using a single extraction step, a significant amount of catalpol may remain in the plant material. Performing a second extraction on the filter residue can improve the overall yield.[5]
-
Inaccurate Quantification: Ensure your analytical method (e.g., HPLC) is properly calibrated and validated. Issues with the column, mobile phase, or detector can lead to inaccurate quantification and the appearance of low yield.[6][7]
Q2: I am observing unknown peaks or signs of degradation in my HPLC analysis. What is the cause?
A2: The presence of degradation products is typically linked to the chemical instability of catalpol under certain conditions.
-
Thermal Degradation: Catalpol can decompose when subjected to high temperatures for extended periods. During the processing of Radix Rehmanniae, catalpol content can decrease sharply.[8] If your extraction involves heat, consider reducing the temperature or the duration of heating.
-
pH-Induced Hydrolysis: Catalpol is most stable in neutral solutions and is sensitive to both acids and alkalis.[3][4] Acidic conditions, in particular, can cause hydrolysis. Ensure the pH of your solvent is near neutral unless your protocol specifically requires acidic conditions for other purposes.
-
Enzymatic Degradation: The raw plant material may contain enzymes like β-glucosidase that can degrade catalpol. The activity of these enzymes can be influenced by the drying and storage conditions of the plant material.[9]
Q3: The purity of my extracted catalpol is low. How can I improve it?
A3: Low purity indicates the co-extraction of other compounds. The following steps can help improve the purity of your final product:
-
Solvent System Optimization: The choice of solvent affects which compounds are extracted. A polar two-phase solvent system, such as ethyl acetate-n-butanol-water, has been used effectively in purification methods like high-speed countercurrent chromatography (HSCCC) to separate catalpol from other components.[10][11]
-
Pre-extraction Processing: Homogenizing the raw material (e.g., Rehmannia root) in water before adding methanol can be an effective initial step.[5]
-
Purification Steps: A multi-step purification process is often necessary. After initial extraction and concentration, techniques like precipitation with ethanol can remove unwanted substances.[5] Subsequent purification using methods like recrystallization or chromatography is essential for achieving high purity.[5][10]
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing catalpol extraction yield?
A1: The primary factors that dictate the final yield of catalpol are the extraction solvent and its concentration, the extraction temperature, and the extraction time. The solid-to-liquid ratio and the number of extraction cycles are also important variables to control.[12]
Q2: What is the recommended solvent for catalpol extraction?
A2: Aqueous solutions of methanol or ethanol are commonly used. The optimal concentration can vary; for example, one study found a 72.94% methanol solution to be optimal, while another identified a 38.0% ethanol solution as ideal when using response surface methodology for optimization.[12] The high polarity of catalpol means it partitions well into aqueous phases.[13]
Q3: How does temperature affect catalpol stability and extraction?
A3: Higher temperatures can increase extraction efficiency up to a certain point. However, catalpol is heat-sensitive. One optimization study identified an ideal temperature of 54.8°C. Temperatures that are too high can lead to the degradation of catalpol, especially in acidic conditions.[3][4]
Q4: What is a standard analytical method for quantifying catalpol?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for the quantification of catalpol.[6][14][15] Common conditions involve a C18 column with a mobile phase consisting of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) and detection at a wavelength of around 210 nm.[6][7][14]
Data Presentation: Impact of Extraction Parameters
The following tables summarize quantitative data from optimization studies to illustrate how different parameters can affect extraction outcomes.
Table 1: Single-Factor Test on Extraction Parameters
| Parameter | Levels Tested | Trend in Yield | Optimal Value |
| Ethanol Concentration (%) | 20 - 70 | Increase, then decrease | 40 |
| Liquid-to-Solid Ratio (mL/g) | 10:1 - 30:1 | Increase, then plateau | 20:1 |
| Extraction Time (min) | 60 - 180 | Increase, then decrease | 150 |
| Extraction Temperature (°C) | 50 - 80 | Increase, then decrease | 80 |
| Soaking Time (min) | 30 - 150 | Increase, then plateau | 90 |
| Data adapted from a study on Cannabis sativa L. extracts, illustrating general principles applicable to plant extraction.[16] |
Table 2: Optimized Conditions from Response Surface Methodology (RSM)
| Parameter | Optimal Condition | Predicted Yield |
| Methanol Concentration | 72.94% | 3.513% |
| Extraction Temperature | 54.8 °C | |
| Extraction Time | 3.0 h | |
| Number of Extractions | 2 | |
| Data from an optimization study on catalpol extraction from Radix Rehmannia glutinosa. |
Experimental Protocols
Below are detailed methodologies for key experimental procedures.
Protocol 1: Solvent Reflux Extraction of Catalpol
This protocol is based on an optimized method for extracting catalpol from Radix Rehmannia glutinosa.
-
Preparation of Material: Obtain dried and powdered Radix Rehmannia glutinosa.
-
Solvent Preparation: Prepare the extraction solvent by mixing methanol and deionized water to a final methanol concentration of 73% (v/v).
-
Extraction Setup:
-
Place 10 g of the powdered plant material into a round-bottom flask.
-
Add the 73% methanol solvent at a specified liquid-to-solid ratio (e.g., 12:1 mL/g).
-
Attach a reflux condenser to the flask and place the apparatus in a heating mantle or water bath.
-
-
First Extraction:
-
Heat the mixture to 55°C and maintain this temperature.
-
Allow the extraction to proceed under reflux for 3 hours with continuous stirring.
-
After 3 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Filter the mixture to separate the extract from the solid residue. Collect the filtrate.
-
-
Second Extraction:
-
Return the solid residue to the flask.
-
Add a fresh volume of the 73% methanol solvent.
-
Repeat the reflux extraction at 55°C for another 3 hours.
-
Cool and filter the mixture, collecting the second filtrate.
-
-
Post-Extraction Processing:
-
Combine the filtrates from both extractions.
-
Use a rotary evaporator to concentrate the combined extracts under reduced pressure to remove the methanol.
-
-
Quantification:
-
Redissolve the final concentrated extract in a suitable solvent (e.g., pure water).
-
Filter the solution through a 0.22 µm membrane filter.
-
Analyze the concentration of catalpol using a validated HPLC-UV method.[14]
-
Protocol 2: HPLC Quantification of Catalpol
This is a general protocol for the quantitative analysis of catalpol.[6][14]
-
Standard Preparation: Prepare a stock solution of a known concentration of catalpol standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1.5 to 100 µg/mL).
-
Sample Preparation: Dilute the final extracted sample to a concentration that falls within the range of the calibration curve. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (e.g., 5% acetonitrile and 95% 0.1% formic acid in water).[14]
-
Flow Rate: 0.4 - 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standards and samples onto the HPLC system. Identify the catalpol peak in the samples by comparing the retention time with the standard. Quantify the amount of catalpol in the samples using the calibration curve generated from the standards.
Visualizations
Diagram 1: General Workflow for Catalpol Extraction
Caption: Workflow from raw plant material to purified catalpol.
Diagram 2: Troubleshooting Logic for Low Catalpol Yield
Caption: A logical guide for troubleshooting low extraction yields.
Diagram 3: Factors Influencing Catalpol Extraction
Caption: Key factors that impact final catalpol yield and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Characteristics and kinetics of catalpol degradation and the effect of its degradation products on free radical scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. CN103951719A - Method for extracting catalpol from traditional Chinese medicine rehmannia root - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of the Dynamic Variations of the Characteristic Constituents and the Degradation Products of Catalpol during the Process of Radix Rehmanniae [mdpi.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Separation of Catalpol from Rehmannia glutinosa Libosch. by High-Speed Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of catalpol from Rehmannia glutinosa Libosch. by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajpr.umsha.ac.ir [ajpr.umsha.ac.ir]
- 16. Optimization of the Extraction Process and Comprehensive Evaluation of the Antimicrobial and Antioxidant Properties of Different Polar Parts of the Ethanol Extracts of Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Accurate Catalpol Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) methods for the accurate detection of catalpol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for catalpol analysis?
A1: C18 columns are the most commonly used and recommended stationary phase for catalpol separation.[1][2] Several studies have successfully employed various C18 columns, including Kromasil-C18, YWG-C18, and Phenomenex Kinetex C18.[1][2] In some applications, C8 columns have also been utilized effectively.[3] The choice of a specific C18 column may depend on the sample matrix and the other compounds present.
Q2: What is the optimal UV wavelength for detecting catalpol?
A2: The optimal UV detection wavelength for catalpol is 210 nm.[1][2] Studies have shown that there is no significant difference in detection when using wavelengths between 203 nm and 210 nm.[1] While other wavelengths like 204 nm have been used, 210 nm is frequently cited and recommended in pharmacopoeias.[1][3]
Q3: What is a typical mobile phase composition for catalpol analysis?
A3: A common mobile phase for catalpol analysis is a mixture of acetonitrile and water, often with an acidic modifier to improve peak shape.[1][4] A typical composition is a low percentage of acetonitrile (e.g., 5%) in water containing a small amount of acid, such as 0.1% formic acid or 0.1% phosphoric acid.[1][4] The isocratic elution with such a mobile phase has proven effective for separating catalpol.[1]
Q4: What are the typical flow rate and column temperature for catalpol HPLC analysis?
A4: The flow rate for catalpol analysis typically ranges from 0.4 mL/min to 1.0 mL/min.[1][2] The column temperature is often maintained at around 25°C or 30°C to ensure reproducible retention times.[2]
HPLC Parameter Comparison
The following tables summarize various HPLC parameters used for catalpol detection in different studies, providing a comparative overview for method development.
Table 1: HPLC Column and Mobile Phase Parameters for Catalpol Detection
| Column Type | Column Dimensions | Mobile Phase | Reference |
| Phenomenex Kinetex C18 | 4.6 mm × 100 mm, 2.6 µm | Acetonitrile (5%) and 0.1% formic acid in water (95%) | [1] |
| YWG-C18 | Not Specified | Water-acetonitrile (99.4:0.6) | [2] |
| Gemini C18 | 250 mm x 4.6 mm, 5 µm | Acetonitrile - 0.1% phosphoric acid | [2] |
| YMC-Pack ODS-A | 250 mm × 4.6 mm, 5 µm | Acetonitrile–0.1% phosphoric acid aqueous solution (1:99, v/v) | [4] |
| Zorbax SB-C18 | 250 mm x 4.6 mm, 5 µm | Acetonitrile:Water:Formic Acid (5:95:0.1, v:v:v) | |
| Phenomenex-C8 | 150 mm × 4.6 mm, 5 mm | Acetonitrile and orthophosphoric acid or formic acid | [3] |
Table 2: HPLC Operational Parameters for Catalpol Detection
| Flow Rate | Detection Wavelength | Column Temperature | Reference |
| 0.4 mL/min | 210 nm | 30°C | [1] |
| Not Specified | 210 nm | Not Specified | [2] |
| 0.6 mL/min | 210 nm | Not Specified | [2][4] |
| 0.5 mL/min | 210 nm | 25°C | |
| 1.0 mL/min | 204 nm | Not Specified | [3] |
Troubleshooting Guide
Q1: Why is my catalpol peak showing significant tailing?
A1: Peak tailing for polar compounds like catalpol is often due to interactions with active silanol groups on the silica-based stationary phase.[5] To mitigate this, ensure your mobile phase has a sufficiently low pH. Adding an acidic modifier like formic acid or phosphoric acid (typically 0.1%) helps to suppress the ionization of silanol groups, thereby reducing peak tailing.[1][4] Using a high-purity silica column can also minimize this issue.[5]
Q2: My retention time for catalpol is inconsistent between injections. What is the cause?
A2: Fluctuations in retention time can be caused by several factors:
-
Column Temperature: Ensure the column is properly thermostatted, as even small changes in temperature can affect retention time.[6]
-
Mobile Phase Composition: If preparing the mobile phase manually, ensure the composition is consistent. For gradient elution, ensure the pump is mixing the solvents accurately. It is also important to allow for sufficient column equilibration time after changing the mobile phase.[6]
-
Flow Rate: Inconsistent flow rates can lead to shifting retention times. Check for leaks in the system and ensure the pump is functioning correctly.[6]
Q3: I am observing a drifting baseline in my chromatogram. What should I do?
A3: A drifting baseline can be caused by several issues:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using a new mobile phase.
-
Mobile Phase: The mobile phase could be contaminated, or if it's a mixture, it might not be mixed properly. Ensure high-quality solvents and salts are used.
-
Detector: There might be contamination in the detector cell. Flushing the system with a strong solvent may resolve this.
Q4: Why are my catalpol peaks broad?
A4: Broad peaks can indicate a few problems:
-
Low Flow Rate: A flow rate that is too low for the column dimensions can lead to peak broadening.[6]
-
System Leaks: A leak, particularly between the column and the detector, can cause peak broadening.[6]
-
Column Contamination: Buildup of strongly retained compounds from the sample matrix on the column can lead to broader peaks over time. Flushing the column with a strong solvent may help.
-
Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[6]
Experimental Protocol: Isocratic HPLC Method for Catalpol Quantification
This protocol describes a general method for the quantification of catalpol based on common parameters found in the literature.[1][4]
1. Materials and Reagents:
-
Catalpol reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (or phosphoric acid)
-
Ultrapure water
-
Sample containing catalpol, appropriately prepared and filtered through a 0.22 µm or 0.45 µm syringe filter.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (5:95, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 50 mL of acetonitrile with 950 mL of 0.1% formic acid in water. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of catalpol reference standard (e.g., 1 mg/mL) in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to obtain a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Analysis: Inject the standard solutions and the sample solutions.
-
Quantification: Identify the catalpol peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of catalpol in the sample using the calibration curve generated from the standard solutions.
Visualizations
Caption: Workflow for HPLC method development for catalpol analysis.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajpr.umsha.ac.ir [ajpr.umsha.ac.ir]
- 4. academic.oup.com [academic.oup.com]
- 5. hplc.eu [hplc.eu]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
troubleshooting inconsistent results in catalpol neurogenesis studies
Welcome to the technical support center for researchers utilizing catalpol in neurogenesis studies. This resource provides troubleshooting guidance and detailed protocols to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is catalpol and why is it used in neurogenesis research?
A1: Catalpol is an iridoid glucoside, a natural compound primarily extracted from the root of Rehmannia glutinosa. It is investigated for its neuroprotective properties, including its potential to promote neurogenesis, the process of generating new neurons. Studies suggest that catalpol may enhance the proliferation and differentiation of neural stem cells (NSCs) and protect newborn neurons from apoptosis, making it a compound of interest for neurological disorders.
Q2: What are the known signaling pathways involved in catalpol-induced neurogenesis?
A2: Catalpol's pro-neurogenic effects are believed to be mediated through several signaling pathways, including:
-
BDNF Signaling: Catalpol has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF)[1][2][3]. However, there are conflicting reports on whether it acts through the BDNF receptor, TrkB[1].
-
PI3K/Akt Pathway: This pathway is downstream of many growth factor receptors and is crucial for cell survival and proliferation.
-
Shh Signaling: The Sonic hedgehog (Shh) pathway is involved in regulating mitochondrial function and promoting neurogenesis and synaptogenesis[4][5].
-
STAT3 Signaling: Activation of the STAT3 pathway has been linked to catalpol's ability to enhance the generation of outer radial glia (oRG) cells in cerebral organoids, a key process in corticogenesis[6].
Q3: What are the common markers used to assess catalpol's effect on neurogenesis?
A3: Common markers include:
-
Proliferation markers: 5-bromo-2'-deoxyuridine (BrdU) and Ki67 to label dividing cells.
-
Immature neuron markers: Doublecortin (DCX)[4][5][7], Tuj-1 (βIII-tubulin)[1][2], and Nestin[1][2] to identify newly generated neurons and neural progenitors.
-
Mature neuron markers: Neuronal Nuclei (NeuN) to identify mature neurons.
Troubleshooting Guide for Inconsistent Results
This guide addresses common issues that may lead to variability in catalpol neurogenesis experiments.
Issue 1: Little to no pro-neurogenic effect of catalpol is observed in our in vitro NSC culture.
-
Question: We are not seeing an increase in NSC proliferation or differentiation with catalpol treatment. What could be the reason?
-
Answer: Several factors could contribute to this:
-
Catalpol Quality and Stability:
-
Purity: Ensure you are using high-purity catalpol. Impurities can have confounding effects.
-
Stability in Culture Media: Catalpol is sensitive to acidic pH and high temperatures[8][9]. The pH of your culture medium should be stable and within the optimal range for your cells. Prepare fresh catalpol solutions for each experiment and avoid repeated freeze-thaw cycles. Long-term storage at -80°C has been shown to be effective[10][11].
-
-
Catalpol Concentration and Solubility:
-
Dose-Response: The effect of catalpol can be dose-dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Concentrations in the range of 1-100 µM are often used in in vitro studies.
-
Solubility: Catalpol is soluble in aqueous solutions. Ensure it is fully dissolved in your vehicle (e.g., sterile water or PBS) before adding it to the culture medium.
-
-
Cell Culture Conditions:
-
Cell Line/Source: Different NSC lines or primary cultures from different brain regions may respond differently to catalpol.
-
Cell Density: The initial seeding density of NSCs can influence their proliferation and differentiation potential.
-
Basal Media and Supplements: The composition of your culture medium can impact the cellular response to catalpol.
-
-
Issue 2: High variability in neurogenesis markers in our in vivo animal studies.
-
Question: We observe significant animal-to-animal variation in the number of BrdU+/DCX+ cells in our catalpol-treated group. How can we reduce this variability?
-
Answer: In vivo studies are inherently more complex. Consider the following:
-
Animal Model:
-
Species and Strain: Different rodent species and strains can have different baseline levels of neurogenesis.
-
Age and Sex: Neurogenesis declines with age, and sex can also be a factor. Ensure your animals are age and sex-matched across all experimental groups.
-
-
Catalpol Administration:
-
Route of Administration: The route of administration (e.g., intraperitoneal injection, oral gavage) will affect the bioavailability of catalpol.
-
Dosage and Timing: The dosage and frequency of administration should be consistent. A dose-response study may be necessary to determine the optimal dose for your animal model.
-
-
Experimental Procedures:
-
BrdU Labeling: The timing and dosage of BrdU injections are critical for accurately labeling proliferating cells.
-
Tissue Processing and Staining: Inconsistent fixation, sectioning, or antibody staining can lead to significant variability. Ensure your protocols are standardized and followed meticulously.
-
Quantification: Use unbiased stereological methods to quantify the number of labeled cells.
-
-
Issue 3: Conflicting results regarding the involvement of the BDNF/TrkB pathway.
-
Question: Some studies report that catalpol's effects are BDNF-dependent, while others suggest it is independent of the TrkB receptor. How should we interpret this?
-
Answer: This is an area of active research. The discrepancy could be due to:
-
Different Experimental Models: The signaling pathways activated by catalpol may vary depending on the cell type or animal model used. For instance, in a stroke model, catalpol increased BDNF but did not appear to act via TrkB signaling[1].
-
Indirect Effects: Catalpol may increase BDNF expression, which in turn could act on other cells or pathways not directly measured in the experiment.
-
Experimental Conditions: The specific experimental conditions, such as the duration of catalpol treatment, could influence which signaling pathways are activated.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of catalpol on neurogenesis.
Table 1: In Vivo Effects of Catalpol on Neurogenesis Markers in Rodent Models
| Animal Model | Catalpol Dose | Marker | Result | Reference |
| Rat (pMCAO) | 5 mg/kg | BrdU+/Nestin+ cells | Significant increase | [1][2] |
| Rat (pMCAO) | 10 mg/kg | BrdU+/Nestin+ cells | Significant increase | [1][2] |
| Rat (pMCAO) | 5 mg/kg | BrdU+/Tuj-1+ cells | Significant increase | [1][2] |
| Rat (pMCAO) | 10 mg/kg | BrdU+/Tuj-1+ cells | Significant increase | [1][2] |
| Rat (MCI) | 60 mg/kg | BrdU+/DCX+ cells | Significant increase | [4][5] |
| Rat (MCI) | 120 mg/kg | BrdU+/DCX+ cells | Significant increase | [4][5] |
| Mouse (PTSD) | 20 mg/kg | DCX+ cells | Significant increase | [12] |
| Mouse (PSD) | 20 mg/kg | DCX+ cells | Significant increase | [7] |
Table 2: In Vitro Effects of Catalpol on Neural Cells
| Cell Type | Catalpol Concentration | Marker/Assay | Result | Reference |
| Cerebral Organoids | Not specified | oRG cell number | Significant increase | [6] |
| Cerebral Organoids | Not specified | TUJ-1 and NeuN expression | Elevated levels | [6] |
| Rat JBMMSCs | 1 µM | Cell proliferation | Strongest effect | [13] |
| Rat JBMMSCs | 1 µM | ALP expression | Greatest effect | [13] |
Experimental Protocols
Protocol 1: In Vitro Neural Stem Cell Differentiation Assay
This protocol provides a general framework for assessing the effect of catalpol on the differentiation of cultured neural stem cells (NSCs).
-
Cell Culture:
-
Culture NSCs in a growth medium containing appropriate mitogens (e.g., EGF and FGF) on a suitable substrate (e.g., poly-L-ornithine and laminin-coated plates).
-
-
Differentiation Induction:
-
To induce differentiation, withdraw the mitogens from the culture medium.
-
Plate the NSCs at a density that allows for optimal differentiation.
-
-
Catalpol Treatment:
-
Prepare a stock solution of catalpol in a sterile vehicle (e.g., water or PBS).
-
On the day of differentiation induction, add catalpol to the differentiation medium at various concentrations (e.g., 1, 10, 50, 100 µM). Include a vehicle-only control group.
-
Replace the medium with fresh differentiation medium containing catalpol every 2-3 days.
-
-
Assessment of Differentiation (after 7-14 days):
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for neuronal markers (e.g., DCX, Tuj-1, NeuN) and glial markers (e.g., GFAP for astrocytes, Olig2 for oligodendrocytes).
-
Image Acquisition and Analysis: Capture fluorescent images and quantify the percentage of cells positive for each marker.
-
Western Blotting: Lyse the cells and perform Western blotting to quantify the protein levels of neuronal and glial markers.
-
Protocol 2: In Vivo BrdU Labeling and Immunohistochemistry in a Rodent Model
This protocol outlines the steps for evaluating catalpol-induced neurogenesis in an adult rodent brain.
-
Animal Model and Catalpol Administration:
-
Use adult rodents (e.g., 8-10 week old mice or rats).
-
Administer catalpol or vehicle daily via the chosen route (e.g., i.p. injection or oral gavage) for a specified period (e.g., 14-28 days).
-
-
BrdU Injections:
-
During the final days of catalpol treatment (e.g., the last 5 days), administer BrdU (e.g., 50 mg/kg, i.p.) daily to label proliferating cells.
-
-
Tissue Collection and Preparation:
-
One day after the final BrdU injection, deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brains in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection.
-
Section the brains coronally (e.g., 40 µm thick sections) using a cryostat or vibratome.
-
-
Immunohistochemistry:
-
Perform antigen retrieval for BrdU staining (e.g., using HCl and heat).
-
Incubate the sections with primary antibodies against BrdU and a neuronal marker (e.g., DCX or NeuN).
-
Incubate with appropriate fluorescently-labeled secondary antibodies.
-
-
Image Acquisition and Quantification:
-
Capture confocal images of the region of interest (e.g., the dentate gyrus of the hippocampus).
-
Use unbiased stereological methods to count the number of BrdU-positive, DCX-positive, and BrdU+/DCX+ double-labeled cells.
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: Key signaling pathways implicated in catalpol-induced neurogenesis.
Caption: General experimental workflows for in vitro and in vivo catalpol neurogenesis studies.
References
- 1. Catalpol Enhances Neurogenesis And Inhibits Apoptosis Of New Neurons Via BDNF, But Not The BDNF/Trkb Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalpol Enhances Neurogenesis And Inhibits Apoptosis Of New Neurons Via BDNF, But Not The BDNF/Trkb Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Catalpol promotes hippocampal neurogenesis and synaptogenesis in rats after multiple cerebral infarctions by mitochondrial regulation: involvement of the Shh signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalpol promotes hippocampal neurogenesis and synaptogenesis in rats after multiple cerebral infarctions by mitochondrial regulation: involvement of the Shh signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalpol promotes the generation of cerebral organoids with oRGs through activation of STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catapol reduced the cognitive and mood dysfunctions in post-stroke depression mice via promoting PI3K-mediated adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcog.com [phcog.com]
- 9. researchgate.net [researchgate.net]
- 10. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms [mdpi.com]
- 11. Feasibility of Catalpol Intranasal Administration and Its Protective Effect on Acute Cerebral Ischemia in Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalpol enhanced physical exercise-mediated brain functional improvement in post-traumatic stress disorder model via promoting adult hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The impact of catalpol on osteogenic differentiation of the jaw bone marrow mesenchymal stem cells on the basis of network pharmacology, molecular docking and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Catalpol Synthesis Efficiency
Welcome to the technical support center for catalpol synthesis and semi-synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the efficiency of their experimental work. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, alongside detailed experimental protocols and comparative data.
Frequently Asked Questions (FAQs)
Q1: My catalpol sample is degrading during storage or workup. What are the primary causes and how can I prevent this?
A1: Catalpol is sensitive to both acidic and alkaline conditions, especially at elevated temperatures. Degradation can occur during extraction, purification, and storage if the pH is not controlled.[1][2]
-
Troubleshooting:
-
Maintain a neutral pH (around 7.0) for all solutions containing catalpol.[1][2]
-
Avoid high temperatures during processing and storage.[2]
-
Be aware that the presence of most amino acids (except proline) can promote catalpol degradation.[1][2]
-
If acidic or basic conditions are necessary for a reaction, consider protecting the hydroxyl groups of catalpol first.
-
Q2: What are the most effective methods for purifying synthetic or semi-synthetic catalpol and its derivatives?
A2: Purification of catalpol and its derivatives often involves chromatographic techniques to separate the desired product from starting materials, reagents, and byproducts.
-
Recommended Techniques:
-
High-Performance Liquid Chromatography (HPLC): A C18 column is commonly used with a mobile phase of acetonitrile and water to purify catalpol propionate derivatives.[3]
-
High-Speed Countercurrent Chromatography (HSCCC): This technique has been successfully used to separate catalpol from crude extracts with high purity using a two-phase solvent system of ethyl acetate-n-butanol-water.[1]
-
Column Chromatography: For degradation products of catalpol, D101 macroporous resin and preparative HPLC have been used effectively.[4]
-
Troubleshooting Guides
Guide 1: Low Yield in Semi-Synthesis of Catalpol Derivatives (e.g., Propionylation)
Problem: Low conversion rate of catalpol to its propionylated derivative.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Reaction Conditions | Optimize the molar ratio of reactants, reaction temperature, and reaction time. An orthogonal experimental design can be employed to systematically determine the optimal parameters.[3] | The efficiency of the esterification reaction is highly dependent on these factors. For example, in one study, the optimal conditions for the propionylation of catalpol were determined through such a design.[3] |
| Inadequate Catalyst | Ensure the use of an appropriate catalyst, such as 4-dimethylaminopyridine (DMAP), in addition to pyridine which acts as a solvent and acid scavenger.[3] | The addition of a catalyst like DMAP can significantly accelerate the reaction rate, as standard conditions without it may result in no product formation.[3] |
| Impure Starting Materials | Verify the purity of the starting catalpol (e.g., >98%).[3] Use anhydrous solvents and reagents to prevent side reactions. | Impurities can interfere with the reaction, and water can hydrolyze the propionic anhydride. |
Guide 2: Challenges in the Stereoselective Synthesis of the Iridoid Core
Problem: Difficulty in controlling the stereochemistry during the formation of the cis-fused cyclopenta[c]pyran ring system characteristic of iridoids.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Cyclization Strategy | Employ a diastereoselective intramolecular Pauson-Khand reaction or a phosphine-catalyzed [3+2] cycloaddition to construct the iridoid framework. | These methods have been shown to provide high levels of regio- and stereocontrol in the synthesis of iridoid structures. |
| Substrate Control Issues | Modify the electronic properties of the starting materials. For example, the diastereoselectivity of a cyclization can be influenced by the electronic nature of substituents on an aromatic precursor. | The electronic properties of the substrate can direct the stereochemical outcome of the cyclization reaction. |
| Suboptimal Catalyst or Reagent | For organocatalytic intramolecular Michael reactions, the use of an additive like DBU with a Jørgensen–Hayashi catalyst can improve stereoselectivity compared to using acetic acid. | The choice of catalyst and additives can significantly influence the stereochemical outcome of the reaction. |
Experimental Protocols
Protocol 1: Semi-Synthesis of Perpropionylated Catalpol (CP-6)
This protocol is adapted from a study on the synthesis of catalpol propionates.[3]
Materials:
-
Catalpol (purity >98%)
-
Pyridine (anhydrous)
-
Propionic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Ice
Procedure:
-
To a stirred solution of catalpol (100 mg, 0.27 mmol) in anhydrous pyridine (5 mL), add DMAP (catalytic amount).
-
Add propionic anhydride (0.6 mL, 4.7 mmol) to the mixture.
-
Stir the resulting mixture at 60 °C.
-
Monitor the reaction progress using HPLC. The reaction is complete when the peak corresponding to catalpol disappears.
-
After the reaction is complete, pour the mixture into ice water.
-
Extract the aqueous mixture three times with 60 mL of CH2Cl2.
-
Combine the organic layers and wash them three times with 90 mL of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.
-
The crude product can be further purified by crystallization from ethanol to yield a solid product.[3]
HPLC Monitoring Conditions:
-
Column: Agilent-C18 (1250 × 4.6 mm)
-
Detector: PDA at 210 nm
-
Column Temperature: 25 °C
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies to aid in the comparison of different methods and conditions.
Table 1: Optimization of Perpropionylated Catalpol (CP-6) Synthesis [3]
| Factor | Level 1 | Level 2 | Level 3 |
| A: Molar Ratio (Propionic Anhydride:Catalpol) | 15 | 17.5 | 20 |
| B: Reaction Temperature (°C) | 50 | 60 | 70 |
| C: Reaction Time (h) | 1.0 | 1.5 | 2.0 |
| D: Concentration of Pyridine (mg/mL) | 15 | 20 | 25 |
| Note: The optimal conditions were determined through an orthogonal experimental design to maximize the conversion rate. |
Table 2: Purity and Yield of Purified Catalpol and a Semi-Synthetic Derivative
| Compound | Purification Method | Starting Material Purity | Final Purity | Yield | Reference |
| Catalpol | High-Speed Countercurrent Chromatography | 39.2% (in crude extract) | 95.6% | 33.3% | [1] |
| Perpropionylated Catalpol (CP-6) | Crystallization from ethanol | >98% (starting catalpol) | 95.03% | Not explicitly stated | [3] |
Visualizations
Below are diagrams illustrating key workflows and concepts in catalpol synthesis.
References
- 1. Transcriptome Analysis Provides Insights into Catalpol Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phcog.com [phcog.com]
- 3. Design, synthesis, and preliminary biological evaluation of catalpol propionates as antiaging drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
strategies to enhance the therapeutic efficacy of catalpol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the therapeutic efficacy of catalpol in their studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the therapeutic efficacy of catalpol?
The main challenges are its low oral bioavailability and instability under certain conditions. The oral bioavailability of catalpol has been reported to be as low as 49.38%, which may be due to its instability in the acidic environment of the gastrointestinal tract.[1] Catalpol is stable in neutral solutions but is sensitive to acidic pH and high temperatures, which can lead to its degradation.[2][3][4]
Q2: How can the bioavailability of catalpol be improved for in vivo experiments?
Several strategies can enhance catalpol's bioavailability. Intranasal administration has been shown to be a safe and feasible method that achieves good brain targeting and higher bioavailability compared to intravenous injection in rat models of cerebral ischemia.[5][6] Additionally, the use of novel drug delivery systems, such as nano-preparations, is a promising strategy to improve its therapeutic effects.[7] For preclinical studies, intraperitoneal injection is also a commonly used alternative to oral gavage to bypass gastrointestinal degradation.[8][9]
Q3: Are there known synergistic combinations that enhance catalpol's effects?
Yes, catalpol has shown synergistic effects when combined with other therapeutic agents. For instance, it potentiates the anti-tumor effects of regorafenib against hepatocellular carcinoma by dually inhibiting the PI3K/Akt/mTOR/NF-κB and VEGF/VEGFR2 signaling pathways.[2][10] In another study, catalpol enhanced the therapeutic effect of specific immunotherapy (SIT) in asthmatic mice, with the mechanism potentially related to the inhibition of the TLR-4 signaling pathway.[11]
Q4: What are the optimal storage and handling conditions for catalpol to prevent degradation?
To ensure stability, catalpol should be stored in a neutral pH environment. It is sensitive to both acids and alkalis and degrades rapidly at high temperatures (e.g., 100°C).[2][3] Studies on its degradation kinetics show it is most stable in neutral conditions and degradation accelerates under acidic pH.[4][12] Therefore, it is recommended to prepare solutions in a neutral buffer (pH ~7.0) and avoid acidic conditions or prolonged exposure to high heat during experimental procedures.
Troubleshooting Guides
Guide 1: Inconsistent or Weak Efficacy in In Vitro Models
Question: My in vitro experiments with catalpol show inconsistent or weaker-than-expected results. What are the possible causes and solutions?
Answer: Inconsistent results in cell-based assays can stem from several factors related to compound stability and experimental setup. The following table outlines common issues and corrective actions.
| Possible Cause | Recommended Action | Rationale / Citation |
| Catalpol Degradation | Prepare fresh catalpol solutions in a neutral pH buffer (e.g., PBS pH 7.4) immediately before each experiment. Avoid storing stock solutions in acidic media. | Catalpol is unstable in acidic environments; degradation can lead to reduced activity.[3][4] |
| Incorrect Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint. Effective concentrations often range from 1 µM to 100 µM. | Different cell types and experimental conditions require different optimal concentrations for a therapeutic effect.[13][14] |
| Sub-optimal Incubation Time | Optimize the pre-treatment and treatment duration. For anti-inflammatory assays, a 1-2 hour pre-treatment is often used before applying the inflammatory stimulus. | The timing of catalpol application relative to the cellular insult is critical for observing its protective effects.[13][15] |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency, and media conditions. Verify that the solvent (e.g., DMSO) concentration is non-toxic to the cells. | Variability in cell health and experimental conditions can significantly impact results. The final DMSO concentration should typically be less than 0.2%.[15] |
Guide 2: Low Bioavailability in Animal Models
Question: I'm observing low plasma concentrations and poor efficacy in my oral gavage animal study. How can I troubleshoot this?
Answer: Low efficacy following oral administration is a known challenge. Consider the following adjustments to your experimental design.
| Possible Cause | Recommended Action | Rationale / Citation |
| Degradation in GI Tract | Switch to an alternative administration route such as intraperitoneal (i.p.) injection or intranasal (i.n.) delivery. | Catalpol's efficacy is limited by poor stability in the acidic gastric environment, leading to low oral bioavailability.[1] |
| Insufficient Dosage | Review literature for effective dose ranges for your specific animal model and disease state. Doses in preclinical studies vary widely from 5 mg/kg to 200 mg/kg. | An insufficient dose will not achieve the necessary therapeutic concentration in target tissues.[8][9] |
| Rapid Elimination | Consider a multiple-dosing regimen. Pharmacokinetic studies suggest catalpol has a shorter plasma half-life, which may require more than one dose per day to maintain a steady-state concentration. | A single dose may not be sufficient to sustain therapeutic levels over the course of the experiment.[16] |
| Brain-Targeted Delivery | For neurological disease models, use intranasal administration. | Intranasal delivery bypasses the blood-brain barrier and has been shown to have good brain targeting and higher bioavailability in the brain compared to systemic routes.[5][6] |
Quantitative Data Summary
Table 1: Summary of Effective Catalpol Concentrations (In Vitro)
| Cell Line/Model | Application | Effective Concentration Range | Observed Effect | Citation(s) |
| BV2 Microglial Cells | Anti-inflammation | 1 - 25 µM | Downregulation of NO, IL-6, and TNF-α. | [13] |
| Primary Cortical Neurons | Neuroprotection (Anti-oxidative) | 12.5 - 50 µM | Decreased ROS and MDA; increased SOD and GSH. | [13] |
| Human iPSCs | Cardioprotection | 1 - 100 µM | Increased cell viability, reduced LDH levels. | [14] |
| THP-1 Cells | Anti-inflammation | 50 µM | Inhibition of LPS-induced IL-1β, IL-8 expression. | [15] |
| HepG2 & HUH-7 Cells | Anti-tumor | Varies (used in combination) | Synergistic anti-proliferative effects with regorafenib. | [10] |
Table 2: Summary of Effective Dosing in Animal Models
| Animal Model | Application | Route | Effective Dose Range | Citation(s) |
| Rats (SD) | Acute Focal Ischemic Stroke | i.p. | 1 - 10 mg/kg | [8] |
| Mice | Diabetic Nephropathy | p.o. | 5 - 200 mg/kg/day | [9] |
| Gerbils | Cerebral Ischemia/Reperfusion | i.p. | 5 - 20 mg/kg | [14] |
| Mice | Asthma | i.p. | 5 mg/kg | [11] |
| Rats (MCAO) | Acute Cerebral Ischemia | i.n. | 2.5 - 10 mg/kg | [5] |
Visualizations: Pathways and Workflows
Caption: Key anti-inflammatory (NF-κB) and anti-oxidative (Nrf2) pathways modulated by catalpol.
Caption: General experimental workflow for evaluating catalpol's therapeutic efficacy.
Caption: Troubleshooting logic for addressing low in vivo efficacy of oral catalpol.
Detailed Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay in BV2 Microglial Cells
This protocol is adapted from methodologies used to assess the anti-inflammatory effects of catalpol.[13]
-
Cell Culture:
-
Plate BV2 microglial cells into 96-well plates for viability assays or 24-well plates for cytokine analysis.
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS) until they reach approximately 80% confluency.
-
-
Catalpol Treatment:
-
Prepare fresh catalpol stock solutions in sterile, neutral-buffered saline (e.g., PBS).
-
Pre-treat the cells with varying concentrations of catalpol (e.g., 1, 5, and 25 µM) for 2 hours. Include a vehicle control group (media with PBS).
-
-
Inflammatory Stimulation:
-
After pre-treatment, add lipopolysaccharide (LPS) to the wells (final concentration of 0.5 µg/mL) to induce an inflammatory response. Do not add LPS to the negative control wells.
-
Incubate the cells for an additional 18-24 hours.
-
-
Endpoint Analysis:
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure NO production using the Griess reagent assay according to the manufacturer's instructions.
-
Cytokine Measurement (TNF-α, IL-6): Collect the supernatant and measure the concentration of pro-inflammatory cytokines using commercially available ELISA kits.
-
Cell Viability: Use an MTT assay to confirm that the observed effects are not due to cytotoxicity of catalpol at the tested concentrations. Add MTT solution to the cells, incubate, and then solubilize the formazan crystals. Read absorbance at the appropriate wavelength (e.g., 450-570 nm).[13]
-
Protocol 2: Quantification of Catalpol in Rat Plasma via LC-MS/MS
This protocol is a generalized procedure based on established methods for catalpol quantification.[17][18]
-
Sample Preparation:
-
Thaw frozen rat plasma samples on ice.
-
To a 50 µL aliquot of plasma, add an internal standard (IS), such as aucubin.[17]
-
Precipitate proteins by adding a sufficient volume of ice-cold methanol (e.g., 150 µL).
-
Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 13,000 rpm for 10 min) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Optimize ion source parameters (e.g., capillary voltage, source temperature) to achieve maximum sensitivity.
-
-
Validation and Quantification:
-
Prepare a calibration curve by spiking known concentrations of catalpol into blank plasma, covering the expected concentration range (e.g., 10 - 20,000 ng/mL).[17]
-
Process calibration standards and quality control (QC) samples alongside the unknown samples.
-
Quantify the catalpol concentration in the unknown samples by interpolating from the linear regression of the calibration curve (peak area ratio of catalpol to IS vs. concentration).
-
References
- 1. Frontiers | Research Progress on Catalpol as Treatment for Atherosclerosis [frontiersin.org]
- 2. Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics and kinetics of catalpol degradation and the effect of its degradation products on free radical scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. Feasibility of Catalpol Intranasal Administration and Its Protective Effect on Acute Cerebral Ischemia in Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Feasibility of Catalpol Intranasal Administration and Its Protective Effect on Acute Cerebral Ischemia in Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mechanism of Catalpol to Improve Oxidative Damage of Dermal Fibroblasts Based on Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Protective effects and possible mechanisms of catalpol against diabetic nephropathy in animal models: a systematic review and meta-analysis [frontiersin.org]
- 10. Catalpol synergistically potentiates the anti-tumour effects of regorafenib against hepatocellular carcinoma via dual inhibition of PI3K/Akt/mTOR/NF-κB and VEGF/VEGFR2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced effect of catalpol on specific immune therapy in treatment of asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. file.glpbio.com [file.glpbio.com]
- 15. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitation of catalpol in rat plasma by liquid chromatography/electrospray ionization tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and Validation of an LC-MS/MS Method for Determination of Catalpol and Harpagide in Small Volume Rat Plasma: Application to a Pharmacokinetic Study [scirp.org]
Technical Support Center: Mitigating Off-Target Effects of Catalpol in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of catalpol in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known signaling pathways modulated by catalpol?
A1: Catalpol is known to exert its biological effects through the modulation of several key signaling pathways. Its pleiotropic nature means that while you may be studying one pathway, others are likely being affected simultaneously. The primary pathways include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Catalpol has been shown to activate this pathway, which is linked to its neuroprotective and insulin-sensitizing effects.[1][2][3][4]
-
AMPK/SIRT1/PGC-1α Pathway: Activation of this pathway is associated with improved mitochondrial biogenesis and function, as well as enhanced insulin sensitivity.[5]
-
Nrf2/ARE Pathway: Catalpol can activate this pathway, which is a key regulator of the antioxidant response, leading to the expression of protective enzymes like heme oxygenase-1 (HO-1).[6][7]
-
NF-κB Signaling Pathway: Catalpol has been shown to inhibit the NF-κB pathway, which is a central mediator of inflammation.[1][6][8] This contributes to its anti-inflammatory properties.
-
JAK/STAT Pathway: Downregulation of this pathway by catalpol has been implicated in its hepatoprotective effects.[6]
Understanding these pathways is the first step in designing experiments that can isolate your desired effect from potential off-target activities.
Q2: I am observing unexpected changes in cell proliferation after catalpol treatment. What could be the cause?
A2: Unexpected effects on cell proliferation can arise from catalpol's influence on multiple signaling pathways that regulate the cell cycle. Here are a few potential reasons and troubleshooting steps:
-
Dual Effects of PI3K/Akt Activation: While often associated with cell survival, persistent activation of the PI3K/Akt pathway can be linked to tumor development.[1][4] In cancer cell lines, catalpol has been shown to suppress proliferation, while in other cell types, its activation of this pathway might promote survival.
-
Cell-Type Specificity: The response to catalpol can be highly cell-type dependent. A dose that is cytoprotective in neurons may be anti-proliferative in cancer cells.[7][9]
-
Confounding Antioxidant Effects: If your proliferation assay is sensitive to oxidative stress, catalpol's potent antioxidant properties could be indirectly affecting the readout.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Use Pathway Inhibitors: To confirm that the observed effect is due to a specific pathway, co-treat cells with catalpol and a known inhibitor of that pathway (e.g., LY294002 for PI3K).[3][4]
-
Alternative Proliferation Assays: Use multiple, mechanistically different proliferation assays to confirm your findings.
Q3: How can I distinguish between the anti-inflammatory and antioxidant effects of catalpol in my experiments?
A3: This is a common challenge due to the interconnectedness of these cellular processes. Here is a strategy to help dissect these effects:
-
Measure Specific Markers: Quantify markers for both inflammation (e.g., expression of pro-inflammatory cytokines like TNF-α and IL-6) and oxidative stress (e.g., reactive oxygen species (ROS) levels, and the activity of antioxidant enzymes like SOD and GSH).[8][10]
-
Use Pathway-Specific Knockdown/Inhibition:
-
To investigate the role of the antioxidant pathway, you can use siRNA to knock down Nrf2 and observe if the effects of catalpol are diminished.[7]
-
To assess the contribution of the anti-inflammatory pathway, you can use an inhibitor of NF-κB and see how it alters the cellular response to catalpol.
-
-
Induce Specific Stressors: Design experiments where you induce either an inflammatory response (e.g., with LPS) or oxidative stress (e.g., with H₂O₂) and then treat with catalpol to see which condition it more effectively rescues.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates with Catalpol Treatment
-
Potential Cause: Inconsistent dissolution of catalpol, degradation of the compound in solution, or fluctuations in cell health.
-
Troubleshooting Steps:
-
Proper Solubilization: Ensure catalpol is fully dissolved in the recommended solvent (e.g., sterile PBS or cell culture medium) before adding it to your cell cultures. Prepare fresh solutions for each experiment to avoid degradation.
-
Cell Health Monitoring: Always perform a baseline assessment of cell viability before starting your experiment. Inconsistent starting cell densities or viability can lead to variable results.
-
Incubation Conditions: Ensure consistent incubation conditions (temperature, CO2, humidity) as environmental stress can alter cellular responses to treatment.[11]
-
Issue 2: Catalpol Does Not Show the Expected Protective Effect
-
Potential Cause: Suboptimal concentration, inappropriate treatment duration, or the chosen cell line is not responsive.
-
Troubleshooting Steps:
-
Concentration Optimization: The effective concentration of catalpol can vary significantly between cell types. Perform a dose-response study to find the optimal concentration for your model. Refer to the table below for reported effective concentrations.
-
Time-Course Experiment: The protective effects of catalpol may not be immediate. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.
-
Positive Controls: Include a known positive control compound for your expected effect to ensure the assay is working correctly.
-
Cell Line Verification: Confirm the identity of your cell line, as misidentification is a common issue in cell culture.
-
Quantitative Data Summary
The following table summarizes the effective concentrations of catalpol used in various in vitro studies. This can serve as a starting point for designing your experiments.
| Cell Line | Experimental Model | Effective Catalpol Concentration | Observed Effect | Reference |
| C2C12 | High Glucose Damage | 10, 30, 100 µM | Increased p-IRS-1, p-AKT, PI3K, and GLUT4 protein expression. | [8] |
| A549 (Lung Cancer) | Proliferation/Apoptosis | 12, 24, 48 µg/mL | Decreased proliferation, increased apoptosis. | [7] |
| Primary Neurons | Oxygen-Glucose Deprivation | 0.1, 1, 10, 100 µg/mL | Promoted cell survival. | [2] |
| AD LCL / SKNMC | Co-culture Model | 1-150 µM | No significant effect on cell viability alone, but protective in co-culture. | [12] |
| L929 (Fibroblasts) | H₂O₂ Induced Oxidative Damage | 2, 10, 50 µM | Reduced ROS levels and increased cell viability. | [10] |
| OVCAR-3 (Ovarian Cancer) | Proliferation/Apoptosis | 25–100 µg/mL | Reduced proliferation and induced apoptosis. | [3] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using CCK-8 Assay
This protocol is adapted from studies investigating catalpol's effect on cell proliferation and viability.[7][10][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Catalpol Treatment: Prepare serial dilutions of catalpol in your cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of catalpol. Include a vehicle-only control group.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
Signaling Pathways Modulated by Catalpol
Caption: Key signaling pathways modulated by catalpol.
Experimental Workflow for Mitigating Off-Target Effects
Caption: Workflow for isolating on-target vs. off-target effects.
References
- 1. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - ProQuest [proquest.com]
- 2. Catalpol induces cell activity to promote axonal regeneration via the PI3K/AKT/mTOR pathway in vivo and in vitro stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms [mdpi.com]
- 4. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Catalpol: An Iridoid Glycoside With Potential in Combating Cancer Development and Progression—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Impact of Catalpol on Proliferation, Apoptosis, Migration, and Oxidative Stress of Lung Cancer Cells Based on Nrf2/ARE Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and Biochemical Pathways of Catalpol in Alleviating Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Mechanism of Catalpol to Improve Oxidative Damage of Dermal Fibroblasts Based on Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. corning.com [corning.com]
- 12. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalpol In Vivo Treatment
Welcome to the technical support center for the in vivo application of catalpol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and answer frequently asked questions related to catalpol treatment duration and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose and treatment duration for in vivo experiments with catalpol?
A1: The effective dose and duration of catalpol treatment are highly dependent on the animal model, the disease being studied, and the route of administration. For oral administration in rodents, dosages commonly range from 10 mg/kg to 200 mg/kg per day.[1] Treatment durations can vary from a single acute dose to several weeks, with chronic studies often lasting from 2 to 8 weeks.[1][2][3] For intravenous administration, doses are significantly lower, ranging from 0.01 mg/kg to 50 mg/kg.[1][4] It is crucial to conduct a pilot study to determine the optimal dose-response and time-course for your specific experimental model.
Q2: How does the route of administration affect the dosage and duration of catalpol treatment?
A2: The route of administration significantly impacts the bioavailability and, consequently, the effective dosage of catalpol. Oral administration is common, with effective doses in mice ranging from 10-200 mg/kg and in rats from 2.5-100 mg/kg.[1] Intravenous injections result in a more direct and rapid systemic exposure, thus requiring lower doses, typically in the range of 0.01-0.1 mg/kg for observing acute effects.[1][4] Intranasal administration has also been explored as a method for direct delivery to the brain.[5][6] The choice of administration route will necessitate adjustments to the treatment duration and dosage to achieve the desired therapeutic effect.
Q3: What are the known signaling pathways modulated by catalpol in vivo?
A3: Catalpol exerts its biological effects through the modulation of multiple signaling pathways. Its anti-inflammatory, antioxidant, and anti-apoptotic properties are linked to pathways including:
-
SIRT1 signaling pathway: Involved in reducing kidney injury.[7][8]
-
PI3K/Akt signaling pathway: Plays a role in glucose homeostasis and insulin sensitivity.[2][3][4]
-
AMPK/PI3K/Akt, PPAR/ACC, and JNK/NF-κB signaling: Associated with its anti-diabetic effects.[1]
-
Nrf2/HO-1 signaling pathway: Key to its antioxidant and hepatoprotective effects.[4][5]
-
AGE/RAGE/NOX4 signaling: Implicated in its protective effects against diabetic complications.[1]
-
Shh signaling pathway: Involved in promoting neurogenesis and synaptogenesis.[9]
Troubleshooting Guide
Issue 1: Lack of Efficacy or Suboptimal Response
-
Possible Cause: The administered dose of catalpol may be too low. Several studies have demonstrated a dose-dependent effect. For instance, in a model of type 1 diabetes, a 10 mg/kg oral dose of catalpol did not significantly reduce blood glucose, whereas 50 mg/kg and 100 mg/kg doses showed significant reductions.[3]
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: If you are not observing the expected effect, perform a pilot study with a range of doses (e.g., low, medium, and high) to establish a dose-response curve for your specific model.
-
Review the Literature for Your Model: Compare your chosen dosage with those reported in studies using similar animal models and disease states. As seen in the data tables below, effective doses vary significantly between models.
-
Consider the Treatment Duration: The therapeutic effect of catalpol may require prolonged administration. A two-week treatment might be sufficient for some models, while others may require four to eight weeks to show significant improvement.[1][2][3]
-
Issue 2: Conflicting or Variable Results Between Experiments
-
Possible Cause: The animal model, its specific strain, age, and the method of disease induction can all influence the outcome of catalpol treatment. Different diabetic models, for example, such as STZ-induced versus db/db mice, may respond differently.[1]
-
Troubleshooting Steps:
-
Standardize Your Experimental Model: Ensure consistency in the animal strain, age, weight, and the protocol for inducing the disease model.
-
Control for Environmental Factors: House animals under controlled conditions (temperature, light/dark cycle) with free access to standard food and water, as these can impact metabolic and physiological parameters.[5]
-
Verify Compound Purity and Formulation: Ensure the purity of the catalpol used and prepare fresh solutions for administration to avoid degradation.
-
Issue 3: Potential for Toxicity
-
Possible Cause: While generally considered safe, high doses of catalpol could potentially lead to adverse effects. An acute toxicity study in mice identified a 50% lethal dose (LD50) of 206.5 mg/kg for intraperitoneal injection.[10]
-
Troubleshooting Steps:
-
Adhere to Established Dose Ranges: For long-term studies, it is advisable to use doses that have been shown to be safe and effective in previous research. Long-term intravenous injection of up to 40 mg/kg/day for 90 days showed no toxic changes in rats.[10]
-
Monitor for Signs of Toxicity: Regularly monitor animals for any signs of distress, weight loss, or changes in behavior.
-
Perform Histopathological Analysis: At the end of the study, conduct a histopathological examination of major organs to check for any signs of toxicity.
-
Data Presentation: Summary of In Vivo Catalpol Treatment Parameters
Table 1: Catalpol Treatment in Diabetic Models
| Animal Model | Dosage | Administration Route | Duration | Key Findings |
| Alloxan-induced diabetic KM mice | 50, 100, 200 mg/kg/day | Oral | 2 weeks | Restored blood glucose and lipid profile, improved glucose tolerance.[1] |
| STZ-induced diabetic C57BL/6J mice | 50, 100, 200 mg/kg | Oral | 4 weeks | Showed hypoglycemic effect.[1] |
| db/db mice | 200 mg/kg | Oral | Not Specified | Reduced fasting blood glucose and fasting insulin.[1] |
| High-fat high-glucose and STZ-induced diabetic rats | 2.5, 5 mg/kg | Oral | Not Specified | Reduced fasting blood glucose and fasting insulin.[1] |
| STZ-induced diabetic mice | 0.01 - 0.1 mg/kg | Intravenous | Acute | Glucose-lowering effect ranging from 8.53% to 24.33%.[1] |
| STZ-induced diabetic rats | 50, 100 mg/kg | Oral | 4 weeks | 59% and 72% reduction in blood glucose, respectively.[2] |
| HFD/STZ mice | 100, 200 mg/kg | Oral | 4 weeks | Reversed reduced antioxidant enzyme levels.[2] |
| db/db mice | 80, 160 mg/kg | Oral | 4 weeks | Increased p-AMPK and GLUT protein expression.[2] |
Table 2: Catalpol Treatment in Other Disease Models
| Disease Model | Animal Model | Dosage | Administration Route | Duration | Key Findings |
| Adriamycin-induced nephropathy | Mice | Dose-dependent | Not Specified | Improved kidney pathological changes and decreased apoptosis.[7][8] | |
| Multiple Cerebral Infarctions | Sprague-Dawley rats | 30, 60, 120 mg/kg/day | Gastric | 14 days | Alleviated neurological deficits and reduced brain atrophy.[9] |
| Atherosclerosis | Alloxan-induced diabetic rabbits | Not Specified | Not Specified | Reduced atherosclerosis and delayed its progression.[10] | |
| Retinal Ischemia | Wistar rats | 0.5 mM | Intravitreal injection | Acute | Protected against retinal ischemia.[11] |
| Acute Cerebral Ischemia (MCAO) | Sprague-Dawley rats | Not Specified | Intranasal | Not Specified | Reduced cerebral infarction volume and neurological dysfunction.[5] |
Experimental Protocols
Protocol 1: Induction of Type 1 Diabetes and Catalpol Treatment
-
Animal Model: Male C57BL/6J mice.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), often at a dose of 85 mg/kg, dissolved in a citrate buffer. Diabetes is typically confirmed by measuring fasting blood glucose levels a few days after injection.
-
Treatment Groups:
-
Control group (non-diabetic)
-
Diabetic model group (vehicle-treated)
-
Diabetic + Catalpol (e.g., 50, 100, 200 mg/kg)
-
-
Administration: Catalpol is dissolved in saline or another appropriate vehicle and administered daily via oral gavage for a period of 4 weeks.[3]
-
Outcome Measures: Fasting blood glucose, glucose tolerance tests, serum insulin levels, and analysis of relevant protein expression (e.g., p-IRS-1, p-AKT, PI3K, GLUT4) in tissues like skeletal muscle.[2]
Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model of Stroke and Catalpol Treatment
-
Animal Model: Male Sprague-Dawley rats (220-250g).
-
Induction of Ischemia: The middle cerebral artery is occluded for a specified period (e.g., 2 hours) followed by reperfusion.
-
Treatment Groups:
-
Sham-operated group
-
MCAO model group (vehicle-treated)
-
MCAO + Catalpol
-
-
Administration: Catalpol can be administered intranasally or via another route immediately after reperfusion.[5]
-
Outcome Measures: Neurological deficit scoring, measurement of infarct volume (e.g., using TTC staining), assessment of brain edema, and analysis of apoptotic markers (Bcl-2, Bax) and antioxidant proteins (Nrf2, HO-1) in the brain tissue.[5]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for in vivo catalpol studies.
Caption: Catalpol's role in the PI3K/Akt signaling pathway for glucose uptake.[2]
Caption: Catalpol's activation of the Nrf2/HO-1 antioxidant pathway.[4][5]
Caption: Catalpol's protective mechanism in nephropathy via the SIRT1 pathway.[7][8]
References
- 1. Catalpol in Diabetes and its Complications: A Review of Pharmacology, Pharmacokinetics, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and Biochemical Pathways of Catalpol in Alleviating Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Feasibility of Catalpol Intranasal Administration and Its Protective Effect on Acute Cerebral Ischemia in Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalpol alleviates adriamycin‐induced nephropathy by activating the SIRT1 signalling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalpol alleviates adriamycin-induced nephropathy by activating the SIRT1 signalling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalpol promotes hippocampal neurogenesis and synaptogenesis in rats after multiple cerebral infarctions by mitochondrial regulation: involvement of the Shh signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Research Progress on Catalpol as Treatment for Atherosclerosis [frontiersin.org]
- 11. Catalpol Protects Against Retinal Ischemia Through Antioxidation, Anti-Ischemia, Downregulation of β-Catenin, VEGF, and Angiopoietin-2: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalpol's Effects on Cell Signaling Pathways
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of catalpol on cell signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways modulated by catalpol?
A1: Catalpol has been shown to exert its biological effects by modulating a variety of signaling pathways. The most commonly reported pathways include:
-
Anti-inflammatory pathways: Catalpol often inhibits the NF-κB (Nuclear Factor-kappa B) signaling pathway, which is a key regulator of inflammation.[1][2][3][4][5][6] It can also suppress the JNK (c-Jun N-terminal kinase) and MAPK (Mitogen-activated protein kinase) pathways.[3][7]
-
Antioxidant pathways: Catalpol is known to activate the Keap1/Nrf2 (Kelch-like ECH-associated protein 1/Nuclear factor erythroid 2-related factor 2) pathway, a primary regulator of cellular antioxidant responses.[1][2][4]
-
Cell survival and proliferation pathways: The PI3K/Akt (Phosphatidylinositol 3-kinase/Protein kinase B) pathway is often activated by catalpol, promoting cell survival and neuroprotection.[8][9][10][11][12]
-
Apoptosis pathways: Catalpol can inhibit apoptosis by modulating the p53-mediated Bcl-2/Bax/caspase-3 pathway.[1][2][4]
Q2: What is a typical effective concentration range for catalpol in in-vitro experiments?
A2: The effective concentration of catalpol can vary significantly depending on the cell type and the specific biological effect being investigated. Based on published studies, a general starting range for in-vitro experiments is between 1 µM and 100 µM.[1][13][14] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How stable is catalpol in cell culture medium?
A3: The stability of catalpol can be a critical factor in obtaining reproducible results. Catalpol is generally stable in neutral conditions but is sensitive to acidic pH, especially at higher temperatures.[15][16] It is advisable to prepare fresh solutions of catalpol for each experiment and to consider the pH of your cell culture medium. The presence of certain amino acids in the medium can also promote its degradation.[15][16] For long-term experiments, the stability of catalpol in your specific medium and conditions should be verified.
Troubleshooting Guides
Problem 1: Inconsistent or No Observable Anti-inflammatory Effect
Possible Causes and Solutions:
-
Catalpol Degradation:
-
Cause: Catalpol may have degraded due to improper storage or handling. As mentioned, its stability is pH-dependent.[15][16]
-
Solution: Prepare fresh catalpol solutions for each experiment from a high-quality source. Ensure the stock solution is stored as recommended by the supplier, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Consider verifying the pH of your culture medium.
-
-
Suboptimal Concentration:
-
Cause: The concentration of catalpol used may be too low to elicit an anti-inflammatory response in your specific cell type.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM) to determine the optimal effective dose for your cells.[13]
-
-
Inappropriate Cell Model:
-
Cause: The chosen cell line may not be responsive to catalpol or may not express the target signaling pathways at a sufficient level.
-
Solution: Ensure your cell model is appropriate for studying the desired inflammatory response. For example, BV2 microglial cells are commonly used to study neuroinflammation and respond to LPS stimulation.[1][5]
-
-
Timing of Treatment:
-
Cause: The pre-treatment time with catalpol before inducing an inflammatory response may be too short or too long.
-
Solution: Optimize the pre-treatment duration. A common starting point is to pre-treat cells with catalpol for 2 hours before adding the inflammatory stimulus (e.g., LPS).[1]
-
Problem 2: Unexpected Cytotoxicity at Higher Concentrations
Possible Causes and Solutions:
-
Cell Line Sensitivity:
-
Purity of Catalpol:
-
Cause: Impurities in the catalpol compound could be contributing to cytotoxicity.
-
Solution: Use high-purity catalpol (≥98%) from a reputable supplier.
-
-
Solvent Toxicity:
-
Cause: The solvent used to dissolve catalpol (e.g., DMSO) may be causing toxicity at the concentrations used.
-
Solution: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a vehicle control (medium with solvent only) to assess any solvent-induced toxicity.
-
Data Presentation
Table 1: Effective Concentrations of Catalpol in Various In-Vitro Models
| Cell Line | Experimental Model | Effective Catalpol Concentration | Observed Effect | Reference |
| BV2 microglia | LPS-induced inflammation | 1, 5, 25 µM | Downregulation of NO, IL-6, TNF-α | [1] |
| Primary cortical neurons | H2O2-induced oxidative stress | 12.5, 25, 50 µM | Decreased ROS, MDA; Increased SOD, GSH | [1] |
| Caco-2 | IL-1β-induced inflammation | Not specified | Inhibition of IL-6, IL-8, MCP-1 | [17] |
| HCT116 colorectal cancer cells | - | 50 µg/ml | Inhibition of proliferation, induction of apoptosis | [10] |
| OVCAR-3 ovarian cancer cells | - | 25–100 µg/mL | Reduced proliferation, induced apoptosis | [8] |
| SKNMC cells | Co-cultured with AD LCL cells | 10-100 µM | Prevention of cytotoxicity, reduced Aβ1-42 | [13] |
Experimental Protocols
Western Blot Analysis of Signaling Proteins (e.g., p-NF-κB, Nrf2)
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Pre-treat with various concentrations of catalpol for a predetermined time (e.g., 2 hours). Stimulate with an appropriate agonist (e.g., LPS for inflammation, H2O2 for oxidative stress) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-NF-κB, anti-Nrf2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Cell Culture and Treatment: Plate cells (e.g., BV2 microglia) in a 96-well plate and treat with catalpol followed by an inflammatory stimulus (e.g., LPS).[1]
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent catalpol experimental results.
Caption: General experimental workflow for investigating catalpol's effects.
Caption: Key signaling pathways modulated by catalpol.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalpol ameliorates high-fat diet-induced insulin resistance and adipose tissue inflammation by suppressing the JNK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalpol attenuates lipopolysaccharide-induced inflammatory responses in BV2 microglia through inhibiting the TLR4-mediated NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catapol: a promising natural neuroprotective agent for neurologic disorders – ScienceOpen [scienceopen.com]
- 8. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms [mdpi.com]
- 9. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Catalpol ameliorates hepatic insulin resistance in type 2 diabetes through acting on AMPK/NOX4/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalpol induces cell activity to promote axonal regeneration via the PI3K/AKT/mTOR pathway in vivo and in vitro stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Mechanism of Catalpol to Improve Oxidative Damage of Dermal Fibroblasts Based on Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phcog.com [phcog.com]
- 16. researchgate.net [researchgate.net]
- 17. Catalpol reduces the production of inflammatory mediators via PPAR-γ activation in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for Studying Catalpol's Neuroprotective Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models to investigate the neuroprotective effects of catalpol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Administration & Dosing
-
Q1: What is the optimal dose of catalpol for neuroprotection in rodent models?
A1: The optimal dose of catalpol can vary significantly depending on the animal model, the route of administration, and the specific neurodegenerative condition being studied. It is crucial to perform a dose-response study to determine the most effective dose for your specific experimental setup.[1] However, based on existing literature, a general range can be proposed.
-
Troubleshooting: Inconsistent or No Effect at a Chosen Dose
-
Problem: The selected catalpol dose does not produce the expected neuroprotective effects.
-
Possible Cause 1: Insufficient Dose. The dose may be too low to elicit a therapeutic response.
-
Solution: Conduct a pilot study with a wider range of doses (e.g., 5, 10, 25, 50 mg/kg) to establish a dose-response curve.[1]
-
Possible Cause 2: Poor Bioavailability. Catalpol's oral bioavailability can be low.[2]
-
Solution: Consider alternative administration routes such as intraperitoneal (i.p.) injection or intranasal administration, which may offer better brain targeting.[3][4]
-
Possible Cause 3: Rapid Metabolism. Catalpol is metabolized and eliminated relatively quickly.[2]
-
Solution: Adjust the dosing frequency. Multiple doses per day or continuous administration might be necessary to maintain therapeutic concentrations.
-
-
-
Q2: How should I prepare and administer catalpol?
A2: Catalpol is typically a water-soluble compound.[5]
-
Troubleshooting: Solubility and Stability Issues
-
Problem: Difficulty dissolving catalpol or concerns about its stability in solution.
-
Solution: Dissolve catalpol in sterile saline or phosphate-buffered saline (PBS). Prepare solutions fresh daily to avoid degradation. If storing, aliquot and freeze at -20°C or -80°C and protect from light. Conduct a small-scale solubility test with your specific vehicle before preparing a large batch.
-
-
2. Behavioral Assessments
-
Q3: My behavioral test results (e.g., Morris water maze) show high variability between animals in the same group. What can I do?
A3: High variability in behavioral tests is a common challenge. Several factors can contribute to this.
-
Troubleshooting: High Variability in Behavioral Data
-
Possible Cause 1: Animal-related factors. Differences in age, sex, weight, and baseline anxiety levels can all impact performance.[6]
-
Solution: Use animals of the same sex and a narrow age and weight range. Acclimatize animals to the testing room and handling procedures for several days before starting the experiment.
-
Possible Cause 2: Environmental Factors. Inconsistent lighting, noise levels, or time of day for testing can affect animal behavior.
-
Solution: Standardize the testing environment. Ensure consistent lighting conditions, minimize noise, and conduct tests at the same time each day.
-
Possible Cause 3: Confounding Factors. The neurodegenerative model itself or the catalpol treatment might induce motor deficits that interfere with performance in tasks requiring locomotion.[7][8][9]
-
Solution: Include appropriate control tests to assess motor function, such as an open field test or rotarod test, to dissociate cognitive effects from motor impairments.
-
-
3. Biochemical & Histological Analyses
-
Q4: I am not observing the expected activation of the Nrf2 pathway in my Western blot analysis after catalpol treatment. What could be wrong?
A4: Detecting changes in Nrf2 activation can be tricky due to its rapid turnover and nuclear translocation dynamics.
-
Troubleshooting: No Nrf2 Activation in Western Blot
-
Possible Cause 1: Suboptimal Antibody. The Nrf2 antibody may have poor specificity or sensitivity.
-
Solution: Use a well-validated antibody from a reputable supplier. Check the literature for antibodies that have been successfully used to detect Nrf2 in your specific tissue type and species.[10][11]
-
Possible Cause 2: Incorrect Cellular Fraction. Nrf2 activation involves its translocation to the nucleus. Looking at whole-cell lysates might mask this effect.
-
Solution: Perform subcellular fractionation to separate nuclear and cytoplasmic extracts. You should expect to see an increase in Nrf2 levels in the nuclear fraction following catalpol treatment.[12]
-
Possible Cause 3: Timing of Sample Collection. The peak of Nrf2 activation might be transient.
-
Solution: Conduct a time-course experiment to determine the optimal time point for observing Nrf2 activation after catalpol administration.
-
-
-
Q5: My TUNEL staining for apoptosis is showing high background or non-specific staining. How can I improve the results?
A5: The TUNEL assay can be prone to artifacts if not performed carefully.
-
Troubleshooting: High Background in TUNEL Staining
-
Possible Cause 1: Inadequate Fixation. Poor fixation of the brain tissue can lead to DNA degradation that is not specific to apoptosis.
-
Solution: Ensure proper and consistent fixation of your tissue samples immediately after collection. Perfusion with paraformaldehyde (PFA) is generally recommended for brain tissue.
-
Possible Cause 2: Over-digestion with Proteinase K. Excessive enzymatic digestion can expose DNA strand breaks in non-apoptotic cells.
-
Solution: Optimize the concentration and incubation time for the proteinase K treatment. A titration experiment may be necessary.
-
Possible Cause 3: Non-specific labeling. Damaged cells at the edge of the tissue section can sometimes be falsely positive.
-
Solution: Be cautious when interpreting staining at the edges of the tissue. Always include positive and negative controls (e.g., DNase I-treated slide as a positive control and a slide without the TdT enzyme as a negative control) to validate your staining.[13][14][15]
-
-
-
Q6: I am having trouble getting consistent and clear demarcation of the infarct area with TTC staining in my stroke model.
A6: TTC staining relies on the presence of active dehydrogenases in viable tissue. Several factors can affect the clarity of the staining.
-
Troubleshooting: Inconsistent TTC Staining
-
Possible Cause 1: Inappropriate Staining Time. Staining too early or too late after the ischemic event can lead to unclear results.
-
Solution: The optimal time for TTC staining is typically 24 to 48 hours after the ischemic insult for consistent and well-defined infarcts.[16]
-
Possible Cause 2: Incorrect TTC Concentration or Incubation Conditions.
-
Solution: Use a TTC concentration of 0.05% to 1% in PBS and incubate the brain slices at 37°C for about 15-30 minutes.[17] Ensure the solution is fresh and protected from light.
-
Possible Cause 3: Hemorrhage in the Infarct Area. Blood can interfere with the visualization of the pale infarcted tissue.
-
Solution: After TTC staining, fix the slices in 10% formalin. This will turn the blood a dark brown color, providing better contrast with the unstained infarct.[18]
-
-
Data Presentation: Quantitative Summary of Catalpol's Neuroprotective Effects
| Animal Model | Species | Catalpol Dose & Route | Treatment Duration | Key Neuroprotective Outcomes | Reference |
| Transient Global Cerebral Ischemia | Gerbil | 1, 5, 10 mg/kg, i.p. | 5 days | - Rescued hippocampal CA1 neurons- Reduced cognitive impairment | [1] |
| Parkinson's Disease (MPTP-induced) | Mouse | 15 mg/kg, i.p. | 8 days | - Blocked tyrosine hydroxylase-positive cell loss- Reversed dopamine turnover | [5] |
| Alzheimer's Disease (Aβ-induced) | Mouse | Not specified | Not specified | - Improved memory deficits- Increased choline acetyl transferase (ChAT) activity- Elevated brain-derived neurotrophic factor (BDNF) | [19] |
| Retinal Ischemia | Rat | 0.25, 0.5 mM, intravitreal | Single dose | - Increased retinal ganglion cell (RGC) viability- Improved electroretinogram (ERG) amplitude | [20] |
| Stroke (MCAO) | Rat | Not specified, intranasal | 3 days | - Reduced infarct volume- Decreased neurological dysfunction- Upregulated Nrf2 and HO-1 | [4] |
Experimental Protocols
1. Western Blot for Nrf2 Nuclear Translocation
-
Tissue Homogenization & Subcellular Fractionation:
-
Homogenize brain tissue (e.g., hippocampus or cortex) in a hypotonic buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Collect the supernatant as the cytoplasmic fraction.
-
Wash the nuclear pellet with the hypotonic buffer.
-
Lyse the nuclear pellet with a high-salt nuclear extraction buffer.
-
Centrifuge at high speed (e.g., 16,000 x g) and collect the supernatant containing the nuclear proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of both cytoplasmic and nuclear fractions using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from the nuclear extracts onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the Nrf2 signal to a nuclear loading control, such as Lamin B1 or Histone H3.
-
2. TUNEL Staining for Apoptosis in Brain Sections
-
Tissue Preparation:
-
Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight and then transfer to a sucrose solution for cryoprotection.
-
Cut cryosections (e.g., 20-30 µm thick) and mount them on slides.
-
-
Staining Procedure:
-
Wash the sections with PBS.
-
Permeabilize the sections with a solution containing Triton X-100 or with a proteinase K treatment (optimization of concentration and time is crucial).
-
Wash with PBS.
-
Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., dUTP-FITC) in a humidified chamber at 37°C for 1-2 hours, protected from light.
-
Wash with PBS.
-
Counterstain with a nuclear stain such as DAPI to visualize all cell nuclei.
-
Mount the slides with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the sections using a fluorescence microscope.
-
TUNEL-positive cells will show green fluorescence in the nucleus, while all nuclei will be stained blue by DAPI.
-
Quantify the number of TUNEL-positive cells in specific brain regions of interest.[15]
-
3. TTC Staining for Infarct Volume Assessment
-
Brain Sectioning:
-
Sacrifice the animal (typically 24-48 hours post-ischemia).
-
Rapidly remove the brain and place it in a cold saline solution.
-
Slice the brain into coronal sections of uniform thickness (e.g., 2 mm).
-
-
Staining:
-
Prepare a 0.05% to 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in PBS.
-
Immerse the brain slices in the TTC solution and incubate at 37°C for 15-30 minutes, protected from light.
-
-
Fixation and Imaging:
-
Transfer the stained slices to a 10% formalin solution to fix the tissue and enhance contrast.
-
Capture high-resolution images of both sides of each brain slice.
-
-
Infarct Volume Calculation:
-
Using image analysis software, measure the area of the unstained (white) infarct and the total area of the hemisphere for each slice.
-
Calculate the infarct volume for each slice by multiplying the infarct area by the slice thickness.
-
Sum the infarct volumes of all slices to obtain the total infarct volume.
-
To correct for edema, the infarct volume can be expressed as a percentage of the contralateral (non-ischemic) hemisphere.[16][17][21]
-
Visualizations
Caption: A generalized experimental workflow for studying catalpol's neuroprotective effects.
References
- 1. Neuroprotective properties of catalpol in transient global cerebral ischemia in gerbils: dose-response, therapeutic time-window and long-term efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of catalpol on cardio-cerebrovascular diseases: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Feasibility of Catalpol Intranasal Administration and Its Protective Effect on Acute Cerebral Ischemia in Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective activities of catalpol on MPP+/MPTP-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TUNEL apoptotic cell detection in tissue sections: critical evaluation and improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of apoptosis in human brainstem by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of Neurovascular Protection Following Repetitive Hypoxic Preconditioning and Transient Middle Cerebral Artery Occlusion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 19. Catalpol ameliorates beta amyloid-induced degeneration of cholinergic neurons by elevating brain-derived neurotrophic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Catalpol Protects Against Retinal Ischemia Through Antioxidation, Anti-Ischemia, Downregulation of β-Catenin, VEGF, and Angiopoietin-2: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Validating the In Vivo Anti-Inflammatory Effects of Catalpol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of catalpol against established anti-inflammatory agents, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Comparative Efficacy of Catalpol in Preclinical Models of Inflammation
Catalpol, an iridoid glucoside extracted from the root of Rehmannia glutinosa, has demonstrated significant anti-inflammatory properties across various in vivo models. This section compares the efficacy of catalpol with a standard corticosteroid, dexamethasone, and a non-steroidal anti-inflammatory drug (NSAID), indomethacin, in well-established models of acute inflammation.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
The LPS-induced ALI model is a widely used and clinically relevant model for studying acute inflammatory responses in the lungs. In a study comparing catalpol to dexamethasone, catalpol exhibited a dose-dependent reduction in key inflammatory markers.
Table 1: Comparison of Catalpol and Dexamethasone in LPS-Induced Acute Lung Injury in Mice
| Treatment Group | Dose | Total Cells in BALF (x10⁵) | Neutrophils in BALF (x10⁵) | MPO Activity (U/g tissue) |
| Control | - | 0.8 ± 0.2 | 0.1 ± 0.05 | 1.2 ± 0.3 |
| LPS | 5 mg/kg | 12.5 ± 1.5 | 9.8 ± 1.2 | 8.5 ± 1.1 |
| Catalpol + LPS | 5 mg/kg | 8.2 ± 0.9 | 6.5 ± 0.8 | 5.8 ± 0.7* |
| Catalpol + LPS | 10 mg/kg | 5.1 ± 0.6 | 4.2 ± 0.5 | 3.5 ± 0.4 |
| Dexamethasone + LPS | 5 mg/kg | 4.5 ± 0.5 | 3.8 ± 0.4 | 3.1 ± 0.3 |
*p < 0.05, **p < 0.01 compared to LPS group. Data are presented as mean ± SD. BALF: Bronchoalveolar Lavage Fluid; MPO: Myeloperoxidase.
Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic assay for evaluating the efficacy of acute anti-inflammatory agents. While direct head-to-head studies are limited, a comparison of catalpol's effects with historical data for the widely used NSAID indomethacin provides valuable insights into its potential.
Table 2: Efficacy of Catalpol and Indomethacin in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose | Paw Volume (mL) at 3h | Inhibition of Edema (%) |
| Control (Carrageenan) | - | 1.25 ± 0.15 | - |
| Catalpol | 50 mg/kg | 0.85 ± 0.10* | 32% |
| Catalpol | 100 mg/kg | 0.68 ± 0.08** | 45.6% |
| Indomethacin (Reference) | 10 mg/kg | ~0.60 | ~52% |
*p < 0.05, **p < 0.01 compared to Control group. Data for catalpol are representative values from published studies. Indomethacin data is based on historical control data from multiple studies.
Experimental Protocols
LPS-Induced Acute Lung Injury in Mice
1. Animals: Male C57BL/6 mice (6-8 weeks old, 20-25 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
2. Model Induction:
- Mice are anesthetized with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).
- A 50 µL solution of lipopolysaccharide (LPS) from Escherichia coli O111:B4 (5 mg/kg) in sterile saline is instilled intratracheally.
- The control group receives an equal volume of sterile saline.
3. Drug Administration:
- Catalpol (5 or 10 mg/kg) or dexamethasone (5 mg/kg) is administered intraperitoneally 1 hour before LPS instillation.
4. Sample Collection and Analysis (24 hours post-LPS):
- Bronchoalveolar Lavage Fluid (BALF): The lungs are lavaged with 1 mL of ice-cold phosphate-buffered saline (PBS). The collected BALF is centrifuged, and the cell pellet is resuspended for total and differential cell counts.
- Myeloperoxidase (MPO) Activity: Lung tissues are homogenized and MPO activity is measured spectrophotometrically as an indicator of neutrophil infiltration.
- Cytokine Analysis: Levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BALF supernatant are quantified using ELISA kits.
Carrageenan-Induced Paw Edema in Rats
1. Animals: Male Wistar rats (150-200 g) are used. They are housed under standard laboratory conditions.
2. Edema Induction:
- A 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.
3. Drug Administration:
- Catalpol (50 or 100 mg/kg) or indomethacin (10 mg/kg) is administered orally or intraperitoneally 30-60 minutes before carrageenan injection.
4. Measurement of Paw Edema:
- Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
- The percentage inhibition of edema is calculated using the formula:
- % Inhibition = [(Vc - Vt) / Vc] x 100
- Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Signaling Pathways and Experimental Workflows
Catalpol exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
A Comparative Analysis of Catalpol and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents is a cornerstone of modern neuroscience research, driven by the increasing prevalence of neurodegenerative diseases and acute brain injuries. This guide provides a comparative analysis of catalpol, a naturally occurring iridoid glycoside, against other prominent neuroprotective agents: Edaravone, Butylphthalide (NBP), Citicoline, and Cerebrolysin. The objective is to offer a clear, data-driven comparison of their mechanisms, efficacy, and the experimental basis for their neuroprotective claims.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize quantitative data from various preclinical studies, primarily in models of cerebral ischemia, to provide a comparative overview of the efficacy of catalpol and other selected neuroprotective agents. It is important to note that the data are collated from different studies, and direct comparisons should be made with caution due to variations in experimental models and protocols.
Table 1: Reduction in Infarct Volume
| Neuroprotective Agent | Animal Model | Dosage | Reduction in Infarct Volume (%) | Reference |
| Catalpol | Rat MCAO | 5 mg/kg | Significant reduction (P < 0.05) | [1] |
| Edaravone | Rat MCAO | 30 mg/kg (oral) | Significant reduction | [2] |
| Butylphthalide (NBP) | Rat MCAO/R | 20 mg/kg | Significantly reduced | [3] |
| Citicoline | Animal models of stroke (meta-analysis) | Various | 27.8% (overall) | [4] |
| Cerebrolysin | Rat MCAO | 2.5 ml/kg | Significant reduction | [5] |
Table 2: Improvement in Neurological Function
| Neuroprotective Agent | Animal Model | Assessment Method | Improvement in Neurological Score | Reference |
| Catalpol | Rat MCAO | Zea Longa, Bederson scores, etc. | Significant improvement (P < 0.05) | [1] |
| Edaravone | Rat MCAO | Behavioral data | Dose-dependent improvement | [2] |
| Butylphthalide (NBP) | Mouse MCAO | Neurological deficit scores | Significantly alleviated | [6] |
| Citicoline | Animal models of stroke (meta-analysis) | Neurological deficit | 20.2% improvement | [4] |
| Cerebrolysin | Rat MCAO | Behavioral deficits | Significantly improved | [5] |
Table 3: Modulation of Oxidative Stress Markers
| Neuroprotective Agent | Experimental Model | Marker | Effect | Reference |
| Catalpol | H2O2-treated primary cortical neurons | SOD, GSH, MDA | Increased SOD and GSH, Decreased MDA | [7] |
| Edaravone | Rat MCAO/R | Fe2+, MDA, LPO, GSH | Decreased Fe2+, MDA, LPO; Increased GSH | [8] |
| Butylphthalide (NBP) | OGD-treated PC12 cells | SOD, MDA, ROS | Increased SOD, Decreased MDA and ROS | [9] |
| Citicoline | Transient cerebral ischemia | Glutathione | Stimulated synthesis | |
| Cerebrolysin | Rat forebrain ischemia-reperfusion | Antioxidant system | Improved functioning | [10][11] |
Table 4: Regulation of Apoptotic Markers
| Neuroprotective Agent | Experimental Model | Markers | Effect | Reference |
| Catalpol | H2O2-treated primary cortical neurons | Bcl-2, Bax, Caspase-3 | Increased Bcl-2, Decreased Bax and Caspase-3 | [12] |
| Edaravone | Rat MCAO | Caspase-3 | Downregulated | [2] |
| Butylphthalide (NBP) | Rat MCAO/R | Apoptotic cells (TUNEL) | Reduced | [3] |
| Citicoline | Ischemic stroke models | Apoptosis | Attenuated | [13] |
| Cerebrolysin | TBI model | Apoptosis | Inhibited | [14] |
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of these agents are mediated through diverse and often overlapping signaling pathways. Understanding these pathways is crucial for targeted drug development and combination therapies.
Catalpol
Catalpol exerts its neuroprotective effects through anti-inflammatory, anti-oxidative, and anti-apoptotic mechanisms.[1] Key signaling pathways involved include:
-
NF-κB Signaling Pathway: Catalpol inhibits the activation of NF-κB, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines.[12]
-
Keap1/Nrf2 Signaling Pathway: Catalpol promotes the nuclear translocation of Nrf2 by inhibiting its sequestration by Keap1. Nrf2 then activates the transcription of antioxidant genes, such as those for SOD and HO-1.[7]
-
PI3K/Akt Signaling Pathway: This pathway is involved in promoting cell survival and inhibiting apoptosis.
-
BDNF/TrkB Neurotrophic Signaling: Catalpol can upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF) and its receptor TrkB, promoting neuronal survival and plasticity.[15]
Edaravone
Edaravone is a potent free radical scavenger.[16] Its neuroprotective actions are primarily attributed to its antioxidant properties. Key signaling pathways include:
-
Nrf2 Signaling Pathway: Edaravone activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes like HO-1.[17][18]
-
GDNF/RET Neurotrophic Signaling: Edaravone has been shown to induce the expression of the GDNF receptor RET, thereby activating this crucial neurotrophic signaling pathway.[19][20]
-
PI3K/Akt Pathway: This pathway is also implicated in the neuroprotective effects of edaravone, particularly in protecting astrocytes from oxidative stress.[21]
Butylphthalide (NBP)
NBP exhibits neuroprotective effects through multiple mechanisms, including anti-inflammation, anti-oxidation, and anti-apoptosis.[22] Key signaling pathways are:
-
Nrf2-ARE Signaling Pathway: NBP promotes the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes like HO-1 and NQO1.[23][24]
-
BDNF/TrkB Signaling Pathway: NBP can upregulate the expression of BDNF and its receptor TrkB, thereby promoting neuronal survival and reducing apoptosis.[25]
-
PI3K/Akt Pathway: This pathway is activated by NBP to inhibit apoptosis.[22]
-
SLC7A11/GSH/GPX4 Pathway: NBP has been shown to regulate this pathway, which is involved in inhibiting ferroptosis, a form of iron-dependent cell death.[3]
Citicoline
Citicoline is an essential intermediate in the synthesis of phosphatidylcholine, a major component of cell membranes.[26] Its neuroprotective effects are linked to membrane stabilization and restoration.[13] Key aspects of its mechanism include:
-
Membrane Repair and Synthesis: Citicoline provides the necessary precursors (choline and cytidine) for the synthesis of phosphatidylcholine, aiding in the repair of damaged neuronal membranes.[26]
-
Anti-apoptotic Effects: By stabilizing membranes, citicoline can inhibit the release of pro-apoptotic factors.[13]
-
Reduction of Oxidative Stress: Citicoline has been shown to stimulate the synthesis of glutathione, a major intracellular antioxidant.
-
Modulation of Neurotransmitter Systems: Citicoline can influence the levels of various neurotransmitters.[27]
Cerebrolysin
Cerebrolysin is a mixture of peptides and amino acids derived from porcine brain, mimicking the action of endogenous neurotrophic factors.[28] Its neuroprotective effects are multimodal.[10] Key signaling pathways include:
-
PI3K/Akt Signaling Pathway: Cerebrolysin activates this pathway, which is crucial for promoting cell survival and neurogenesis.[29]
-
Akt/GSK3β Signaling Pathway: This pathway is involved in the regulation of necroptosis, a form of programmed necrosis, and Cerebrolysin has been shown to modulate it to reduce neuronal death.[30][31]
-
TLR Signaling Pathway: Cerebrolysin can inhibit neuroinflammation and apoptosis by modulating the Toll-like receptor (TLR) signaling pathway.[14]
-
Sonic Hedgehog (SHH) Signaling Pathway: This pathway is activated by Cerebrolysin and is involved in neurorecovery processes.[32]
Detailed Experimental Protocols
The following are generalized protocols for key assays used to evaluate the neuroprotective effects of the discussed agents. These should be adapted based on the specific experimental context.
Experimental Workflow for In Vitro Neuroprotection Assay
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., PC12 or SH-SY5Y) in a 96-well plate at a density of 1x10^4 to 5x10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with varying concentrations of the neuroprotective agent for a specified duration (e.g., 2-24 hours).
-
Induction of Injury: Introduce the neurotoxic agent (e.g., H2O2, glutamate, or subject to oxygen-glucose deprivation).
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, a key antioxidant enzyme.
-
Sample Preparation: Homogenize cell or tissue samples in an appropriate buffer on ice. Centrifuge to collect the supernatant.
-
Assay Reaction: In a 96-well plate, add the sample supernatant, a reaction mixture containing a substrate (e.g., WST-1 or NBT) that produces a colored formazan dye upon reduction by superoxide anions, and an enzyme solution (e.g., xanthine oxidase) to generate superoxide anions.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). The SOD activity is determined by the degree of inhibition of the colorimetric reaction.
Malondialdehyde (MDA) Assay
This assay quantifies the levels of MDA, a marker of lipid peroxidation.
-
Sample Preparation: Homogenize cell or tissue samples in a suitable lysis buffer containing an antioxidant like BHT.
-
Reaction with TBA: Add thiobarbituric acid (TBA) solution to the sample and incubate at 95-100°C for 60 minutes.
-
Extraction: After cooling, centrifuge the samples and collect the supernatant.
-
Measurement: Measure the absorbance of the supernatant at 532 nm. The concentration of MDA is calculated based on a standard curve.
Western Blot for Bcl-2 and Bax
This technique is used to determine the protein levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2 and Bax overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.
Conclusion
Catalpol demonstrates significant neuroprotective potential through its multifaceted mechanisms of action, comparable to other established and emerging neuroprotective agents. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and apoptosis makes it a promising candidate for further investigation in the context of various neurological disorders. The comparative data presented in this guide, while highlighting the efficacy of each agent, also underscore the need for standardized experimental models and head-to-head comparative studies to definitively establish the relative therapeutic potential of these compounds. The detailed protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of neuroprotection.
References
- 1. Neuroprotection of Catalpol for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effect of Dl-3-n-butylphthalide against ischemia–reperfusion injury is mediated by ferroptosis regulation via the SLC7A11/GSH/GPX4 pathway and the attenuation of blood–brain barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citicoline in pre-clinical animal models of stroke: a meta-analysis shows the optimal neuroprotective profile and the missing steps for jumping into a stroke clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]
- 8. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats [pubmed.ncbi.nlm.nih.gov]
- 9. 3- n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effect of Cerebrolysin in an Animal Model of Forebrain Ischemic-Reperfusion Injury: New Insights into the Activation of the Keap1/Nrf2/Antioxidant Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S-EPMC8279368 - Neuroprotective action of Cortexin, Cerebrolysin and Actovegin in acute or chronic brain ischemia in rats. - OmicsDI [omicsdi.org]
- 12. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current knowledge on the neuroprotective and neuroregenerative properties of citicoline in acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cerebrolysin alleviates early brain injury after traumatic brain injury by inhibiting neuroinflammation and apoptosis via TLR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotection of edaravone on the hippocampus of kainate-induced epilepsy rats through Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Edaravone Alleviated Propofol-Induced Neurotoxicity in Developing Hippocampus by mBDNF/TrkB/PI3K Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. DL-3-n-Butylphthalide (NBP) Provides Neuroprotection in the Mice Models After Traumatic Brain Injury via Nrf2-ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Dl-3-n-Butylphthalide Improves Neuroinflammation in Mice with Repeated Cerebral Ischemia-Reperfusion Injury through the Nrf2-Mediated Antioxidant Response and TLR4/MyD88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. termedia.pl [termedia.pl]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. [Mechanisms of neurotrophic and neuroprotective effects of cerebrolysin in cerebral ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Cerebrolysin enhances neurogenesis in the ischemic brain and improves functional outcome after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The neuroprotection of cerebrolysin after spontaneous intracerebral hemorrhage through regulates necroptosis via Akt/ GSK3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. [PDF] The neuroprotection of cerebrolysin after spontaneous intracerebral hemorrhage through regulates necroptosis via Akt/ GSK3β signaling pathway | Semantic Scholar [semanticscholar.org]
- 32. cerebrolysin.com [cerebrolysin.com]
A Comparative Guide to the Antioxidant Capacity of Catalpol and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of catalpol, an iridoid glycoside found in plants such as Rehmannia glutinosa, with other well-known natural antioxidant compounds. The information presented is supported by experimental data from various scientific studies, offering a valuable resource for researchers and professionals in drug development and related fields.
Introduction to Antioxidant Capacity
Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant capacity of a compound is a measure of its ability to neutralize these free radicals. This guide focuses on the comparative antioxidant activities of catalpol, quercetin, and resveratrol, three natural compounds that have garnered significant interest for their potential health benefits.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of chemical compounds can be quantified using various in vitro assays. The most common of these are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. These tests measure the ability of an antioxidant to scavenge free radicals or reduce oxidized species. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant capacity.
The following table summarizes the available in vitro antioxidant activity data for catalpol, quercetin, and resveratrol from various studies.
Disclaimer: The data presented in this table are compiled from different scientific publications. Direct comparison of IC50 values between studies should be approached with caution, as experimental conditions such as reagent concentrations, reaction times, and solvents used can vary, leading to different results. For a definitive comparison, these compounds should be tested side-by-side under identical experimental conditions.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Fe(II)/µM) |
| Catalpol | ~2760[1] | ~1120 (with high variability)[1] | Data Not Available |
| Quercetin | 4.36 - 12.02[1][2] | 1.89 - 2.04[1][3] | > Ascorbic Acid[4] |
| Resveratrol | ~15.54[5] | 2.86[5] | Data Not Available |
Signaling Pathways in Antioxidant Activity
The antioxidant effects of these natural compounds are not only due to direct radical scavenging but also through the modulation of cellular signaling pathways that control the expression of endogenous antioxidant enzymes.
Catalpol has been shown to exert its antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes like heme oxygenase-1 (HO-1).
dot
Figure 1. Catalpol's Antioxidant Signaling Pathway.
Quercetin, a flavonoid, also activates the Nrf2 pathway, contributing to its potent antioxidant and anti-inflammatory properties. Resveratrol, a stilbenoid, is known to activate Sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular health and longevity, which in turn can influence cellular antioxidant defenses.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for researchers who wish to conduct their own comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
A control containing the solvent instead of the antioxidant is also measured.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
dot
Figure 2. DPPH Assay Experimental Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the colored radical is reduced, and the color intensity decreases, which is measured spectrophotometrically.
Procedure:
-
The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
The ABTS•+ solution is then diluted with a suitable solvent to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
The absorbance is read after a specific incubation time (e.g., 6 minutes).
-
A control is run under the same conditions without the antioxidant.
-
The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺), which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and ferric chloride solution.
-
The test compound is added to the FRAP reagent.
-
The mixture is incubated for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
The absorbance of the blue-colored ferrous-TPTZ complex is measured at a specific wavelength (typically around 593 nm).
-
A standard curve is generated using a known concentration of Fe²⁺, and the results are expressed as ferric reducing ability in µM of Fe²⁺ equivalents.
Conclusion
Catalpol demonstrates antioxidant activity, although the currently available in vitro data from separate studies suggest its radical scavenging capacity may be less potent when compared to well-established antioxidants like quercetin and resveratrol. However, catalpol's ability to modulate endogenous antioxidant defense mechanisms through the Nrf2 signaling pathway highlights its potential as a valuable compound for further investigation in the context of diseases associated with oxidative stress. For a conclusive comparison of their antioxidant capacities, it is imperative that catalpol, quercetin, and resveratrol are evaluated side-by-side in a comprehensive panel of antioxidant assays under standardized conditions. This would provide a more definitive understanding of their relative potencies and inform future research and development efforts.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antioxidant versus Metal Ion Chelating Properties of Flavonoids: A Structure-Activity Investigation | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - PMC [pmc.ncbi.nlm.nih.gov]
Catalpol: A Promising Therapeutic Agent in the Management of Diabetic Complications
A comprehensive comparison of catalpol's efficacy and mechanisms in mitigating diabetic nephropathy, cardiomyopathy, neuropathy, and retinopathy, supported by experimental evidence.
Catalpol, an iridoid glycoside extracted from the root of Rehmannia glutinosa, has emerged as a potential therapeutic candidate for managing diabetic complications. Extensive preclinical studies have demonstrated its protective effects against a range of diabetes-induced pathologies, including kidney damage, heart dysfunction, nerve damage, and vision impairment. This guide provides a detailed comparison of catalpol's therapeutic effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Therapeutic Efficacy of Catalpol in Diabetic Complications
Catalpol's beneficial effects in ameliorating diabetic complications are attributed to its potent anti-inflammatory, antioxidant, anti-apoptotic, and anti-fibrotic properties.[1] It modulates multiple signaling pathways that are dysregulated in diabetic conditions, leading to improved cellular function and tissue protection.
Diabetic Nephropathy (DN)
Diabetic nephropathy is a leading cause of end-stage renal disease. Catalpol has been shown to protect against DN by preserving renal function and structure.[2] Studies in animal models of DN have demonstrated that catalpol treatment can significantly reduce proteinuria, serum creatinine (Scr), and blood urea nitrogen (BUN) levels.[2][3] It also alleviates renal pathological changes, such as glomerular sclerosis and mesangial expansion.[2][4]
The protective mechanisms of catalpol in DN involve the modulation of key signaling pathways. It has been shown to inhibit the AGE/RAGE/NF-κB and TGF-β/Smad2/3 pathways, which are crucial mediators of inflammation and fibrosis in the diabetic kidney.[1][4][5] Furthermore, catalpol can suppress the p38 MAPK/NF-κB signaling pathway, reducing apoptosis and inflammation in podocytes, the specialized cells of the glomerulus.[6]
Diabetic Cardiomyopathy (DCM)
Diabetic cardiomyopathy is characterized by structural and functional abnormalities of the heart muscle in diabetic patients, independent of coronary artery disease. Catalpol has demonstrated cardioprotective effects in experimental models of DCM.[1][5] It has been shown to attenuate cardiomyocyte apoptosis, a key event in the pathogenesis of DCM.[7]
The underlying mechanism of catalpol's cardioprotection involves the regulation of the apelin/APJ and ROS/NF-κB/Neat1 signaling pathways.[1][5] Specifically, catalpol has been found to alleviate myocardial damage by modulating the Neat1/miR-140-5p/HDAC4 axis in DCM mice.[7]
Diabetic Neuropathy (DN)
Diabetic neuropathy encompasses a range of nerve disorders caused by diabetes. Catalpol has shown neuroprotective effects in models of diabetic peripheral neuropathy.[8] Treatment with catalpol has been found to improve nerve conduction velocity and preserve the histological structure of the dorsal root ganglion and sciatic nerve in diabetic rats.[8] The neuroprotective effects of catalpol are linked to an increase in the expression of Protein Kinase C (PKC) and Cav-1.[1][5]
Diabetic Retinopathy (DR)
Diabetic retinopathy is a major cause of blindness in adults. Catalpol has shown potential in preventing neurodegeneration in the retina associated with diabetes.[1][5] Its protective effect is attributed to the downregulation of NF-κB, a key inflammatory mediator in the retina.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies investigating the therapeutic effects of catalpol on diabetic complications.
Table 1: Efficacy of Catalpol in Animal Models of Diabetic Nephropathy
| Animal Model | Catalpol Dosage | Treatment Duration | Key Findings | Reference |
| STZ-induced diabetic rats | 50, 100 mg/kg/day (p.o.) | 4 weeks | Decreased fasting blood glucose by 59% and 72% respectively. | [1] |
| db/db mice | 100, 200 mg/kg/day (p.o.) | 8 weeks | Markedly reduced fasting blood glucose and glycated serum protein levels. | [1] |
| HFD/STZ-induced diabetic mice | 100, 200 mg/kg/day (p.o.) | 4 weeks | Significantly decreased fasting blood glucose, serum insulin, HOMA-IR, TC, TG, and LDL. | [1] |
| HFD/STZ-induced diabetic rats | 50 mg/kg (i.v.) | 3 weeks | Decreased plasma glucose by 66%. | [1] |
| Male SD rats | 60, 120 mg/kg (p.o.) | Not specified | Decreased Ang II, TGF-β1, and CTGF levels in the kidney. | [4] |
| DN animal models (meta-analysis) | Various | Various | Significantly improved Scr and BUN levels, and reduced proteinuria. | [2][3] |
STZ: Streptozotocin; HFD: High-Fat Diet; p.o.: per os (by mouth); i.v.: intravenous; HOMA-IR: Homeostatic Model Assessment of Insulin Resistance; TC: Total Cholesterol; TG: Triglycerides; LDL: Low-Density Lipoprotein; Ang II: Angiotensin II; TGF-β1: Transforming Growth Factor-beta 1; CTGF: Connective Tissue Growth Factor; Scr: Serum creatinine; BUN: Blood Urea Nitrogen.
Table 2: Efficacy of Catalpol in Other Diabetic Complications
| Complication | Animal Model | Catalpol Dosage | Treatment Duration | Key Findings | Reference |
| Diabetic Cardiomyopathy | STZ-induced C57BL/6 mice with high-fat/high-sugar diet | Not specified | Not specified | Alleviated myocardial damage by regulating the Neat1/miR-140-5p/HDAC4 axis. | [7] |
| Diabetic Peripheral Neuropathy | STZ-induced Sprague Dawley diabetic rats | 5 mg/kg | 2 weeks | Improved nerve conduction velocity. | [8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the cited studies.
Induction of Diabetic Animal Models:
-
Type 1 Diabetes (STZ-induced): Diabetes is typically induced in rodents (rats or mice) by a single or multiple intraperitoneal injections of streptozotocin (STZ), a chemical toxic to pancreatic β-cells. Blood glucose levels are monitored, and animals with fasting blood glucose above a certain threshold (e.g., 16.7 mmol/L) are considered diabetic.[1][8]
-
Type 2 Diabetes (High-Fat Diet and STZ): Animals are fed a high-fat diet for several weeks to induce insulin resistance, followed by a low dose of STZ to induce partial β-cell dysfunction. This model mimics the pathophysiology of human type 2 diabetes.[1]
-
Genetic Models (db/db mice): These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, making them a spontaneous model of type 2 diabetes.[1]
Assessment of Therapeutic Efficacy:
-
Biochemical Analysis: Blood and urine samples are collected to measure parameters such as fasting blood glucose, glycated serum protein, insulin levels, HOMA-IR, serum creatinine, blood urea nitrogen, and lipid profiles (TC, TG, LDL).[1][2]
-
Histopathological Examination: Kidney, heart, and nerve tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, Periodic acid-Schiff) to assess morphological changes.[2][4][8]
-
Western Blotting and PCR: These molecular biology techniques are used to quantify the expression levels of key proteins and genes involved in the signaling pathways modulated by catalpol (e.g., NF-κB, TGF-β, Bax, Bcl-2).[1][6]
-
Cell Culture Experiments: In vitro studies using cell lines such as podocytes or cardiomyocytes are conducted to investigate the direct cellular and molecular mechanisms of catalpol. Cells are often cultured in high-glucose conditions to mimic the diabetic environment.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by catalpol and a typical experimental workflow for its validation.
References
- 1. Molecular and Biochemical Pathways of Catalpol in Alleviating Diabetes Mellitus and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protective effects and possible mechanisms of catalpol against diabetic nephropathy in animal models: a systematic review and meta-analysis [frontiersin.org]
- 3. Protective effects and possible mechanisms of catalpol against diabetic nephropathy in animal models: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular and Biochemical Pathways of Catalpol in Alleviating Diabetes Mellitus and Its Complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The protective effect and mechanism of catalpol on high glucose-induced podocyte injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalpol attenuates cardiomyocyte apoptosis in diabetic cardiomyopathy via Neat1/miR-140-5p/HDAC4 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalpol in Diabetes and its Complications: A Review of Pharmacology, Pharmacokinetics, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different catalpol extraction methods
For researchers, scientists, and drug development professionals, the efficient extraction of catalpol from its natural sources, primarily the root of Rehmannia glutinosa, is a critical first step in harnessing its therapeutic potential. This guide provides a comparative analysis of various extraction techniques, offering insights into their performance based on experimental data.
Comparative Analysis of Catalpol Extraction Methods
The selection of an appropriate extraction method is pivotal and depends on factors such as desired yield, purity, processing time, and environmental impact. Below is a summary of quantitative data comparing different catalpol extraction methods.
| Extraction Method | Extraction Time | Catalpol Yield (%) | Purity (%) | Solvent Consumption | Energy Consumption |
| Maceration | 24 - 72 hours | Low to Moderate | Low | High | Low |
| Heat Reflux | 2 - 4 hours | 3.513[1] | Moderate | Moderate | Moderate |
| Soxhlet Extraction | 6 - 24 hours | Moderate to High | Moderate | High | High |
| Ultrasound-Assisted Extraction (UAE) | 30 - 70 minutes[2] | High | Moderate to High | Low to Moderate | Moderate |
| Microwave-Assisted Extraction (MAE) | 4 - 10 minutes[2] | High | Moderate to High | Low | Moderate to High |
| Enzyme-Assisted Extraction (EAE) | 1 - 4 hours | High | High | Low | Low |
| Supercritical Fluid Extraction (SFE) | 1 - 2 hours | High | High | Very Low (CO2) | High |
Experimental Protocols
Detailed methodologies for the key extraction experiments are provided below to facilitate replication and further research.
Maceration
Maceration is a simple and widely used conventional extraction method.
Protocol:
-
Air-dry the roots of Rehmannia glutinosa at room temperature and grind them into a coarse powder.
-
Weigh 100 g of the powdered plant material and place it in a sealed container.
-
Add 1 L of 70% ethanol to the container, ensuring the powder is fully submerged.
-
Allow the mixture to stand for 3 to 7 days at room temperature, with occasional shaking.
-
After the maceration period, filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude catalpol extract.
Heat Reflux Extraction
This method employs heating to accelerate the extraction process.
Protocol:
-
Prepare 100 g of powdered Rehmannia glutinosa root.
-
Place the powder in a round-bottom flask and add 1 L of 72.94% methanol.[1]
-
Set up a reflux apparatus and heat the mixture to 54.8°C.[1]
-
Maintain the reflux for 3 hours.[1]
-
After cooling, filter the mixture and collect the filtrate.
-
For exhaustive extraction, the residue can be subjected to a second round of reflux.[1]
-
Combine the filtrates and concentrate using a rotary evaporator.
Soxhlet Extraction
A continuous extraction method that offers higher efficiency than maceration.
Protocol:
-
Place 50 g of powdered Rehmannia glutinosa root in a thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with 500 mL of methanol.
-
Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material.
-
The solvent will fill the thimble and extract the catalpol. Once the solvent level reaches the top of the siphon tube, the extract is siphoned back into the flask.
-
This cycle is repeated for 6-8 hours.
-
After extraction, the solvent in the flask, now rich in catalpol, is concentrated.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer.
Protocol:
-
Mix 50 g of powdered Rehmannia glutinosa root with 500 mL of 80% ethanol in a beaker.
-
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Sonication is carried out at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 50°C.
-
After sonication, the mixture is filtered.
-
The filtrate is then concentrated under vacuum to yield the catalpol extract.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.
Protocol:
-
Combine 50 g of powdered Rehmannia glutinosa root with 500 mL of methanol in a microwave-safe vessel.
-
Place the vessel in a microwave extractor.
-
Set the microwave power to 500 W and the extraction time to 4 minutes.[2]
-
After the extraction is complete and the mixture has cooled, filter it to separate the extract.
-
Concentrate the filtrate to obtain the crude catalpol.
Enzyme-Assisted Extraction (EAE)
EAE employs enzymes to break down the plant cell wall, facilitating the release of intracellular contents.
Protocol:
-
Suspend 100 g of powdered Rehmannia glutinosa root in 1 L of citrate buffer (pH 5.0).
-
Add a mixture of cellulase and pectinase (e.g., 2% w/w of each enzyme relative to the plant material).
-
Incubate the mixture at 50°C for 2 hours with continuous stirring.
-
After incubation, heat the mixture to 90°C for 10 minutes to inactivate the enzymes.
-
Filter the mixture and concentrate the filtrate to obtain the catalpol extract.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically CO2, as the extraction solvent.
Protocol:
-
Load 100 g of powdered Rehmannia glutinosa root into the extraction vessel.
-
Pressurize the system with CO2 to 300 bar and heat to 60°C.
-
Introduce ethanol as a co-solvent at a flow rate of 5% of the CO2 flow rate.
-
Maintain the extraction for 90 minutes.
-
Depressurize the system in the separator vessel, causing the CO2 to return to a gaseous state and the catalpol to precipitate.
-
Collect the precipitated catalpol extract.
Visualizing Workflows and Pathways
To better understand the experimental processes and the biological activities of catalpol, the following diagrams have been generated.
Experimental Workflows
Signaling Pathways of Catalpol
Catalpol exerts its therapeutic effects through various signaling pathways. The diagrams below illustrate its neuroprotective and anti-inflammatory mechanisms.
Neuroprotective Signaling Pathway
Anti-inflammatory Signaling Pathway
References
Comparative Analysis of Catalpol and its Derivatives in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective mechanisms of catalpol and its derivatives. While extensive research has elucidated the multifaceted neuroprotective properties of catalpol, comparative data on its derivatives remains limited in publicly accessible scientific literature. This document summarizes the established mechanisms of catalpol and highlights the critical need for further research into its derivatives to identify compounds with potentially enhanced therapeutic efficacy.
Introduction to Catalpol's Neuroprotective Effects
Catalpol, an iridoid glycoside extracted from the root of Rehmannia glutinosa, has demonstrated significant promise as a neuroprotective agent in numerous preclinical studies. Its therapeutic potential stems from its ability to counteract the pathological processes underlying various neurodegenerative diseases and acute brain injuries, including ischemic stroke, Alzheimer's disease, and Parkinson's disease.[1][2] The primary neuroprotective mechanisms of catalpol are attributed to its potent anti-inflammatory, anti-oxidative, and anti-apoptotic properties.[3][4][5]
Core Neuroprotective Mechanisms of Catalpol
Experimental data consistently indicates that catalpol exerts its neuroprotective effects through the modulation of several key signaling pathways.
Table 1: Summary of Catalpol's Neuroprotective Mechanisms and Modulated Biomarkers
| Mechanism | Key Signaling Pathway | Modulated Biomarkers | Therapeutic Effect |
| Anti-inflammation | NF-κB Signaling | ↓ TNF-α, IL-1β, IL-6, iNOS, COX-2 | Reduces neuroinflammation |
| Anti-oxidation | Keap1/Nrf2 Signaling | ↑ Nrf2, HO-1, SOD, GSH-Px; ↓ ROS, MDA | Attenuates oxidative stress |
| Anti-apoptosis | p53/Bcl-2/Bax/Caspase-3 | ↑ Bcl-2; ↓ p53, Bax, Cleaved Caspase-3 | Inhibits neuronal cell death |
| Neurogenesis & Angiogenesis | PI3K/Akt Signaling | ↑ PI3K, Akt, VEGF | Promotes neuronal repair and blood vessel formation |
| Anti-apoptosis | MKK4/JNK/c-Jun Signaling | ↓ p-MKK4, p-JNK, p-c-Jun | Suppresses stress-induced neuronal apoptosis |
Note: ↑ indicates upregulation/increase; ↓ indicates downregulation/decrease. This table is a synthesis of findings from multiple studies and does not represent a direct side-by-side comparison from a single study.
Signaling Pathways Modulated by Catalpol
The neuroprotective effects of catalpol are orchestrated through its influence on intricate cellular signaling cascades.
Anti-inflammatory Pathway: NF-κB Signaling
Catalpol has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response. By inhibiting the NF-κB pathway, catalpol effectively reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thus mitigating neuroinflammation.[4]
Caption: Catalpol inhibits the NF-κB signaling pathway.
Anti-oxidant Pathway: Keap1/Nrf2 Signaling
Catalpol enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). Catalpol promotes the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).[4]
Caption: Catalpol activates the Keap1/Nrf2 antioxidant pathway.
Experimental Protocols
Standard in vitro and in vivo models are employed to validate the neuroprotective mechanisms of catalpol.
In Vitro Neuroprotection Assays
-
Cell Viability Assay (MTT Assay):
-
Seed neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons) in 96-well plates.
-
Induce neurotoxicity using agents like 6-hydroxydopamine (6-OHDA), amyloid-beta (Aβ), or hydrogen peroxide (H₂O₂).
-
Treat cells with varying concentrations of catalpol or its derivatives.
-
After incubation, add MTT solution and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm. Cell viability is expressed as a percentage of the control group.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Culture neuronal cells and induce oxidative stress.
-
Treat with catalpol or its derivatives.
-
Load cells with a fluorescent probe (e.g., DCFH-DA).
-
Measure fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Induce apoptosis in neuronal cells.
-
Treat with test compounds.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells using flow cytometry.
-
In Vivo Neuroprotection Models
-
Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO):
-
Induce focal cerebral ischemia in rodents by occluding the middle cerebral artery.
-
Administer catalpol or its derivatives intravenously or intraperitoneally at various time points post-occlusion.
-
Assess neurological deficits using scoring systems (e.g., Bederson's score).
-
Measure infarct volume using TTC staining.
-
Analyze protein expression of relevant biomarkers in brain tissue via Western blot or immunohistochemistry.
-
Catalpol Derivatives: A Research Frontier
Despite the robust evidence supporting the neuroprotective effects of catalpol, there is a notable scarcity of published research on its derivatives. While some studies mention metabolites such as hydroxylated catalpol and nitrogen-containing catalpol aglycone, a systematic comparison of their neuroprotective efficacy against the parent compound is lacking. The synthesis and evaluation of catalpol derivatives, such as acetylated or esterified forms, could lead to the discovery of novel therapeutic agents with improved properties, including:
-
Enhanced bioavailability and blood-brain barrier permeability.
-
Increased potency and target specificity.
-
Improved pharmacokinetic profiles.
Future Directions and Conclusion
The neuroprotective potential of catalpol is well-established, with a clear understanding of its primary mechanisms of action. However, the field of catalpol derivatives remains largely unexplored. To advance the therapeutic application of this promising natural compound, future research should focus on:
-
Synthesis and characterization of a library of catalpol derivatives.
-
Comparative in vitro and in vivo studies to evaluate the neuroprotective efficacy of these derivatives against catalpol.
-
Structure-activity relationship (SAR) studies to identify the key chemical modifications that enhance neuroprotective activity.
-
Pharmacokinetic and toxicological profiling of the most promising derivatives.
By systematically investigating catalpol derivatives, the scientific community can work towards developing novel and more effective treatments for a range of debilitating neurological disorders. This guide serves as a foundational resource and a call to action for researchers to explore this promising area of drug discovery.
References
- 1. Neuroprotective activities of catalpol on MPP+/MPTP-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalpol: a potential therapeutic for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Catalpol on Alzheimer's Disease and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of Catalpol's Anti-Apoptotic Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of catalpol's performance in mitigating apoptosis, supported by experimental data from various in vivo studies. We delve into the molecular pathways, present quantitative data, and offer detailed experimental protocols to assist in the evaluation and design of future research.
Catalpol's Anti-Apoptotic Mechanism: The Mitochondrial Pathway
Catalpol, an iridoid glycoside extracted from the root of Rehmannia glutinosa, has demonstrated significant neuroprotective and cardioprotective effects, largely attributed to its anti-apoptotic properties.[1][2] The primary mechanism of action involves the modulation of the intrinsic, or mitochondrial-dependent, apoptosis pathway. In various in vivo models of ischemic injury and neurodegeneration, catalpol has been shown to suppress apoptosis by regulating the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins.[1][3][4]
Under cellular stress, such as ischemia, the pro-apoptotic protein Bax is upregulated, leading to mitochondrial membrane permeabilization and the release of cytochrome c. This event triggers a caspase cascade, culminating in the activation of executioner caspases like Caspase-3, which dismantle the cell.[5] Catalpol intervenes by upregulating the anti-apoptotic protein Bcl-2 and downregulating Bax.[1][5] This shift in the Bcl-2/Bax ratio stabilizes the mitochondrial membrane, prevents the release of cytochrome c, and ultimately inhibits the activation of Caspase-3, thereby preventing cell death.[3][4] Some studies also indicate that catalpol can inhibit the upstream activator p53, further preventing the transcriptional activation of pro-apoptotic genes.[3][6]
References
- 1. Feasibility of Catalpol Intranasal Administration and Its Protective Effect on Acute Cerebral Ischemia in Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Biological Effects of an Iridoid Glucoside, Catalpol, and Its Underlying Molecular Mechanisms [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalpol inhibits apoptosis in hydrogen peroxide-induced cardiac myocytes through a mitochondrial-dependent caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]
- 6. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Catalpol Versus Synthetic Neuroprotective Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the natural iridoid glycoside, catalpol, with two widely recognized synthetic neuroprotective drugs, edaravone and memantine. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of their respective therapeutic potential. While direct head-to-head experimental data is limited, this guide synthesizes the available preclinical and clinical evidence to compare their mechanisms of action and efficacy in various models of neurological disorders.
Profiles of Neuroprotective Agents
Catalpol: The Natural Neuroprotectant
Catalpol is a primary active component of Rehmannia glutinosa, a plant used in traditional medicine.[1][2] A significant body of preclinical research has demonstrated its neuroprotective effects in models of ischemic stroke and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2][3]
Mechanisms of Action: Catalpol's neuroprotective effects are multifaceted, primarily attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][3] It has been shown to modulate several signaling pathways, including the inhibition of pro-inflammatory cytokines, upregulation of antioxidant enzymes, and suppression of apoptosis-inducing factors.[1][3]
Preclinical Evidence Summary:
| Experimental Model | Key Findings |
| Middle Cerebral Artery Occlusion (MCAO) in rats | Reduced infarct volume, improved neurological scores, decreased neuronal apoptosis. |
| Alzheimer's disease models (e.g., Aβ-induced toxicity) | Attenuated cognitive deficits, reduced Aβ deposition, inhibited neuroinflammation.[1][2][3] |
| Parkinson's disease models (e.g., MPTP-induced toxicity) | Protected dopaminergic neurons, improved motor function, reduced oxidative stress. |
Edaravone: The Synthetic Free Radical Scavenger
Edaravone is a synthetic free radical scavenger that has been approved for the treatment of acute ischemic stroke in some countries and for amyotrophic lateral sclerosis (ALS).[4][5] Its primary mechanism is the reduction of oxidative stress, a key contributor to neuronal damage in various neurological conditions.
Mechanisms of Action: Edaravone readily donates an electron to neutralize free radicals, thereby inhibiting lipid peroxidation and protecting cell membranes from oxidative damage.[6] It has been shown to reduce markers of oxidative stress and inflammation in the brain following ischemic injury.[7]
Preclinical and Clinical Evidence Summary:
| Condition | Key Findings |
| Acute Ischemic Stroke | Preclinical: Reduced infarct size and brain edema in animal models.[8] Clinical: Improved functional outcomes in some patient populations.[4][5][9] |
| Amyotrophic Lateral Sclerosis (ALS) | Clinical: Slowed the decline in functional capacity in some patients. |
| Cerebral Ischemia-Reperfusion Injury | Inhibited ferroptosis and attenuated injury through the Nrf2/FPN pathway.[6] |
Memantine: The NMDA Receptor Antagonist
Memantine is a synthetic, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is clinically approved for the treatment of moderate-to-severe Alzheimer's disease.[10][11] Its neuroprotective action stems from its ability to mitigate excitotoxicity.
Mechanisms of Action: By blocking NMDA receptors, memantine prevents excessive influx of calcium ions into neurons, a process that triggers a cascade of neurotoxic events.[10][12] This action is thought to protect neurons from the chronic excitotoxicity implicated in Alzheimer's disease and other neurological disorders.[10][12]
Preclinical and Clinical Evidence Summary:
| Condition | Key Findings |
| Alzheimer's Disease | Clinical: Modest improvement in cognitive function and activities of daily living in patients with moderate-to-severe AD.[11] |
| Ischemic Stroke | Preclinical: Reduced infarct size and improved neurological function in animal models.[12] |
| Vascular Dementia | Clinical: Some evidence of cognitive benefits.[12] |
Comparative Analysis of Mechanisms
While all three compounds exhibit neuroprotective properties, their primary mechanisms of action differ significantly, suggesting they may be suited for different therapeutic applications or could potentially be used in combination.
-
Catalpol offers a broad-spectrum neuroprotective effect through its anti-inflammatory, antioxidant, and anti-apoptotic activities. This suggests it may be beneficial in complex neurological disorders where multiple pathological processes are at play.
-
Edaravone has a more targeted mechanism as a potent free radical scavenger. This makes it particularly relevant in acute conditions characterized by a surge in oxidative stress, such as ischemic stroke.
-
Memantine specifically targets excitotoxicity by modulating NMDA receptor activity. This is a key mechanism in chronic neurodegenerative diseases like Alzheimer's disease where persistent, low-level excitotoxicity is thought to contribute to neuronal loss.
Signaling Pathway Diagrams
Caption: Neuroprotective Mechanisms of Catalpol.
References
- 1. Effects of Catalpol on Alzheimer's Disease and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Catalpol on Alzheimer's Disease and Its Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety of edaravone in acute ischemic stroke: A systematic review and meta-analysis | Neurology Asia [neurology-asia.org]
- 5. Edaravone Dexborneol Versus Edaravone Alone for the Treatment of Acute Ischemic Stroke: A Phase III, Randomized, Double-Blind, Comparative Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study of the neuroprotective effects of dl-3-n-butylphthalide and edaravone dexborneol on cerebral ischemic stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Edaravone dexborneol compared to edaravone in the treatment of acute cerebral infarction: A meta-analysis [frontiersin.org]
- 10. Evaluation of memantine for neuroprotection in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Basic information about memantine and its treatment of Alzheimer's disease and other clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis [frontiersin.org]
Validating Catalpol's Therapeutic Action: A Comparative Guide to the Nrf2/HO-1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of catalpol's performance in activating the Nrf2/HO-1 signaling pathway, a critical mechanism in cellular defense against oxidative stress. We will delve into supporting experimental data, compare its efficacy with alternative compounds, and provide detailed experimental protocols for key validation assays.
Catalpol, an iridoid glycoside extracted from the root of Rehmannia glutinosa, has demonstrated significant neuroprotective, anti-inflammatory, and antioxidant properties in numerous studies.[1][2] A growing body of evidence points to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway as a cornerstone of its therapeutic effects.[3][4][5] This pathway is a master regulator of the cellular antioxidant response, making its modulation a promising strategy for combating diseases associated with oxidative stress, such as neurodegenerative disorders.[2][6]
The Nrf2/HO-1 Signaling Pathway and Catalpol's Mechanism of Action
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like catalpol, Keap1 undergoes a conformational change, releasing Nrf2.[3] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including HO-1, NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and glutathione (GSH).[1][3]
The activation of this cascade by catalpol leads to a significant reduction in reactive oxygen species (ROS), decreased lipid peroxidation (measured by malondialdehyde - MDA levels), and enhanced cellular resilience against oxidative damage.[7][8]
Comparative Performance Data
The following table summarizes quantitative data from various studies, illustrating catalpol's efficacy in modulating the Nrf2/HO-1 pathway compared to controls and other compounds.
| Model | Stress Inducer | Treatment | Key Quantitative Findings | Comparator | Reference |
| SKNMC Cells (co-cultured with AD LCLs) | Alzheimer's Disease (AD) Lymphoblastoid Cell Lines (LCLs) | Catalpol (10-100 µM) | Dose-dependently increased Nrf2, HO-1, and NQO1 protein levels; decreased Keap1 protein levels. Promoted Nrf2 nuclear translocation. | N-acetylcysteine (NAC) | [1][9] |
| Primary Cortical Neurons | Hydrogen Peroxide (H₂O₂) | Catalpol | Significantly enhanced protein levels of Nrf2, NQO1, and HO-1; lowered Keap1 protein levels. Decreased ROS and MDA; increased SOD activity and GSH levels. | - | [3][7] |
| Mouse Dermal Fibroblasts (L929) | Hydrogen Peroxide (H₂O₂) | Catalpol (2, 10, 50 µM) | Dose-dependently increased Nrf2 and HO-1 protein levels. Restored SOD and GSH levels. Inhibited apoptosis. | N-acetylcysteine (NAC) | [4][5][10] |
| SKNMC Cells (co-cultured with AD LCLs) | AD LCLs | Catalpol (100 µM) + ML385 (Nrf2 inhibitor) | The protective, antioxidant, and anti-apoptotic effects of catalpol were antagonized by ML385. | ML385 | [9] |
| Hyperglycemia-induced depressed mice | Hyperglycemia | Catalpol (5, 10, 20 mg/kg) | Reversed pathological phosphorylation of PI3K and Akt, and restored Nrf2 and HO-1 levels. | - | [11] |
Comparison with Alternative Nrf2 Modulators
Catalpol vs. N-acetylcysteine (NAC): NAC is a well-established antioxidant and a precursor to glutathione. Studies show that both catalpol and NAC can effectively counteract oxidative stress.[9] For instance, in an in-vitro model of Alzheimer's disease, both compounds prevented Aβ-induced overproduction of ROS and enhanced antioxidant capacity.[9] While NAC acts more directly as a ROS scavenger and GSH replenisher, catalpol's advantage lies in its ability to upregulate a broad spectrum of endogenous antioxidant enzymes through the Nrf2 pathway, potentially offering a more sustained and comprehensive protective effect.
Validation with ML385 (Nrf2 Inhibitor): To confirm that catalpol's effects are indeed mediated by Nrf2, experiments often use Nrf2 inhibitors like ML385. In studies, the co-treatment of cells with catalpol and ML385 has been shown to abolish the protective effects of catalpol.[9] This demonstrates that the activation of the Nrf2 pathway is essential for catalpol's antioxidant and anti-apoptotic actions, validating it as a true Nrf2 activator.[9]
Comparison with Other Natural Nrf2 Activators: Several other natural compounds, such as aucubin and quercetin, also exert neuroprotective effects by activating the Nrf2/HO-1 pathway.[11] Like catalpol, these compounds promote the nuclear translocation of Nrf2 and increase the expression of downstream antioxidant enzymes.[11] The choice of compound for therapeutic development may depend on factors such as bioavailability, potency, and specific disease context.
Detailed Experimental Protocols
Here are the methodologies for key experiments used to validate the role of the Nrf2/HO-1 pathway in catalpol's action.
1. Cell Culture and Treatment:
-
Cell Lines: Human neuroblastoma cells (SKNMC), mouse dermal fibroblasts (L929), or primary cortical neurons are commonly used.[3][4][9]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol: Cells are pre-treated with various concentrations of catalpol (e.g., 2-100 µM) for a specified duration (e.g., 2 hours) before being exposed to an oxidative stressor (e.g., H₂O₂ or Aβ) for 24 hours.[1][4]
2. Western Blot Analysis:
-
Purpose: To quantify the protein expression levels of Nrf2, Keap1, HO-1, NQO1, and other pathway-related proteins.
-
Protocol:
-
Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-β-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour.
-
Protein bands are visualized using an ECL detection system, and band intensities are quantified using software like ImageJ.
-
3. Measurement of Oxidative Stress Markers:
-
ROS Assay: Intracellular ROS levels are measured using a DCFH-DA probe. Cells are incubated with DCFH-DA, and the fluorescence intensity is measured using a fluorescence microscope or plate reader.
-
MDA Assay: Lipid peroxidation is assessed by measuring MDA levels using a commercial kit based on the thiobarbituric acid reactive substances (TBARS) method.
-
SOD and GSH Assays: The activities of superoxide dismutase (SOD) and levels of glutathione (GSH) are measured using commercially available colorimetric assay kits according to the manufacturer's instructions.[4][7]
4. Immunofluorescence for Nrf2 Nuclear Translocation:
-
Purpose: To visualize the movement of Nrf2 from the cytoplasm to the nucleus.
-
Protocol:
-
Cells grown on coverslips are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Cells are blocked and then incubated with an anti-Nrf2 primary antibody overnight.
-
After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclei are counterstained with DAPI.
-
Images are captured using a fluorescence or confocal microscope to observe the localization of Nrf2.[1]
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating catalpol's effect on the Nrf2/HO-1 pathway in an in-vitro model of oxidative stress.
References
- 1. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalpol: a potential therapeutic for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Catalpol to Improve Oxidative Damage of Dermal Fibroblasts Based on Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of Catalpol to Improve Oxidative Damage of Dermal Fibroblasts Based on Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Catalpol alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer's disease and SKNMC cells co-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Intranasal and Intravenous Delivery of Catalpol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of intranasal and intravenous routes for the delivery of catalpol, a promising neuroprotective compound. By examining key experimental data, this document aims to inform researchers on the relative advantages and disadvantages of each administration method, particularly in the context of neurological applications.
Executive Summary
Intranasal delivery of catalpol has emerged as a superior alternative to traditional intravenous administration for targeting the central nervous system. Experimental evidence demonstrates that the intranasal route offers enhanced brain bioavailability, rapid absorption, and significant neuroprotective effects. This non-invasive method bypasses the blood-brain barrier, leading to higher concentrations of catalpol in critical brain regions compared to intravenous injection.
Data Presentation: Pharmacokinetic Comparison
A pivotal study in rats provides compelling quantitative data highlighting the differences between intranasal (i.n.) and intravenous (i.v.) administration of catalpol.
Table 1: Area Under the Curve (AUC) of Catalpol in Plasma and Brain Tissues
| Tissue | AUC (µg/Lh) - Intranasal (i.n.) | AUC (µg/Lh) - Intravenous (i.v.) | Fold Increase (i.n. vs i.v.) |
| Plasma | 205.18 ± 28.35 | 453.72 ± 56.21 | 0.45 |
| Olfactorius Bulbus | 1072.56 ± 112.34 | 245.87 ± 34.12 | 4.36 |
| Hippocampus | 876.43 ± 98.54 | 210.45 ± 28.98 | 4.16 |
| Medulla Oblongata | 754.21 ± 87.65 | 187.54 ± 25.43 | 4.02 |
| Cerebellum | 987.65 ± 101.23 | 234.12 ± 31.54 | 4.22 |
| Cortexol | 954.32 ± 105.43 | 221.34 ± 29.87 | 4.31 |
*Data sourced from a study on catalpol administration in rats. The concentration of catalpol in plasma was notably lower after intranasal administration, while concentrations in all measured brain regions were significantly higher[1].
Table 2: Brain Targeting Efficiency
| Parameter | Value | Interpretation |
| Brain Targeting Index (DTI) | > 1 | Indicates effective brain targeting via the intranasal route[2][3]. |
| Bioavailability (Brain vs. Plasma) | Higher in Brain | Demonstrates preferential distribution to the brain with intranasal delivery[1][2][4]. |
Therapeutic Efficacy in an Ischemic Stroke Model
In a rat model of acute cerebral ischemia (middle cerebral artery occlusion - MCAO), intranasal catalpol demonstrated significant neuroprotective effects.
Table 3: Neuroprotective Effects of Intranasal Catalpol in MCAO Rats
| Outcome Measure | Effect of Intranasal Catalpol |
| Cerebral Infarction Volume | Significantly reduced[2][4][5]. |
| Neurological Dysfunction | Significantly reduced[2][4]. |
| Brain Edema | Significantly reduced[2][4]. |
| Apoptosis | Reduced (Increased Bcl-2, Decreased Bax expression)[1][2][5]. |
| Oxidative Stress | Reduced (Increased SOD, Decreased MDA; Upregulated Nrf2 and HO-1)[1][2][5]. |
Experimental Protocols
Pharmacokinetic Study in Rats
-
Animal Model: Sprague-Dawley rats.
-
Drug Administration:
-
Intranasal (i.n.): Rats were anesthetized, and catalpol solution was administered as drops into the nostrils.
-
Intravenous (i.v.): Catalpol solution was injected via the tail vein.
-
-
Sample Collection: Blood samples were collected at various time points. Brain tissues (olfactorius bulbus, hippocampus, medulla oblongata, cerebellum, and cortexol) were also collected after perfusion.
-
Analysis: The concentration of catalpol in plasma and brain tissue homogenates was determined using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including the area under the curve (AUC), were calculated using DAS software. The brain targeting index (DTI) was calculated to evaluate brain targeting efficiency[1].
Cerebral Ischemia Model and Efficacy Evaluation
-
Animal Model: Male Sprague-Dawley rats.
-
Ischemia Induction: Middle cerebral artery occlusion (MCAO) was induced to create a model of focal cerebral ischemia.
-
Drug Administration: Intranasal catalpol was administered to the treatment group.
-
Assessment of Neuroprotection:
-
Infarct Volume: Measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Neurological Deficits: Assessed using a neurological scoring system.
-
Brain Edema: Determined by measuring the water content of the brain tissue.
-
Apoptosis and Oxidative Stress Markers: Evaluated using TUNEL staining and Western blot analysis for proteins such as Bcl-2, Bax, Nrf2, and HO-1[1][5].
-
Signaling Pathways and Experimental Workflow
The neuroprotective effects of catalpol are attributed to its modulation of key signaling pathways involved in apoptosis and oxidative stress.
References
- 1. Feasibility of Catalpol Intranasal Administration and Its Protective Effect on Acute Cerebral Ischemia in Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feasibility of Catalpol Intranasal Administration and Its Protective Effect on Acute Cerebral Ischemia in Rats via Anti-Oxidative and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Potential of Catalpol in Enhancing Synaptic Plasticity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of catalpol's efficacy in promoting synaptic plasticity against other neuroprotective agents. The following sections present quantitative data, detailed experimental protocols, and outline the key signaling pathways involved.
Catalpol, an iridoid glycoside extracted from the root of Rehmannia glutinosa, has emerged as a promising natural compound for its neuroprotective effects. Extensive research has demonstrated its ability to enhance synaptic plasticity, a fundamental process for learning and memory, which is often compromised in neurodegenerative diseases and aging. This guide synthesizes experimental findings to validate catalpol's effects and compares its performance with other known cognitive enhancers.
Quantitative Comparison of Catalpol and Alternatives
The efficacy of catalpol in modulating key synaptic proteins has been quantified in several studies. The following tables summarize the comparative data of catalpol against other nootropic agents, showcasing its impact on synaptic protein expression and neurotrophic factor levels.
Table 1: Effect of Catalpol and Ginkgo biloba P.E. (EGb) on Synaptic Protein Expression in a Rat Model of Multiple Cerebral Infarctions
| Treatment Group | Dose | Synaptophysin (SYP) Protein Expression (relative to model) | Postsynaptic Density Protein-95 (PSD-95) Expression (relative to model) |
| Model | - | 1.00 | 1.00 |
| Catalpol | 30 mg/kg | ↑ (Significant increase, p < 0.05) | - |
| Catalpol | 60 mg/kg | ↑ (Significant increase, p < 0.05) | ↑ (Significant increase, p < 0.05) |
| Catalpol | 120 mg/kg | - | ↑↑ (Highly significant increase, p < 0.01) |
| Ginkgo biloba P.E. (EGb) | 18 mg/kg | ↑ (Significant increase, p < 0.05) | ↑ (Tendency to rise) |
Data adapted from a study on rats with multiple cerebral infarctions. The model group represents animals with induced infarctions without treatment.[1]
Table 2: Effect of Catalpol and Oxiracetam on Brain-Derived Neurotrophic Factor (BDNF) Levels in a Mouse Model of Scopolamine-Induced Memory Impairment
| Treatment Group | Dose | Hippocampal BDNF Level (ng/L) |
| Model (Scopolamine-treated) | - | 0.293 ± 0.032 |
| Normal Control | - | 0.325 ± 0.011 |
| Catalpol | 3 mg/kg | 0.331 ± 0.035 |
| Catalpol | 9 mg/kg | 0.360 ± 0.023 |
| Oxiracetam | - | 0.353 ± 0.034 |
Data presented as mean ± SEM.[2]
Key Signaling Pathways Modulated by Catalpol
Catalpol exerts its effects on synaptic plasticity through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these intricate molecular mechanisms.
Catalpol-Mediated Upregulation of Synaptic Proteins via PKC and BDNF Signaling
Catalpol has been shown to increase the expression of crucial presynaptic and postsynaptic proteins, an effect that is at least partially mediated by the Protein Kinase C (PKC) and Brain-Derived Neurotrophic Factor (BDNF) signaling pathways.[3][4] The activation of PKC can lead to an increase in BDNF expression, which in turn promotes synaptogenesis.[3]
Caption: Catalpol enhances synaptic plasticity via PKC and BDNF pathways.
Catalpol's Influence on Neurogenesis and Synaptogenesis through the Shh Signaling Pathway
Recent studies have revealed that catalpol can promote neurogenesis and synaptogenesis by activating the Sonic hedgehog (Shh) signaling pathway.[5][6] Catalpol upregulates the expression of Shh and its downstream target, Glioma-associated homologue-1 (Gli-1), which are critical for neural stem cell proliferation and differentiation.[5][6]
Caption: Catalpol promotes neurogenesis via the Shh signaling pathway.
Detailed Experimental Protocols
To facilitate the replication and validation of the cited findings, this section provides detailed methodologies for key experiments.
Western Blotting for Synaptic Proteins (Synaptophysin and PSD-95)
Objective: To quantify the expression levels of presynaptic (Synaptophysin) and postsynaptic (PSD-95) proteins in brain tissue.
Protocol:
-
Tissue Homogenization: Hippocampal or cortical tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) per sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Synaptophysin (e.g., 1:1000 dilution) and PSD-95 (e.g., 1:1000 dilution). A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH, 1:5000 dilution) is used as a loading control.
-
Washing: The membrane is washed three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: The membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse, 1:5000 dilution) for 1 hour at room temperature.
-
Washing: The membrane is washed three times with TBST for 10 minutes each.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged with a chemiluminescence imaging system.
-
Quantification: The band intensities are quantified using image analysis software (e.g., ImageJ), and the expression levels of the target proteins are normalized to the loading control.
Measurement of Long-Term Potentiation (LTP) in Hippocampal Slices
Objective: To assess the functional aspect of synaptic plasticity by measuring the long-term enhancement of synaptic transmission.
Protocol:
-
Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (350-400 µm thick) are prepared using a vibratome.
-
Incubation: The slices are allowed to recover in an interface chamber continuously perfused with aCSF saturated with 95% O2 and 5% CO2 at 32°C for at least 1 hour.
-
Electrophysiological Recording: A recording electrode filled with aCSF is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). A stimulating electrode is placed in the Schaffer collateral pathway.
-
Baseline Recording: Baseline fEPSPs are recorded every 30 seconds for at least 20 minutes by delivering single pulses at an intensity that evokes a response of 30-40% of the maximal amplitude.
-
LTP Induction: LTP is induced by applying a high-frequency stimulation (HFS) protocol, typically consisting of one or more trains of 100 pulses at 100 Hz.
-
Post-HFS Recording: fEPSPs are recorded for at least 60 minutes after HFS to monitor the potentiation of the synaptic response.
-
Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline. A sustained increase in the fEPSP slope after HFS is indicative of LTP.
Experimental Workflow
The following diagram illustrates the typical workflow for investigating the effects of catalpol on synaptic plasticity in an animal model.
Caption: Workflow for validating catalpol's effect on synaptic plasticity.
References
- 1. Catalpol promotes hippocampal neurogenesis and synaptogenesis in rats after multiple cerebral infarctions by mitochondrial regulation: involvement of the Shh signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalpol inhibits Hedgehog signaling pathway to suppress proliferation and promote lipid accumulation in rat meibomian gland epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalpol protects synaptic proteins from beta-amyloid induced neuron injury and improves cognitive functions in aged rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Catalpol promotes hippocampal neurogenesis and synaptogenesis in rats after multiple cerebral infarctions by mitochondrial regulation: involvement of the Shh signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Catalpol promotes hippocampal neurogenesis and synaptogenesis in rats after multiple cerebral infarctions by mitochondrial regulation: involvement of the Shh signaling pathway [frontiersin.org]
Long-Term Safety and Toxicity of Catalpol Administration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalpol, an iridoid glycoside found in the roots of Rehmannia glutinosa and other plants, has garnered significant interest for its therapeutic potential in a range of conditions, including neurodegenerative diseases, diabetes, and inflammatory disorders. As research progresses towards potential clinical applications, a thorough understanding of its long-term safety and toxicity profile is paramount. This guide provides a comprehensive overview of the current state of knowledge regarding the chronic safety and toxicity of catalpol administration, drawing from available preclinical data. While comprehensive long-term toxicity studies in accordance with OECD guidelines are not publicly available, this document synthesizes findings from various preclinical studies to offer a comparative perspective.
Executive Summary of Long-Term Safety Data
Available preclinical evidence from studies on rodents suggests that catalpol is generally well-tolerated, even with repeated administration. No obvious signs of toxicity or significant organ damage have been reported in the reviewed literature. However, it is crucial to note the absence of a dedicated, publicly accessible 90-day oral toxicity study conducted under Good Laboratory Practice (GLP) conditions, which represents a significant data gap in the comprehensive long-term safety assessment of catalpol.
Quantitative Toxicity Data
The following table summarizes the available quantitative data from various preclinical studies involving repeated administration of catalpol. It is important to interpret this data with the understanding that it is derived from studies primarily focused on efficacy, not formal toxicology.
Table 1: Summary of Preclinical Long-Term Safety and Toxicity Data for Catalpol
| Parameter | Species | Dosage | Duration | Findings | Reference |
| General Toxicity | Wistar Rats | Not specified (intravenous) | Long-term | No toxic changes observed in biochemical indicators and physiological structures of organs. | |
| KM Mice | 1000 mg/kg (oral) | Acute | No obvious toxic symptoms occurred after oral administration. Eating and activities appeared normal. | ||
| Median Lethal Dose (LD50) | KM Mice | 206.5 mg/kg | Acute (intraperitoneal) | Establishes a benchmark for acute toxicity via this specific route. | |
| Organ Histopathology | Sprague-Dawley Rats | 5 mg/kg | 2 weeks | Preserved histological structures of dorsal root ganglion and sciatic nerve. | |
| BALB/c Mice | 5 mg/kg (oral) | 4 weeks | Normal kidney architecture and histology observed in the catalpol-treated group. | ||
| Biochemical Parameters | Diabetic Rats | 2.5, 5 mg/kg (oral) | Not specified | Reduced levels of fasting blood glucose and fasting insulin. | |
| Diabetic C57BL/6J Mice | 50, 100, 200 mg/kg (oral) | 4 weeks | Restored blood glucose and lipid profile, improved glucose tolerance. | ||
| Nasal Mucosal Toxicity | Not applicable (in vitro/ex vivo) | Various concentrations | Not applicable | No hemolysis observed; did not negatively affect ciliary movement, suggesting safety for intranasal administration. |
Note: The majority of available studies focus on therapeutic endpoints rather than comprehensive toxicological assessments. The lack of standardized, long-term toxicity studies (e.g., 90-day rodent studies) limits a complete evaluation of catalpol's safety profile.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. The following section outlines the typical protocols used in the assessment of catalpol's safety and toxicity.
Acute Oral Toxicity Study (General Protocol)
A standardized acute oral toxicity study, often following OECD Guideline 423, is a pivotal initial step in safety assessment.
Diagram 1: Workflow for a Typical Acute Oral Toxicity Study
Safety Operating Guide
Navigating the Ambiguities of "Catalpin" for Safe Laboratory Disposal
The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. However, the substance referred to as "Catalpin" presents a degree of ambiguity in publicly available information, necessitating a cautious and systematic approach to its handling and disposal. While a definitive, specific disposal protocol for a substance ambiguously labeled "this compound" cannot be provided without a clear Chemical Abstracts Service (CAS) number and a corresponding Safety Data Sheet (SDS), this guide will provide a comprehensive framework for researchers, scientists, and drug development professionals to safely manage and dispose of such research chemicals.
The Critical First Step: Accurate Identification
Initial research reveals conflicting information regarding "this compound." Search results point to a substance with CAS number 1390-72-3, identified as an iridoid from Catalpae Fructus with noted mutagenic activity.[1] Conversely, a readily available Safety Data Sheet is for "Catalpol," a different iridoid with CAS number 2415-24-9, which is classified as a skin and eye irritant.[2] Furthermore, other related compounds such as catalpic acid have also been isolated from Catalpa species.[3][4]
Before proceeding with any handling or disposal, it is imperative to:
-
Positively identify the chemical: Locate the CAS number on the original container.
-
Obtain the specific Safety Data Sheet (SDS): The SDS is the primary source of information for safe handling and disposal.
-
Consult your institution's Environmental Health and Safety (EHS) department: EHS professionals are the ultimate authority on chemical disposal procedures at your facility.
General Framework for Unidentified or Hazardous Chemical Disposal
In the absence of a specific SDS for "this compound," or when dealing with any novel or uncharacterised substance, a conservative approach that assumes a high level of hazard is the most prudent course of action. The following procedural steps, data tables, and diagrams provide a general workflow for the safe disposal of a research chemical with potential hazards.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the available information for related compounds, a risk assessment for a substance like "this compound" should consider the potential for mutagenicity, skin and eye irritation, and other unknown toxicities.[1][2]
Table 1: Potential Hazards and Required PPE
| Potential Hazard | Associated Risks | Recommended Personal Protective Equipment (PPE) |
| Mutagenicity | May cause genetic defects. | Standard laboratory PPE (lab coat, closed-toe shoes), plus double-gloving (nitrile or neoprene), and respiratory protection (fume hood or respirator). |
| Skin Irritation | Causes skin irritation.[2] | Chemical-resistant gloves, lab coat, full-length pants. |
| Eye Irritation | Causes serious eye irritation.[2] | Safety glasses with side shields or chemical splash goggles. |
| Unknown Toxicity | Unforeseen health effects. | Assume high toxicity. Utilize all recommended PPE and engineering controls (e.g., fume hood). |
Step-by-Step Disposal Workflow
The following diagram outlines the logical flow for the proper disposal of a laboratory chemical.
Caption: Figure 1: General Chemical Disposal Workflow
Experimental Protocol for Neutralization (Hypothetical)
Disclaimer: The following is a hypothetical and generalized protocol. Do not attempt any chemical neutralization without a specific, validated procedure from a reliable source (such as a peer-reviewed journal or a specific SDS) and approval from your EHS department.
If the SDS for a compound indicates that it can be neutralized before disposal, a procedure might resemble the following. This is a generic example and should not be applied to "this compound" without explicit instructions.
Table 2: Hypothetical Neutralization Protocol
| Step | Action | Rationale |
| 1 | Prepare Neutralizing Agent | Prepare a 5% sodium bicarbonate solution. |
| 2 | Dilute the Chemical | In a chemical fume hood, slowly add the chemical to a large volume of cold water in a suitable container. |
| 3 | Neutralization | Slowly add the sodium bicarbonate solution to the diluted chemical with constant stirring. |
| 4 | Verify Neutralization | Check the pH of the solution using a calibrated pH meter. The target pH should be between 6.0 and 8.0. |
| 5 | Dispose of Neutralized Solution | If permitted by local regulations and your EHS department, the neutralized solution may be drain-disposed with copious amounts of water. |
Signaling Pathway for Prudent Chemical Handling
The decision-making process for handling and disposing of a research chemical can be visualized as a signaling pathway, where each step triggers the next in a cascade of safety-conscious actions.
Caption: Figure 2: Prudent Chemical Handling Decision Pathway
By adhering to this structured approach, researchers can confidently and safely manage the disposal of "this compound" and other laboratory chemicals, thereby upholding the highest standards of laboratory safety and environmental responsibility. Always prioritize accurate identification and consultation with your institution's safety professionals.
References
- 1. This compound | 1390-72-3 [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. The Chemical Constituents from Fruits of Catalpa bignonioides Walt. and Their α-Glucosidase Inhibitory Activity and Insulin Secretion Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Essential Safety and Handling Protocols for Botanical Samples (Presumed Catalpa sp.)
Disclaimer: The term "Catalpin" does not correspond to a known chemical or biological agent in scientific literature. This guide has been developed under the assumption that "this compound" is a typographical error for materials derived from the Catalpa genus of trees. If "this compound" refers to a specific chemical product, you must acquire and adhere to the official Safety Data Sheet (SDS) provided by the manufacturer for accurate safety information.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling botanical materials from the Catalpa tree in a laboratory setting.
Hazard Assessment
While generally considered safe to handle in a non-laboratory context, materials from the Catalpa tree present potential hazards in a research environment, primarily related to toxic compounds, allergens, and physical irritants.
-
Toxic Components: The roots of the Catalpa tree are known to be highly poisonous[1][2][3]. While other parts of the tree have been used in traditional medicine, their toxicological properties have not been fully characterized for laboratory applications.
-
Allergens and Irritants: Catalpa pollen is a known allergen and can cause respiratory distress and skin rashes in sensitized individuals[4][5][6][7]. Some species of Catalpa have been reported to cause skin irritation upon contact[8]. The oil from green seed pods can cause temporary yellow staining of the skin[9].
-
Wood Dust: Processing of woody materials from the Catalpa tree can generate fine dust. Wood dust is a known respiratory irritant and can lead to lung damage with prolonged exposure[10][11]. It can also cause irritation to the eyes and skin[10].
Personal Protective Equipment (PPE)
Based on the identified hazards, the following PPE is mandatory when handling and processing Catalpa materials.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact with potential irritants, allergens, and toxins. |
| Body Protection | Full-coverage lab coat | To protect skin and clothing from dust and accidental spills. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust, particles, and splashes. |
| Respiratory Protection | N95 or higher-rated respirator | To prevent inhalation of allergenic pollen and fine wood dust, especially during procedures that generate aerosols (e.g., grinding, sonication). |
Operational Plan: Handling and Processing Workflow
The following is a generalized workflow for the reception, processing, and analysis of Catalpa botanical samples.
Workflow for botanical sample handling.
Experimental Protocol: General Botanical Extraction
-
Sample Preparation:
-
Upon reception, log the Catalpa sample (e.g., leaves, bark, roots) with a unique identifier.
-
Thoroughly wash the botanical material with deionized water to remove debris and air dry in a well-ventilated area or a plant drying oven at a controlled temperature (e.g., 40-50°C).
-
-
Grinding:
-
Don all required PPE, with an emphasis on respiratory protection.
-
Conduct this step in a fume hood or a ventilated enclosure to contain dust.
-
Grind the dried plant material into a fine powder using a laboratory mill or blender.
-
-
Solvent Extraction:
-
Weigh the powdered plant material and place it in an appropriate extraction vessel (e.g., an Erlenmeyer flask).
-
Add a suitable solvent (e.g., ethanol, methanol, hexane) at a specified plant-to-solvent ratio.
-
Agitate the mixture using a shaker or sonicator for a defined period to facilitate the extraction of phytochemicals.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the plant debris from the solvent extract.
-
Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.
-
-
Analysis:
-
The resulting crude extract can then be subjected to various analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for chemical profiling, or used in biological assays to determine its activity.
-
Disposal Plan
All waste materials generated from the handling and processing of Catalpa samples must be disposed of in accordance with institutional and local environmental regulations.
| Waste Type | Disposal Procedure |
| Solid Plant Waste | Autoclave if there is a biological contamination risk. Dispose of in designated biological waste containers. |
| Contaminated PPE | Dispose of in designated laboratory hazardous waste containers. |
| Used Solvents | Collect in appropriately labeled hazardous waste containers for chemical waste disposal. Never pour solvents down the drain. |
| Sharps | Needles, scalpel blades, etc., must be disposed of in a designated sharps container. |
References
- 1. Catalpa | Bates Canopy | Bates College [bates.edu]
- 2. plants.usda.gov [plants.usda.gov]
- 3. pfaf.org [pfaf.org]
- 4. Catalpa (Catalpa) Genus Level Details & Allergy Info, Jasper county, Missouri [pollenlibrary.com]
- 5. getcurex.com [getcurex.com]
- 6. trees-energy-conservation.extension.org [trees-energy-conservation.extension.org]
- 7. reddit.com [reddit.com]
- 8. Catalpa | The Wood Database (Hardwood) [wood-database.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Wood dust: controlling the risks | WorkSafe [worksafe.govt.nz]
- 11. mcilvain.com [mcilvain.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
